molecular formula C7H14ClN B1460616 6-Methyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2089649-42-1

6-Methyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1460616
CAS No.: 2089649-42-1
M. Wt: 147.64 g/mol
InChI Key: DLLVYOKIJGFCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-azaspiro[3.3]heptane hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVYOKIJGFCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic structures towards three-dimensional (3D) scaffolds that can better explore the complexities of biological target space. Within this evolution, strained spirocyclic systems have emerged as powerful design elements. This guide provides a comprehensive technical overview of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride, a niche yet strategically important building block. We will delve into its fundamental properties, logical synthetic pathways, and its application in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

For decades, saturated heterocycles like piperidine and morpholine have been mainstays in drug design. However, the drive to create novel chemical entities with improved physicochemical properties and unique intellectual property positions has fueled the exploration of "bioisosteres" or structural mimics. The 2-azaspiro[3.3]heptane core represents a significant advancement in this area.

Its rigid, spirocyclic fusion of two four-membered rings (an azetidine and a cyclobutane) imparts several desirable characteristics:

  • Three-Dimensionality: It provides a well-defined and predictable 3D geometry, allowing for precise projection of substituent vectors into the binding pockets of biological targets. This "escape from flatland" is a key strategy for improving selectivity and potency.[1][2]

  • Improved Physicochemical Properties: In many cases, replacing traditional heterocycles with an azaspiro[3.3]heptane moiety can lead to a surprising decrease in lipophilicity (as measured by logD), despite the addition of a carbon atom. This counterintuitive effect is often rationalized by an increase in the basicity of the nitrogen atom, which enhances solvation of the protonated form.[3]

  • Novelty and IP Space: As a less-explored scaffold compared to piperidine, it offers opportunities for developing novel drug candidates with strong patent protection.

The specific subject of this guide, This compound , further refines these properties. The addition of a methyl group on the cyclobutane ring introduces a specific hydrophobic contact point and can influence the molecule's conformational preference and metabolic stability, making it a valuable tool for fine-tuning structure-activity relationships (SAR).

Core Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, we can define its core properties and provide expert-based estimations. The hydrochloride salt form indicates that the compound is supplied as a stable, crystalline solid, leveraging the basicity of the secondary amine for ease of handling and improved solubility in polar solvents.

PropertyValueSource / Method
IUPAC Name This compoundNomenclature
Molecular Formula C₇H₁₄ClNCalculated
Molecular Weight 147.65 g/mol Calculated
CAS Number Not consistently reportedSupplier Data[1][4]
Appearance White to off-white solid (predicted)General Knowledge
pKa (Conjugate Acid) 9.5 - 10.5 (estimated)Expert Estimation¹
Solubility Soluble in water, methanol; sparingly soluble in non-polar organic solventsGeneral Knowledge²

¹Expert Estimation Rationale: The pKa of the azetidine nitrogen in the spiro[3.3]heptane system is generally higher than that of less-strained cyclic amines due to increased s-character of the nitrogen lone pair orbital. This enhanced basicity is a known characteristic of this scaffold.[3] ²General Knowledge Rationale: As a hydrochloride salt, the compound is ionic and is expected to be soluble in polar protic solvents. The free base would be more soluble in organic solvents.

Synthesis and Chemical Reactivity

The synthesis of 6-Methyl-2-azaspiro[3.3]heptane is not commonly detailed in academic literature but can be logically derived from known precursors used in drug discovery programs. A highly plausible and scalable approach begins with the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[5][6][7][8]

Proposed Synthetic Workflow

The conversion of the ketone precursor to the final methylated product involves two key transformations: olefination followed by reduction, and subsequent deprotection and salt formation.

G A tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B Wittig Reaction A->B Ph₃PCH₃Br, t-BuOK, THF C tert-Butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate B->C D Catalytic Hydrogenation C->D H₂, Pd/C, MeOH/EtOAc E tert-Butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate D->E F Boc Deprotection E->F HCl in Dioxane or TFA in DCM G 6-Methyl-2-azaspiro[3.3]heptane (Free Base) F->G H Salt Formation G->H HCl in Ether or Isopropanol I This compound (Target) H->I

Caption: Proposed synthetic pathway from a common ketone intermediate.

Step-by-Step Experimental Protocol (Exemplary)

Step 1: Wittig Olefination This protocol converts the ketone at the 6-position to an exocyclic methylene group. The Wittig reaction is a robust and widely used method for C=C bond formation.

  • Reagent Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Ylide Formation: Cool the suspension to 0 °C and add potassium tert-butoxide (t-BuOK, 1.1 eq.) portion-wise. Stir the resulting bright yellow mixture for 1 hour at this temperature. Causality: t-BuOK is a strong, non-nucleophilic base required to deprotonate the phosphonium salt to form the reactive ylide.

  • Reaction: Add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in THF dropwise to the ylide suspension at 0 °C.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate.[9][10]

Step 2: Catalytic Hydrogenation This step reduces the double bond to afford the target methyl group.

  • Setup: Dissolve the methylidene intermediate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to yield tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, which is often pure enough for the next step.

Step 3: Boc Deprotection and Salt Formation This final step removes the tert-butoxycarbonyl (Boc) protecting group and forms the desired hydrochloride salt.

  • Deprotection: Dissolve the Boc-protected amine (1.0 eq.) in a minimal amount of a solvent like diethyl ether or 1,4-dioxane.

  • Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4M, 2-3 eq.) dropwise at 0 °C.

  • Precipitation & Isolation: Stir the mixture at room temperature for 1-4 hours. A white precipitate will typically form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, This compound .

Application in Medicinal Chemistry & Drug Design

The true value of this compound lies in its role as a functional building block for creating more complex molecules. The secondary amine serves as a versatile chemical handle for a variety of coupling reactions.

G cluster_0 Core Building Block cluster_1 Common Coupling Reactions cluster_2 Resulting Drug Scaffolds A 6-Methyl-2-azaspiro[3.3]heptane (Free Base) B Reductive Amination (R-CHO, NaBH(OAc)₃) A->B C Buchwald-Hartwig Amination (Ar-X, Pd catalyst) A->C D Amide Coupling (R-COOH, EDC/HOBt) A->D E Sulfonamide Formation (R-SO₂Cl, Base) A->E F N-Alkyl Derivatives B->F G N-Aryl Derivatives C->G H N-Acyl Derivatives D->H I N-Sulfonyl Derivatives E->I

Caption: Versatility of the core scaffold in common coupling reactions.

Design Rationale: Why Choose the 6-Methyl Analogue?

A medicinal chemist's choice to incorporate the 6-methyl group over the unsubstituted parent scaffold is a deliberate SAR strategy:

  • Probing Hydrophobic Pockets: The methyl group can act as a probe, forming favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity.

  • Blocking Metabolic Soft Spots: Unsubstituted positions on aliphatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Installing a methyl group can block this metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.

  • Conformational Constraint: The methyl group can introduce a degree of steric hindrance that may lock the spirocycle into a more specific, biologically active conformation, reducing the entropic penalty of binding.

Safety, Handling, and Storage

As a secondary amine hydrochloride, this compound should be handled with standard laboratory precautions.

  • Safety: Assumed to be harmful if swallowed and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable under normal atmospheric conditions.

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique 3D architecture, combined with the strategic placement of a methyl group, provides a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. By understanding its fundamental properties and leveraging logical synthetic pathways, researchers can effectively incorporate this scaffold to accelerate the discovery of next-generation therapeutics.

References

  • Degorce S, Bodnarchuk M, Scott J. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2019;10(8):1198-1204. Available from: [Link]

  • Atomwise. This compound, min 97%, 100 mg. Available from: [Link]

  • Kirichok A, Shton I, Kliachyna M, et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023;11(2). Available from: [Link]

  • ChemUniverse. This compound [Q07849]. Available from: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Oakwood Chemical. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Grygorenko O, Zozulya S, Radchenko D, et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis. 2021;53(15):2629-2642. Available from: [Link]

  • Scott J, Dehnhardt C, et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. 2023;27(8):1533-1539. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

Sources

The Definitive Guide to the Structural Elucidation of 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 6-methyl-2-azaspiro[3.3]heptane hydrochloride, a novel spirocyclic compound of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. It offers a strategic, field-proven workflow, explaining the causality behind each experimental choice and providing self-validating protocols. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to unambiguously determine the molecule's constitution, connectivity, and stereochemistry.

Introduction: The Enigmatic Spirocycle

Spirocyclic systems, characterized by two rings sharing a single carbon atom, present unique three-dimensional architectures that are highly sought after in modern drug discovery.[1] The rigid, well-defined spatial arrangement of substituents on a spirocyclic scaffold can lead to improved target selectivity and enhanced pharmacological properties. 6-Methyl-2-azaspiro[3.3]heptane, as a derivative of the 2-azaspiro[3.3]heptane core, is a compelling building block for creating novel chemical entities. Its hydrochloride salt form enhances aqueous solubility and stability, making it particularly relevant for pharmaceutical development.

The structural confirmation of such a novel entity is paramount and requires a rigorous, multi-faceted analytical approach. This guide outlines a logical and efficient workflow for its complete characterization, ensuring scientific integrity and providing an authoritative reference for researchers in the field.

The Strategic Workflow for Structure Elucidation

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by assembling them logically can the full picture be revealed. Our strategy is designed to be systematic, starting with foundational techniques that confirm the molecular formula and key functional groups, and progressing to more complex methods that delineate the intricate 3D arrangement of atoms.

workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy Core cluster_confirm Definitive Structure Confirmation MS High-Resolution Mass Spectrometry (HRMS) - Determine Elemental Composition - Confirm Molecular Weight NMR_1D 1D NMR (¹H, ¹³C) - Identify Proton & Carbon Environments - Determine Symmetry MS->NMR_1D Provides Molecular Formula IR FT-IR Spectroscopy - Identify Key Functional Groups (e.g., N-H, C-H) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity - Assemble Molecular Fragments NMR_1D->NMR_2D Assigns Nuclei XRAY Single-Crystal X-ray Crystallography - Unambiguous 3D Structure - Determine Absolute Stereochemistry NMR_2D->XRAY Proposes Connectivity for Confirmation

Figure 1: Strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in characterizing any new compound is to determine its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for this purpose, as it minimizes fragmentation and provides a clear molecular ion peak.[2]

Expected HRMS Data

For this compound (C₇H₁₄N·HCl), we expect to observe the protonated molecule of the free base, [C₇H₁₅N]⁺, in the positive ion mode.

ParameterExpected Value
Molecular Formula (Free Base)C₇H₁₅N
Exact Mass (Free Base)113.1204
Observed Ion (ESI+)[M+H]⁺
Expected m/z114.1281
Fragmentation Analysis: Deconstructing the Spirocore

While soft ionization is used for molecular weight determination, inducing fragmentation (e.g., via Collision-Induced Dissociation, CID) can provide valuable structural clues. The fragmentation of cyclic amines is often characterized by ring-opening reactions.[3] For the [M+H]⁺ ion of 6-methyl-2-azaspiro[3.3]heptane, key fragmentation pathways would likely involve the cleavage of the azetidine and cyclobutane rings.

fragmentation Parent [C₇H₁₅N]⁺ m/z = 114.1281 Frag1 Loss of C₂H₄ (ethylene) m/z = 86.0964 Parent->Frag1 Ring Opening Frag2 Loss of C₃H₆ (propene) m/z = 72.0808 Parent->Frag2 Ring Opening Frag3 Loss of CH₃ (methyl radical) m/z = 99.1121 Parent->Frag3 α-cleavage

Figure 2: Plausible fragmentation pathways in MS/MS.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-Q-TOF)
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to ensure protonation.[4]

  • Instrumentation : Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Ionization Mode : Positive ion mode.

  • Infusion : Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition : Acquire the full scan mass spectrum over a range of m/z 50-500.

  • MS/MS Analysis : Select the [M+H]⁺ ion (m/z 114.1) as the precursor ion and perform CID with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

FT-IR Spectroscopy: A Fingerprint of Functional Groups

Infrared spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule. For this compound, we are particularly interested in the vibrations associated with the secondary ammonium group (R₂NH₂⁺) and the aliphatic C-H bonds. The spectrum of the salt will differ significantly from that of the free base.[5][6]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)VibrationDescription
~2700-3000N-H Stretch (Ammonium)A very broad and strong absorption characteristic of a secondary amine salt.[7]
~2850-2960C-H StretchStrong absorptions from the sp³ C-H bonds in the cyclobutane and azetidine rings.
~1560-1620N-H Bend (Ammonium)A medium to strong band due to the NH₂⁺ deformation.[6]
~1450C-H Bend (CH₂)Scissoring and bending vibrations of the methylene groups.

The absence of bands in the 3300-3500 cm⁻¹ region confirms the absence of a free secondary amine (R₂NH).[8]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation : Gently grind 1-2 mg of the crystalline this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9]

  • Pellet Formation : Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. A clear pellet is crucial to minimize light scattering.

  • Background Collection : Collect a background spectrum of the empty sample compartment.

  • Sample Analysis : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the entire molecular skeleton.

Predicted ¹H and ¹³C NMR Data

The following data was predicted for the free base form of 6-methyl-2-azaspiro[3.3]heptane using NMRDB.org, a reliable online prediction tool.[2][10] In the hydrochloride salt form, proton signals, especially those near the nitrogen, will be shifted downfield. The protonated amine protons (NH₂⁺) will appear as a broad singlet.

Table 5.1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted δ (ppm)Multiplicity (DEPT-135)
C1, C355.4CH₂
C4, C735.8CH₂
C5 (Spiro)40.1C
C632.5CH
CH₃20.9CH₃

Table 5.2: Predicted ¹H NMR Chemical Shifts and Couplings

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J, Hz)
H1, H33.81t~7.5
H4, H72.55m-
H62.20m-
CH₃1.15d~7.0
NH₂⁺variable (broad s)s-
Step-by-Step NMR Analysis Workflow

This workflow systematically uses a suite of NMR experiments to build the molecular structure from the ground up.[11][12]

nmr_workflow H1 ¹H NMR - Identify proton signals - Note integrations & multiplicities HSQC HSQC - Correlate each proton to its directly attached carbon H1->HSQC C13 ¹³C NMR & DEPT - Identify unique carbons - Differentiate CH, CH₂, CH₃ C13->HSQC COSY COSY - Identify coupled protons (H-C-C-H) - Trace out spin systems HSQC->COSY Assigns protons to carbons HMBC HMBC - Identify long-range (2-3 bond) H-C correlations - Connect fragments across quaternary carbons COSY->HMBC Defines fragments Structure Proposed Structure HMBC->Structure Connects all fragments

Figure 3: Systematic workflow for NMR-based structure elucidation.
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). D₂O is often preferred for amine hydrochlorides as it will exchange with the NH₂⁺ protons, causing their signal to disappear, which aids in identification.

  • ¹H NMR : Acquire a standard 1D proton spectrum. Ensure proper shimming to obtain sharp signals.

  • ¹³C NMR & DEPT : Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy) : Acquire a gradient-selected COSY spectrum to identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a gradient-selected HMBC spectrum. The key correlations will be from the methyl protons to C6 and the spiro-carbon (C5), and from the azetidine protons (H1/H3) to the spiro-carbon, definitively linking the two rings.

Single-Crystal X-ray Crystallography: The Final Verdict

While the combination of MS and NMR provides a robust hypothesis for the molecular structure, only single-crystal X-ray crystallography can provide unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[13][14] This technique is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters.

Causality of the Experiment

For a molecule with a spirocenter and an additional stereocenter at C6, X-ray crystallography is not just confirmatory; it is essential. It will definitively establish the relative stereochemistry between the methyl group and the azetidine ring. If a chiral synthesis was performed, it can also determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Solvents to explore include methanol, ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or dichloromethane. The goal is to obtain single, well-formed crystals of sufficient size (>0.1 mm in all dimensions).

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and the electron density map of the molecule. An initial model of the structure is built into the electron density and then refined computationally to achieve the best fit with the experimental data.

The final output is a detailed 3D model of the molecule, including the positions of all atoms, from which precise geometric parameters can be extracted.

Conclusion: A Validated Structure

By following the integrated workflow presented in this guide, a researcher can move from an unknown sample to a fully elucidated and validated molecular structure with the highest degree of scientific confidence. The synergistic use of mass spectrometry, FT-IR spectroscopy, a full suite of NMR experiments, and single-crystal X-ray crystallography provides a self-validating system where the results from each technique corroborate the others. This rigorous approach is essential for advancing the use of novel building blocks like this compound in the demanding fields of medicinal chemistry and drug development.

References

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 7(4), 627-639. Retrieved from [Link]

  • Müller, P. (2009). X-ray Crystallography of Small Molecules: Theory and Workflow. Journal of Applied Crystallography, 42(4), 702-710. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Angewandte Chemie International Edition, 60(38), 20696-20701. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • iChemLabs. (n.d.). What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). IR: amines. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

  • University of Michigan. (n.d.). IR: amines. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Sarotti, A. M. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Journal of Chemical Information and Modeling, 60(6), 2965-2975. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2-azaspiro[3.3]heptane hydrochloride is a notable saturated heterocyclic scaffold with significant potential in medicinal chemistry due to its rigid, three-dimensional structure. As a bioisostere for commonly used motifs, it offers novel vectors for exploring chemical space in drug discovery. This guide provides a comprehensive analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related analogs to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a foundational resource for researchers synthesizing or working with this and similar spirocyclic systems.

Introduction: The Structural Significance of this compound

The 2-azaspiro[3.3]heptane framework is a key structural motif in modern drug discovery, valued for its ability to impart desirable physicochemical properties such as increased sp³ character, improved metabolic stability, and novel intellectual property positioning. The introduction of a methyl group at the 6-position creates a chiral center and provides a specific substitution pattern that can be crucial for modulating biological activity. The hydrochloride salt form enhances aqueous solubility and crystallinity, which is often advantageous for pharmaceutical development.

This guide will elucidate the expected spectral signature of this compound, providing a detailed, predictive analysis based on established principles of spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable solvent such as D₂O or DMSO-d₆ would exhibit distinct signals corresponding to the unique proton environments in the molecule. The hydrochloride form will result in protonation of the nitrogen, leading to downfield shifts of adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Signal Assignments

The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the protonated nitrogen and the geometry of the spirocyclic system.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H1, H3 (axial & equatorial)3.8 - 4.2Multiplet-Protons adjacent to the protonated nitrogen in the azetidine ring are significantly deshielded.
H5, H7 (axial & equatorial)2.5 - 3.0Multiplet-Protons on the cyclobutane ring adjacent to the spirocenter.
H62.2 - 2.6Multiplet-Methine proton on the cyclobutane ring, deshielded by the adjacent methyl group.
-CH₃1.1 - 1.4Doublet~7Methyl group protons coupled to the H6 methine proton.
N-H9.0 - 10.0Broad Singlet-Exchangeable proton on the positively charged nitrogen.

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted spectrum for this compound will show distinct signals for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz) is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be necessary compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation and appropriate data processing techniques as with ¹H NMR.

Predicted ¹³C NMR Signal Assignments
Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C1, C345 - 50Carbons adjacent to the protonated nitrogen in the azetidine ring.
C4 (Spirocenter)35 - 40Quaternary spiro carbon.
C5, C730 - 35Methylene carbons in the cyclobutane ring.
C630 - 35Methine carbon in the cyclobutane ring.
-CH₃15 - 20Methyl group carbon.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

Predicted Mass Spectral Data
  • Molecular Formula: C₇H₁₄N⁺ (cation)

  • Exact Mass of Cation: 112.1121 m/z

  • Expected Observation: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion of the free base, which is the cation itself.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale for Prediction
N-H Stretch2700 - 3100 (broad)Characteristic of a secondary amine salt.
C-H Stretch (sp³)2850 - 3000Aliphatic C-H bonds in the azetidine and cyclobutane rings.
N-H Bend1550 - 1650Bending vibration of the N-H bond in the ammonium salt.

Visualizing the Structure and Analytical Workflow

Molecular Structure

Caption: Structure of this compound.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: A typical workflow for the synthesis and spectral characterization of a novel compound.

Conclusion

This technical guide provides a detailed, predictive overview of the spectral data for this compound. By leveraging data from structurally similar compounds, we have established a reliable set of expected spectral characteristics that can guide researchers in the identification and characterization of this and related spirocyclic molecules. The protocols and interpretations presented herein are grounded in established spectroscopic principles and are intended to be a valuable resource for professionals in the field of drug discovery and development.

References

  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Methylcyclobutane. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylazetidine. National Center for Biotechnology Information. [Link]

Introduction: The Value of Novel Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride

In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties and intellectual property standing is relentless. Saturated heterocyclic rings, such as piperidine and piperazine, are ubiquitous motifs in marketed drugs. However, their conformational flexibility can sometimes be a liability. This has driven the exploration of rigid, three-dimensional scaffolds that can act as bioisosteric replacements, offering unique exit vectors and improved metabolic stability.

The 2-azaspiro[3.3]heptane framework has emerged as a particularly valuable piperidine bioisostere.[1] Its rigid, spirocyclic structure provides a well-defined orientation for substituents, allowing for precise interaction with biological targets. The introduction of a methyl group at the 6-position creates This compound , a bifunctional building block that offers a unique combination of a secondary amine for further derivatization and a specific stereochemical and spatial presentation of the methyl group. This guide provides a comprehensive overview of its commercial availability and a detailed, field-proven synthetic pathway for its preparation when custom synthesis is required.

Part 1: Direct Commercial Availability

For researchers requiring small quantities for initial screening or proof-of-concept studies, this compound is commercially available, albeit from a limited number of specialized chemical suppliers. This direct availability facilitates rapid access to the scaffold without the need for immediate multi-step synthesis.

Table 1: Commercial Supplier Information for this compound

SupplierProduct NamePurityAvailable Quantity
St. Jean's CanneryThis compoundmin 97%100 mg

Note: Availability and catalog details are subject to change. Researchers should verify with the supplier directly.[2]

The primary limitation of direct sourcing is the current lack of multiple vendors and the small-scale quantities offered. For research programs requiring gram-scale quantities or the synthesis of analogs, a reliable synthetic route from a more accessible precursor is essential.

Part 2: A Practical Synthetic Route from a Key Precursor

The most logical and cost-effective strategy for producing this compound on a laboratory scale begins with a widely available, N-protected ketone precursor.

The Strategic Precursor: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of the target molecule is best approached from tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1181816-12-5).[3][4][5] This precursor is commercially available from numerous chemical building block suppliers, ensuring a reliable starting point for the synthesis. Its Boc (tert-butoxycarbonyl) protecting group is ideal, as it is stable to a wide range of reaction conditions, including organometallic reagents, yet can be cleanly removed under acidic conditions in the final step to yield the desired hydrochloride salt.[6][7]

Table 2: Selected Commercial Suppliers for the Key Precursor

SupplierCAS NumberPurity
Sigma-Aldrich1181816-12-598%
TCI Chemicals1181816-12-5>98.0%
Oakwood Chemical1181816-12-595%
ChemUniverse1181816-12-598%

Note: This is a partial list. Researchers can find this precursor from various suppliers.[3][5]

Proposed Synthetic Workflow

The transformation from the ketone precursor to the final product can be efficiently achieved in a two-stage process: introduction of the methyl group via a Grignard reaction followed by reductive deoxygenation, and a final Boc-deprotection/salt formation step.

G cluster_0 Stage 1: Methyl Group Introduction cluster_1 Stage 2: Deprotection & Salt Formation Precursor tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Intermediate tert-Butyl 6-hydroxy-6-methyl- 2-azaspiro[3.3]heptane-2-carboxylate Precursor->Intermediate 1. MeMgBr, THF, 0°C to rt Methylated tert-Butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate Intermediate->Methylated 2. Reductive Deoxygenation (e.g., Barton-McCombie) FinalProduct 6-Methyl-2-azaspiro[3.3]heptane hydrochloride Methylated->FinalProduct 3. HCl in Dioxane or Ether

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Stage 1: Synthesis of tert-Butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

  • Rationale: This stage involves two key steps. First, a Grignard reaction is used to convert the ketone into a tertiary alcohol. This is a standard and high-yielding method for carbon-carbon bond formation. Second, the resulting hydroxyl group must be removed. A Barton-McCombie deoxygenation is a classic and reliable method for the deoxygenation of unhindered alcohols.

  • Grignard Addition:

    • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., Argon), add methylmagnesium bromide (MeMgBr, ~1.2 eq, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, which can often be used in the next step without further purification.[8]

  • Reductive Deoxygenation (Barton-McCombie):

    • To a solution of the crude tertiary alcohol (1.0 eq) in anhydrous toluene under an inert atmosphere, add a base such as 4-dimethylaminopyridine (DMAP, ~1.2 eq).

    • Add phenyl chlorothionocarbonate (1.1 eq) and stir the mixture at room temperature until the formation of the thionocarbonate intermediate is complete (monitor by TLC/LC-MS).

    • Add tributyltin hydride ((Bu)₃SnH, ~1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 eq).

    • Heat the reaction mixture to 80-90 °C for several hours until the reaction is complete.

    • Cool the mixture, concentrate it, and purify by flash column chromatography on silica gel to isolate the desired product, tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate.

Stage 2: Deprotection and Salt Formation

  • Rationale: The Boc group is designed for easy removal under acidic conditions. Using a solution of hydrogen chloride in an anhydrous organic solvent like dioxane or diethyl ether achieves two goals simultaneously: it cleaves the Boc protecting group and protonates the resulting free amine to form the stable, crystalline hydrochloride salt.[7][9]

  • Dissolve the purified tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrogen chloride in dioxane (e.g., 4.0 M, ~5-10 eq) at room temperature.

  • Stir the mixture for 1-3 hours. The product will often precipitate out of the solution as a white solid.

  • If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • The resulting white solid is the target compound, this compound.

Part 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related azaspiro[3.3]heptane derivatives provide essential handling guidance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Hazards: Based on related compounds, it should be treated as potentially harmful if swallowed and may cause skin and serious eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated (2-8 °C) and under an inert atmosphere.

Conclusion

This compound is a valuable, albeit specialized, building block for drug discovery programs seeking novel, rigid scaffolds. While its direct commercial availability is currently limited to small quantities, this guide demonstrates that it is readily accessible through a straightforward, two-stage synthetic protocol from the widely available precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. By leveraging established and reliable chemical transformations, research chemists can confidently produce this compound on a scale sufficient to support extensive medicinal chemistry efforts.

References

  • Metapharm. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?. Retrieved from [Link]

  • ChemUniverse. (n.d.). TERT-BUTYL 6-OXO-2-AZASPIRO[3.3]HEPTANE-2-CARBOXYLATE. Retrieved from [Link]

  • St. Jean's Cannery. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]

  • Meyers, M. J., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2019). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). 6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS No. 2411265-54-6) Suppliers. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Henderson, J. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Publications. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Azaspiro[3.3]heptane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced pharmacological properties is perpetual. Researchers and scientists are increasingly "escaping flatland" by moving away from planar, aromatic structures towards three-dimensional, sp³-rich molecular architectures.[1] Among these, spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as a compelling class of building blocks. These rigid structures offer a unique conformational restriction that can lead to improved target selectivity and metabolic stability. This guide provides an in-depth technical overview of the 2-azaspiro[3.3]heptane core, with a focus on its properties, synthesis, and applications, exemplified by derivatives such as 6-methyl-2-azaspiro[3.3]heptane hydrochloride (CAS Number: 2089649-42-1).

While specific biological activity and mechanistic data for this compound are not extensively available in public literature, its commercial availability from numerous suppliers indicates its role as a valuable building block for the synthesis of more complex, biologically active molecules. This guide will, therefore, focus on the well-documented properties and applications of the parent 2-azaspiro[3.3]heptane scaffold, providing a foundational understanding for researchers utilizing derivatives like the 6-methyl analog.

Physicochemical Properties and their Implications

The 2-azaspiro[3.3]heptane motif is increasingly utilized as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[2][3] This strategic substitution can significantly modulate the physicochemical properties of a molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile.

A key advantage of incorporating the 2-azaspiro[3.3]heptane scaffold is its impact on lipophilicity. Counterintuitively, the replacement of a piperidine or morpholine ring with a 2-azaspiro[3.3]heptane, despite the net addition of a carbon atom, can lead to a decrease in the octanol-water distribution coefficient (logD).[2] This phenomenon is attributed to the increased basicity of the nitrogen atom in the spirocyclic system, which leads to a higher degree of protonation at physiological pH, thereby enhancing aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2089649-42-1N/A
Molecular Formula C₇H₁₄ClN[4]
Molecular Weight 147.65 g/mol N/A
Appearance White to off-white solidSupplier Data
Solubility Soluble in water and methanolSupplier Data

Strategic Applications in Drug Discovery

The unique structural and physicochemical properties of 2-azaspiro[3.3]heptane derivatives have led to their incorporation into a variety of drug discovery programs.

Bioisosterism for Improved Pharmacokinetics

As mentioned, the primary application of the 2-azaspiro[3.3]heptane core is as a bioisostere for piperidines and morpholines.[2][3] By replacing these common heterocycles, medicinal chemists can fine-tune the lipophilicity, solubility, and metabolic stability of a lead compound. The rigid nature of the spirocycle also reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced potency.

G Piperidine Piperidine 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Piperidine->2-Azaspiro[3.3]heptane Bioisosteric Replacement Morpholine Morpholine Morpholine->2-Azaspiro[3.3]heptane Bioisosteric Replacement Improved Properties Improved Properties 2-Azaspiro[3.3]heptane->Improved Properties Leads to Lower Lipophilicity Lower Lipophilicity Improved Properties->Lower Lipophilicity e.g. Enhanced Solubility Enhanced Solubility Improved Properties->Enhanced Solubility e.g. Metabolic Stability Metabolic Stability Improved Properties->Metabolic Stability e.g.

Caption: Bioisosteric replacement workflow.

Fetal Hemoglobin Inducers for Hemoglobinopathies

A notable application of 2-azaspiro[3.3]heptane derivatives is in the development of fetal hemoglobin (HbF) inducers for the treatment of β-thalassemia and sickle cell disease.[5] A series of 2-azaspiro[3.3]heptane derivatives were designed and synthesized, leading to the identification of a potent and orally bioavailable compound that demonstrated a significant dose-dependent increase in globin switching in vivo.[5] This work highlights the potential of this scaffold in developing novel therapeutics for genetic disorders.

Antibacterial Agents

The 2-azaspiro[3.3]heptane core has also been incorporated into novel antibacterial compounds. For instance, derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7] These compounds may act by interfering with essential cellular processes in the bacteria, such as ATP synthesis.[6]

Synthetic Methodologies

The synthesis of the 2-azaspiro[3.3]heptane core can be achieved through various synthetic routes. A common strategy involves the construction of a bifunctional cyclobutane precursor followed by intramolecular cyclization.

A general retrosynthetic analysis is presented below:

G 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane Cyclobutane Precursor Cyclobutane Precursor 2-Azaspiro[3.3]heptane->Cyclobutane Precursor Intramolecular Cyclization Starting Materials Starting Materials Cyclobutane Precursor->Starting Materials Multi-step Synthesis

Caption: General retrosynthetic approach.

While a specific, published synthesis for this compound was not identified in the literature search, a plausible synthetic route can be inferred from methodologies used for similar structures. A detailed, step-by-step protocol for a related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been reported and can serve as a foundational method.[8][9][10]

Exemplary Protocol: Synthesis of a 2-Azaspiro[3.3]heptane Core

This protocol is a generalized representation based on published methods for related structures.

  • Step 1: Synthesis of a Ditosylated Intermediate: A commercially available starting material, such as 1,1-cyclobutanedimethanol, is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to yield the corresponding ditosylate.

  • Step 2: Double Alkylation: The ditosylate is then reacted with a primary amine, such as benzylamine, in a suitable solvent like DMF to afford the N-protected 2-azaspiro[3.3]heptane.

  • Step 3: Deprotection: The protecting group (e.g., benzyl) is removed via catalytic hydrogenation to yield the free 2-azaspiro[3.3]heptane.

  • Step 4: Functionalization (e.g., Methylation): The secondary amine can then be selectively methylated using a suitable methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base.

  • Step 5: Salt Formation: Finally, the methylated product is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Suppliers of this compound

A variety of chemical suppliers offer this compound, indicating its accessibility for research and development purposes.

Table 2: Selected Suppliers

SupplierWebsite
Sigma-Aldrich
CymitQuimica[4]
Major chemical suppliersN/A

Note: This is not an exhaustive list. Researchers should verify the purity and availability from their preferred vendors.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold represents a valuable and increasingly popular structural motif in modern medicinal chemistry. Its ability to confer favorable physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, makes it an attractive bioisosteric replacement for more traditional saturated heterocycles. While the specific biological profile of this compound remains to be fully elucidated in the public domain, its availability as a chemical building block empowers researchers to explore its potential in the design and synthesis of novel therapeutic agents across a range of disease areas. The continued exploration of functionalized 2-azaspiro[3.3]heptane derivatives is expected to yield new and improved drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Antibacterial compounds.
  • Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of Methylated Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.3]heptane motif has emerged as a compelling scaffold in modern medicinal chemistry, lauded for its three-dimensional character and its ability to serve as a bioisosteric replacement for common saturated heterocycles like piperidine.[1][2] The introduction of methyl groups to this rigid framework offers a nuanced approach to modulating physicochemical properties and target engagement. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and optimization of methylated azaspiro[3.3]heptane derivatives for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind experimental design, present detailed protocols for key assays, and visualize complex biological pathways and workflows.

Introduction: The Rationale for Methylated Azaspiro[3.3]heptanes in Drug Discovery

The principle of "escaping from flatland" has driven a paradigm shift in drug design, emphasizing the importance of three-dimensional molecular architecture to enhance target selectivity and improve pharmacokinetic profiles.[3] Azaspiro[3.3]heptanes, with their rigid, spirocyclic core, offer a distinct advantage over more flexible aliphatic rings.[2] Methylation of this scaffold provides a powerful tool for fine-tuning a molecule's properties:

  • Lipophilicity and Solubility: The addition of a methyl group can subtly alter a compound's lipophilicity (logP), which in turn influences its solubility, cell permeability, and metabolic stability. While adding a carbon atom might intuitively be thought to increase lipophilicity, the unique topology of azaspiro[3.3]heptanes can sometimes lead to a counterintuitive decrease in the measured logD7.4, potentially due to increased basicity.[1]

  • Target Binding and Selectivity: A strategically placed methyl group can introduce beneficial steric interactions within a target's binding pocket, enhancing potency and selectivity. Conversely, it can also introduce steric hindrance that reduces off-target activity.

  • Metabolic Stability: Methylation can block sites of metabolism, thereby increasing the half-life of a compound.

This guide will explore the practical application of these principles in the context of discovering and developing novel therapeutics based on the methylated azaspiro[3.3]heptane scaffold.

Synthesis of Methylated Azaspiro[3.3]heptane Derivatives

The synthesis of methylated azaspiro[3.3]heptane derivatives can be approached through several strategic routes. A common and versatile method involves the construction of the spirocyclic core followed by methylation, or the use of methylated building blocks.

General Synthetic Strategy

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde with primary amines, followed by cyclization.[4] This approach is amenable to library synthesis and scale-up. For methylated derivatives, either a methylated amine can be used in the reductive amination step, or methylation can be performed on the final spirocyclic product.

Detailed Experimental Protocol: Synthesis of N-Methyl-2-azaspiro[3.3]heptane

This protocol describes a representative synthesis of an N-methylated azaspiro[3.3]heptane derivative.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-formylazetidine (1 equivalent) in dichloroethane, add methylamine (1.1 equivalents) and acetic acid (1 equivalent).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-methylated azetidine intermediate.

Step 2: Cyclization to form the Azaspiro[3.3]heptane Core

  • Dissolve the purified intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) to the stirred solution.

  • Heat the reaction mixture to 70°C in a sealed tube for 3-4 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-2-azaspiro[3.3]heptane derivative.

In Vitro Biological Evaluation: A Multi-pronged Approach

Given their structural similarity to piperidine, methylated azaspiro[3.3]heptane derivatives are prime candidates for modulating the activity of central nervous system (CNS) targets such as G-protein coupled receptors (GPCRs) and ion channels. A tiered in vitro screening cascade is essential to identify and characterize their biological activity.

Primary Screening: Target-Based Assays

GPCRs represent a major class of drug targets, and assays to determine the interaction of novel compounds with these receptors are crucial.[5][6][7]

  • Radioligand Binding Assays: This "gold standard" method directly measures the affinity of a test compound for a specific GPCR by competing with a radiolabeled ligand.[7]

  • Functional Assays: These assays measure the downstream consequences of GPCR activation, such as changes in second messenger levels (e.g., cAMP for Gs and Gi-coupled receptors, or IP1/calcium flux for Gq-coupled receptors).[6]

Table 1: Representative GPCR Assay Data for a Hypothetical Methylated Azaspiro[3.3]heptane Derivative (Compound X)

Assay TypeTarget ReceptorKi (nM)EC50 (nM)Functional Response
Radioligand BindingDopamine D215.2--
cAMP AssayDopamine D2-25.8Agonist
Radioligand BindingSerotonin 5-HT2A>10,000--

Ion channels are another critical class of targets for CNS-active drugs.[8][9][10][11]

  • Automated Patch Clamp Electrophysiology: This high-throughput technique directly measures the flow of ions through a specific channel in response to a test compound, providing detailed information on channel blocking or opening activity.

  • Fluorescence-Based Ion Flux Assays: These assays use ion-sensitive fluorescent dyes to measure changes in intracellular ion concentrations (e.g., calcium, potassium) upon channel modulation.[12]

Secondary Screening: Determining Potency and Selectivity

Compounds that show activity in primary screens are then subjected to more rigorous testing to determine their potency and selectivity.

The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key measure of a compound's potency.[13]

Experimental Protocol: IC50 Determination using an Enzyme Inhibition Assay

  • Prepare a series of dilutions of the test compound in a suitable buffer.

  • In a 96-well plate, add the enzyme, substrate, and varying concentrations of the test compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubate the plate at a controlled temperature for a specific time.

  • Measure the enzymatic activity using a suitable detection method (e.g., absorbance, fluorescence).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

It is important to note that the IC50 value can be influenced by the substrate concentration. Therefore, for competitive inhibitors, it is often desirable to convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation for a more absolute measure of potency.[13]

In Vivo Assessment: From Brain Penetration to Behavioral Effects

Promising candidates from in vitro studies must be evaluated in vivo to assess their pharmacokinetic properties and pharmacological effects in a whole organism.

Blood-Brain Barrier Penetration

For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite.[15][16][17][18]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive permeability across an artificial membrane designed to mimic the BBB.[15][16][18]

  • Cell-Based Models (e.g., MDCK-MDR1): These assays use cell monolayers expressing efflux transporters like P-glycoprotein (Pgp) to evaluate both passive permeability and active efflux.[15][16][17]

The most definitive measure of BBB penetration is obtained through in vivo studies in animal models (e.g., rodents).

Experimental Protocol: Determination of Brain-to-Plasma Ratio (Kp)

  • Administer the test compound to a cohort of animals (e.g., via intravenous or oral route).

  • At various time points, collect blood and brain tissue samples.

  • Analyze the concentration of the compound in both plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

  • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in both plasma and brain tissue needs to be determined, typically through equilibrium dialysis.[15]

Behavioral Models

In vivo behavioral models are essential for evaluating the therapeutic potential of CNS drug candidates. The choice of model depends on the intended therapeutic indication.

Table 2: Examples of In Vivo Behavioral Models for CNS Drug Discovery

Therapeutic AreaBehavioral ModelSpeciesMeasured Endpoint
AnxietyElevated Plus MazeRodentTime spent in open vs. closed arms
DepressionForced Swim TestRodentImmobility time
SchizophreniaPrepulse InhibitionRodentStartle response to a loud stimulus
PainHot Plate TestRodentLatency to lick hind paw

Neurotoxicity Profiling

Early assessment of potential neurotoxicity is critical to de-risk drug candidates.[19]

In Vitro Neurotoxicity Assays
  • Cell Viability Assays (e.g., MTT assay): These assays measure the metabolic activity of neuronal cells to assess cytotoxicity.[20]

  • Neurite Outgrowth Assays: These assays evaluate the effect of a compound on the growth and morphology of neuronal processes.

In Vivo Neurotoxicity Assessment

In vivo studies can provide a more comprehensive assessment of neurotoxicity.

  • Functional Observational Battery (FOB): A series of standardized observations and tests to detect gross functional and behavioral changes in animals following compound administration.

  • Histopathological Examination: Microscopic examination of brain tissue to identify any cellular damage or inflammation.

Visualizing a Potential Mechanism of Action: GPCR Signaling

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor, a common target for azaspiro[3.3]heptane derivatives.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Methylated Azaspiro[3.3]heptane Derivative Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling cascade initiated by a ligand.

Workflow for In Vitro to In Vivo Translation

The following diagram outlines a typical workflow for advancing a methylated azaspiro[3.3]heptane derivative from initial in vitro screening to in vivo evaluation.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Primary_Screen Primary Screening (GPCR & Ion Channel Assays) Secondary_Screen Secondary Screening (IC50/EC50 Determination) Primary_Screen->Secondary_Screen Active Compounds BBB_Permeability In Vitro BBB Models (PAMPA, MDCK-MDR1) Secondary_Screen->BBB_Permeability Neurotoxicity_InVitro In Vitro Neurotoxicity (Cell Viability, Neurite Outgrowth) Secondary_Screen->Neurotoxicity_InVitro PK_Studies Pharmacokinetic Studies (Kp,uu Determination) BBB_Permeability->PK_Studies Permeable Compounds Neurotoxicity_InVivo In Vivo Neurotoxicity (FOB, Histopathology) Neurotoxicity_InVitro->Neurotoxicity_InVivo Compounds with Acceptable Profile Behavioral_Models Behavioral Models PK_Studies->Behavioral_Models Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization Efficacious Compounds

Caption: A streamlined workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

Methylated azaspiro[3.3]heptane derivatives represent a promising class of compounds with significant potential in drug discovery, particularly for CNS disorders. Their rigid, three-dimensional structure, combined with the tunability afforded by methylation, provides a powerful platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The integrated approach to biological evaluation outlined in this guide, from initial in vitro screening to comprehensive in vivo characterization, provides a robust framework for advancing these promising molecules through the drug discovery pipeline. Future research in this area will likely focus on exploring a wider range of methylation patterns, developing novel synthetic methodologies, and applying these scaffolds to an even broader array of biological targets.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). ScienceDirect. Retrieved January 1, 2026, from [Link]

  • Ion Channel Assays. (n.d.). Reaction Biology. Retrieved January 1, 2026, from [Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Inan, S. Y., & Bastepe, M. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 32, 53-60. [Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Pardridge, W. M. (1999). Methods to assess drug permeability across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 19(11), 1133-1148. [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 1, 2026, from [Link]

  • Cell-Based Ion Channel Assays. (n.d.). Creative Bioarray. Retrieved January 1, 2026, from [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 26. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 26. [Link]

  • CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved January 1, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 1, 2026, from [Link]

  • Kulkarni, P. M., & Kulkarni, P. A. (2020). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Journal of Pharmacology and Toxicology, 15(1), 1-8. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). MDPI. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). YouTube. [Link]

  • Walker, A. L., Imam, S. Z., & Roberts, R. A. (2017). Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. Toxicology Research and Application, 1, 239784731772010. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Medicilon. Retrieved January 1, 2026, from [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-521. [Link]

  • New Approach Methodologies to Assess Developmental Neurotoxicity, January 25, 2022. (2022, January 25). YouTube. [Link]

  • Editorial: Methods and protocols in neurotoxicology. (2022). Frontiers in Toxicology, 4, 1018385. [Link]

  • Functional Assays for Neurotoxicity Testing. (2010). Methods in Molecular Biology, 648, 337-353. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-118. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-118. [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy) - (2025). ResearchGate. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). American Chemical Society. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2025). ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]

Sources

The Ascendance of Azaspiro[3.3]heptanes: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.3]heptane scaffold has emerged from the realm of chemical novelty to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, providing a powerful tool to escape the "flatland" of aromatic systems and unlock new regions of chemical space. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of azaspiro[3.3]heptanes in drug discovery. We will delve into the causality behind their advantageous physicochemical properties, provide detailed experimental protocols for the synthesis of key intermediates, and showcase their successful incorporation into clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Introduction: Beyond the Piperidine Postulate

For decades, saturated six-membered heterocycles like piperidine, piperazine, and morpholine have been workhorses in drug design. Their prevalence, however, has led to extensive patent literature and, at times, limited opportunities for novel intellectual property. More importantly, their conformational flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. The quest for rigid scaffolds that can mimic the spatial arrangement of these traditional motifs while offering improved properties has led to a surge of interest in strained spirocyclic systems. Among these, the azaspiro[3.3]heptane core has distinguished itself as a particularly valuable building block.

This guide will illuminate the strategic advantages of incorporating the azaspiro[3.3]heptane motif, focusing on its role as a bioisostere and its impact on key drug-like properties. We will explore the synthetic nuances of various isomers and provide practical, field-tested protocols for their preparation.

The Azaspiro[3.3]heptane Advantage: A Physicochemical Perspective

The unique spirocyclic nature of azaspiro[3.3]heptanes, where two four-membered rings share a single carbon atom, imparts a rigid, three-dimensional geometry. This rigidity is a key differentiator from their more flexible six-membered counterparts. This section will dissect the causal relationships between this structural feature and its beneficial impact on physicochemical properties.

Navigating Lipophilicity: The logD Lowering Phenomenon

A fascinating and often counterintuitive property of certain azaspiro[3.3]heptanes is their ability to decrease lipophilicity (logD) compared to their corresponding piperidine or morpholine analogs, despite the net addition of a carbon atom.[1] This phenomenon can be primarily attributed to the increased basicity of the nitrogen atom within the strained azetidine ring. The altered geometry and electron distribution in the spirocycle lead to a higher pKa. At physiological pH (7.4), a larger fraction of the azaspiro[3.3]heptane molecules will be protonated, increasing their hydrophilicity and thereby lowering the logD. This is a significant advantage in drug discovery, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.

A Comparative Analysis of Physicochemical Properties

The following table summarizes the typical effects of replacing a common saturated heterocycle with an azaspiro[3.3]heptane analog.

PropertyPiperidine/MorpholineAzaspiro[3.3]heptane AnalogRationale for Change
Lipophilicity (logD) HigherLower (in many cases)Increased basicity (pKa) of the spirocyclic nitrogen leads to greater protonation at physiological pH.[1]
Aqueous Solubility ModerateGenerally HigherThe lower lipophilicity and increased polarity contribute to improved solubility.
Metabolic Stability VariableOften ImprovedThe rigid spirocyclic core can be less susceptible to metabolism by cytochrome P450 enzymes.
Three-Dimensionality FlexibleRigidThe spirocyclic fusion of two four-membered rings creates a well-defined, three-dimensional shape.
pKa LowerHigherThe strained ring system influences the electronic environment of the nitrogen atom, increasing its basicity.

Synthetic Strategies: Building the Azaspiro[3.3]heptane Core

The practical application of azaspiro[3.3]heptanes in drug discovery is contingent on the availability of efficient and scalable synthetic routes. This section provides detailed, step-by-step protocols for the synthesis of key azaspiro[3.3]heptane building blocks. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride

The parent 2-azaspiro[3.3]heptane is a versatile starting material for a wide range of derivatives. The following protocol describes a common deprotection route from a tosyl-protected precursor.

Experimental Protocol: Deprotection of 2-Tosyl-2-azaspiro[3.3]heptane

  • Materials: 2-Tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol), 1,2-dimethoxyethane (30 mL), sodium metal, naphthalene, water, dichloromethane, methanol, hydrochloric acid.

  • Procedure:

    • Prepare a fresh solution of sodium naphthalenide by adding sodium metal to a solution of naphthalene in 1,2-dimethoxyethane until a deep green color persists.

    • Dissolve 2-tosyl-2-azaspiro[3.3]heptane in 30 mL of 1,2-dimethoxyethane in a separate flask and cool in an ice-water bath.

    • Slowly add the sodium naphthalenide solution dropwise to the cooled solution of the tosylated amine until the green color persists.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Carefully quench the reaction by the dropwise addition of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane:methanol (from 20:1 to 1:1) to yield 2-azaspiro[3.3]heptane (expected yield: ~2.41 g, 83%).[2]

    • For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration.

DOT Diagram: Synthesis of 2-Azaspiro[3.3]heptane

G cluster_0 Synthesis of 2-Azaspiro[3.3]heptane 2-Tosyl-2-azaspiro[3.3]heptane 2-Tosyl-2-azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane 2-Tosyl-2-azaspiro[3.3]heptane->2-Azaspiro[3.3]heptane 1. Sodium naphthalenide 2. H2O 2-Azaspiro[3.3]heptane HCl 2-Azaspiro[3.3]heptane HCl 2-Azaspiro[3.3]heptane->2-Azaspiro[3.3]heptane HCl HCl

Caption: Synthetic route to 2-azaspiro[3.3]heptane hydrochloride.

Synthesis of 6-Oxa-2-azaspiro[3.3]heptane: A Morpholine Bioisostere

The 6-oxa-2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for morpholine, offering a rigidified alternative with potentially improved properties. The following protocol outlines a scalable synthesis of a key intermediate for this scaffold.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a scalable synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[3]

  • Materials: 2-Fluoro-4-nitroaniline (1 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), sodium hydroxide (2.5 equiv), sulfolane.

  • Procedure:

    • To a solution of 2-fluoro-4-nitroaniline in sulfolane, add 3,3-bis(bromomethyl)oxetane and sodium hydroxide.

    • Heat the reaction mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress by HPLC or TLC.

    • Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. A reported scaled-up version of this reaction achieved an 87% isolated yield.[3]

DOT Diagram: Synthesis of a 6-Oxa-2-azaspiro[3.3]heptane Derivative

G cluster_1 Synthesis of a 6-Oxa-2-azaspiro[3.3]heptane Derivative 2-Fluoro-4-nitroaniline3,3-bis(bromomethyl)oxetane 2-Fluoro-4-nitroaniline3,3-bis(bromomethyl)oxetane 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 2-Fluoro-4-nitroaniline3,3-bis(bromomethyl)oxetane->6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane NaOH, Sulfolane, Heat

Caption: Key cyclization step in the synthesis of a 6-oxa-2-azaspiro[3.3]heptane derivative.

Case Study: Azaspiro[3.3]heptanes in Clinical Development

The ultimate validation of a chemical scaffold lies in its successful application in the development of new medicines. The azaspiro[3.3]heptane core has begun to make its mark in this arena.

TBI-223: A Novel Antitubercular Agent

A prominent example is the drug candidate TBI-223 , which is being developed for the treatment of tuberculosis.[3] This molecule incorporates a 6-oxa-2-azaspiro[3.3]heptane moiety. The decision to include this scaffold was likely driven by the need to optimize the pharmacokinetic and pharmacodynamic properties of the compound. The rigid spirocyclic core can enhance binding to the biological target while the overall physicochemical profile, including reduced lipophilicity, can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The development of a low-cost and scalable synthesis for the key 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane intermediate underscores the industrial relevance of this scaffold.[3]

Future Directions and Conclusion

The azaspiro[3.3]heptane scaffold has transitioned from a synthetic curiosity to a validated tool in the medicinal chemist's armamentarium. Its unique combination of rigidity, three-dimensionality, and favorable impact on physicochemical properties makes it an attractive alternative to traditional saturated heterocycles. The continued development of novel synthetic methodologies will further expand the accessibility and diversity of this important class of building blocks.[4][5] As the pressure to develop drugs with improved properties and novel intellectual property continues to mount, the strategic incorporation of azaspiro[3.3]heptanes is poised to play an increasingly important role in the future of drug discovery.

References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • PubChem. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214. PubChem. [Link]

  • 6-Oxa-1-azaspiro(3.3)heptane | C5H9NO | CID 54759146. PubChem. [Link]

Sources

A Technical Guide to the Safe Handling of 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride and Related Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The Role and Characteristics of Spirocyclic Scaffolds

In modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor. Their inherent three-dimensional nature, resulting from the quaternary spiro-carbon, allows for the creation of rigid structures that can orient functional groups in precise vectors, enhancing binding affinity to biological targets.[1] The introduction of spirocycles often increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.[1]

6-Methyl-2-azaspiro[3.3]heptane hydrochloride belongs to this promising class of compounds. As a substituted azaspiro[3.3]heptane, it provides a rigid framework that is increasingly utilized to replace more flexible moieties like piperazine, sometimes leading to significantly improved target selectivity and reduced cytotoxicity.[1][2]

Hazard Identification and Risk Assessment (Analog-Based)

Based on the hazard profiles of closely related analogs like tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate and 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride, a comprehensive risk assessment identifies the following potential hazards.[3]

GHS Classification (Anticipated):

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

The hydrochloride salt form suggests the compound is likely a solid with low vapor pressure at room temperature, but the fine, dust-like nature of such powders presents a significant inhalation risk.

Data Summary Table: Anticipated Hazards
Hazard ClassGHS CategoryHazard StatementSource (Analog)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[3]

Toxicological Rationale: Small molecule amines can be irritants to skin, eyes, and mucous membranes. The hydrochloride salt form can increase water solubility, potentially facilitating absorption, while the powdered form increases the risk of respiratory tract exposure. The primary risks during laboratory handling are accidental ingestion, inhalation of airborne particles, and direct contact with skin or eyes.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The causality behind these recommendations is to create redundant safety barriers that protect personnel even if one layer is breached.

3.1 Engineering Controls The primary line of defense is to control the chemical at its source.

  • Chemical Fume Hood: All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable, as it contains airborne particles and prevents respiratory exposure.

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly.[4][5] Their proximity is crucial for immediate decontamination in the event of a significant splash or exposure.

3.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.

  • Eye and Face Protection: Use ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as transferring solutions or working with larger quantities, chemical splash goggles are required.[5][6]

  • Skin Protection:

    • Gloves: Use standard nitrile laboratory gloves. Always inspect gloves for tears or pinholes before use.[6] The proper technique for glove removal (without touching the outer surface with bare skin) is critical to prevent contamination.[6]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely. This protects skin and personal clothing from minor spills and contamination.

  • Respiratory Protection: Not typically required if all work is performed within a fume hood. If a situation arises where dust may be generated outside of a fume hood (e.g., large-scale spill cleanup), a NIOSH-approved respirator with a particulate filter would be necessary.

3.3 Personal Hygiene

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3][7]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3] This prevents accidental ingestion.

Standard Operating Procedure (SOP) for Handling & Storage

This section outlines a self-validating protocol for the routine handling of this compound.

4.1 Storage The chemical stability of amine salts is generally good, but proper storage is key to maintaining purity and ensuring safety.

  • Container: Store in a tightly-closed, clearly labeled container.[3]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3] Storage at 2-8°C under an inert atmosphere is recommended for long-term stability and to minimize degradation.

  • Incompatibilities: Avoid strong oxidizing agents.

4.2 Experimental Workflow: Weighing and Dissolving This protocol is designed to minimize exposure and ensure accuracy.

Step 1: Preparation & Pre-Work Checklist

  • Verify the chemical identity on the container label.

  • Review this guide and the available analog SDS.

  • Ensure the fume hood is operational (check airflow monitor).

  • Don all required PPE (lab coat, safety glasses, nitrile gloves).

  • Prepare a designated waste container for contaminated consumables.

Step 2: Weighing (in a Fume Hood)

  • Place an analytical balance or a weigh boat on a tared balance inside the fume hood.

  • Use a clean spatula to carefully transfer the required amount of the solid compound.

  • Perform transfers slowly and deliberately to avoid creating airborne dust.

  • Close the primary container immediately after dispensing.

Step 3: Dissolution

  • Place a flask or beaker containing the desired solvent on a stir plate within the fume hood.

  • Carefully add the weighed solid to the solvent.

  • Rinse the weigh boat with a small amount of the solvent to ensure a complete quantitative transfer.

  • Allow the compound to dissolve completely before proceeding with the reaction.

Step 4: Decontamination & Cleanup

  • Wipe down the spatula, weigh boat (if reusable), and any affected surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol).

  • Dispose of all contaminated consumables (e.g., weigh paper, used gloves) in the designated solid chemical waste container.

  • Wash hands thoroughly after completing the task and removing PPE.

Visualization: Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_clean Phase 3: Post-Procedure A Review Safety Docs (SDS/Guide) B Don Required PPE (Coat, Gloves, Goggles) A->B C Verify Fume Hood Operation B->C D Weigh Solid Compound (Avoid Dust Generation) C->D Begin Work E Add Solid to Solvent (Quantitative Transfer) D->E F Decontaminate Workspace & Equipment E->F Procedure Complete G Dispose of Waste in Labeled Container F->G H Remove PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of powdered spirocyclic amine salts.

Accidental Release & First Aid Measures

5.1 Spill Response

  • Small Spill (Solid): Evacuate unnecessary personnel. Wearing appropriate PPE, gently sweep or vacuum the material into a labeled container for disposal.[3] Avoid actions that create dust. Decontaminate the area once the solid is removed.

  • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department.

5.2 First Aid Immediate and correct first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately for treatment advice.[3][7]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations.[3][7]

  • Waste Streams: Unused material and contaminated consumables should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain.[5]

References

  • Title: Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane Source: Angene Chemical URL: [Link]

  • Title: tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate Source: PubChem - NIH URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: DIPLOMATA COMERCIAL URL: [Link]

  • Title: tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Source: PubChem - NIH URL: [Link]

  • Title: Material Safety Data Sheet - Piperonyl Butoxide, Pyrethrins Source: LabelSDS URL: [Link]

  • Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: DPL Quimica URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: 2-Azaspiro[3.3]heptane hydrochloride Source: PubChem - NIH URL: [Link]

Sources

Methodological & Application

Synthesis of 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride, a valuable spirocyclic scaffold for medicinal chemistry. The synthesis commences with the commercially available precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The protocol details a proposed two-step sequence involving a Wittig reaction to introduce the methyl group, followed by hydrogenation and subsequent deprotection with hydrochloric acid to yield the target compound. This guide is designed to be a practical resource for chemists, offering insights into the rationale behind procedural choices and highlighting key considerations for successful synthesis.

Introduction

Spirocyclic scaffolds, particularly those containing nitrogen, are of significant interest in drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems, enabling the exploration of new chemical space and often leading to improved physicochemical properties. The 2-azaspiro[3.3]heptane core is a bioisostere of the widely used piperidine and piperazine rings, providing a novel framework for the design of pharmacologically active agents. This protocol outlines a robust synthesis of a methylated derivative, this compound.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step route starting from the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The overall synthetic pathway is depicted below.

digraph "Synthetic_Pathway" { graph [fontname="Arial", fontsize=12, label="Figure 1. Proposed Synthetic Pathway", labelloc=b, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1. Proposed Synthetic Pathway

The initial step involves a Wittig reaction on the ketone of the starting material to introduce an exocyclic methylene group. This is a well-established method for converting ketones to alkenes.[1] The resulting alkene is then reduced via catalytic hydrogenation to yield the methylated intermediate. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.[2][3][4]

Experimental Protocols

PART 1: Synthesis of tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate

Rationale: The Wittig reaction is a reliable method for olefination of ketones.[1] Methyltriphenylphosphonium bromide is used to generate the corresponding ylide in situ with a strong base like n-butyllithium. The ylide then reacts with the ketone to form the alkene.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.221.2428.7 mg
n-Butyllithium (2.5 M in hexanes)64.061.20.48 mL
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate211.261.0211.3 mg
Anhydrous Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol).

  • Add anhydrous THF (5 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise. The solution should turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (211.3 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate.

PART 2: Synthesis of tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Rationale: Catalytic hydrogenation is a standard and efficient method for the reduction of a double bond. Palladium on carbon is a common and effective catalyst for this transformation.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate209.291.0209.3 mg
Palladium on Carbon (10 wt. %)--~10 mg
Methanol (MeOH)--10 mL

Procedure:

  • Dissolve tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate (209.3 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (~10 mg).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, which may be used in the next step without further purification if deemed sufficiently pure.

PART 3: Synthesis of this compound

Rationale: The Boc protecting group is readily cleaved under acidic conditions.[4] Using a solution of HCl in dioxane provides the deprotected amine directly as its hydrochloride salt, which often aids in purification by precipitation.[2][3]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate211.311.0211.3 mg
4M HCl in 1,4-Dioxane--5 mL
Diethyl ether---

Procedure:

  • Dissolve tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (211.3 mg, 1.0 mmol) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate if necessary, or use it neat if it is an oil.

  • Add the 4M HCl solution in 1,4-dioxane (5 mL) to the substrate at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to induce precipitation if a solid has not already formed.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Workflow Visualization

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2. Experimental Workflow", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2. Experimental Workflow

Conclusion

The protocol described provides a detailed and scientifically grounded approach for the synthesis of this compound. By leveraging a well-understood Wittig reaction and standard hydrogenation and deprotection techniques, this guide offers a clear pathway for obtaining this valuable building block. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and scale requirements.

References

  • Google Patents. (n.d.). Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Hamza, D., & White, A. D. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Potter, G. P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • van der Haas, R. N., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Meyers, M. J., et al. (2011). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis Route for 6-Methyl-2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensionality, a key attribute in enhancing target engagement and improving drug-like properties. The 2-azaspiro[3.3]heptane framework, in particular, has emerged as a valuable bioisostere for the ubiquitous piperidine ring, offering a unique conformational rigidity and vectoral projection of substituents that can lead to improved metabolic stability and aqueous solubility.[1] The strategic incorporation of a methyl group at the 6-position of this scaffold can provide a crucial handle for modulating lipophilicity and exploring specific binding interactions within protein targets.

This application note provides a comprehensive and scalable synthetic pathway to 6-methyl-2-azaspiro[3.3]heptane and its derivatives. The presented route is designed for adaptability, allowing for multigram-scale production, a critical consideration for supplying discovery and development campaigns. We will delve into the rationale behind the chosen synthetic strategy and provide detailed, step-by-step protocols for each key transformation, underpinned by established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Modular and Scalable Approach

The overarching synthetic strategy is a three-step sequence commencing from the readily accessible and scalable intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This key starting material can be efficiently prepared via established, scalable methods.[2][3] Our approach then proceeds through a Wittig olefination to introduce the exocyclic methylene group, followed by a robust hydrogenation to furnish the desired 6-methyl substituent. A final deprotection step yields the target 6-methyl-2-azaspiro[3.3]heptane, which can be further functionalized to generate a diverse library of derivatives.

G A tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B Wittig Olefination A->B Methyltriphenylphosphonium bromide, n-BuLi C tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate B->C D Hydrogenation C->D H2, Pd/C E tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate D->E F Deprotection E->F HCl or TFA G 6-Methyl-2-azaspiro[3.3]heptane F->G G cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A Ketone C Alkene A->C B Phosphonium Ylide B->C D Alkene F Alkane D->F E H2, Catalyst E->F G Boc-protected Amine I Free Amine G->I H Acid H->I

Sources

Application Notes and Protocols: 6-Methyl-2-azaspiro[3.3]heptane HCl in Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of modern drug discovery is increasingly shifting from "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensionality (3D).[1] This strategic evolution is driven by the pursuit of enhanced target selectivity, improved physicochemical properties, and novel intellectual property. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid and well-defined exit vector for substituents, thus enabling precise exploration of protein binding pockets.[2][3]

Among these valuable scaffolds, the 2-azaspiro[3.3]heptane core has emerged as a crucial building block, frequently employed as a bioisosteric replacement for the ubiquitous piperidine ring.[4][5] The constrained nature of the dual cyclobutane rings in the spiro[3.3]heptane system offers a distinct conformational rigidity compared to the more flexible piperidine, which can lead to a lower entropic penalty upon binding to a biological target.[6] This application note provides a detailed guide for researchers on the synthesis, properties, and application of a key derivative: 6-methyl-2-azaspiro[3.3]heptane hydrochloride . The introduction of a methyl group at the 6-position offers a subtle yet powerful tool for modulating lipophilicity, metabolic stability, and providing a potential vector for further chemical elaboration.

Physicochemical Properties and Design Rationale

The strategic incorporation of the 6-methyl-2-azaspiro[3.3]heptane motif into a drug candidate is underpinned by its unique physicochemical properties. While specific experimental data for the 6-methyl derivative is sparse, we can extrapolate its properties based on the well-characterized parent scaffold and general medicinal chemistry principles.

PropertyParent 2-Azaspiro[3.3]heptanePredicted Effect of 6-Methyl GroupRationale for Drug Design
Molecular Weight 97.16 g/mol [7]147.65 g/mol (as HCl salt)[1]A modest increase in molecular weight, generally well within the limits of "rule of five" compliance.
Calculated LogP (cLogP) ~0.7[7]IncreaseThe addition of a methyl group is expected to increase lipophilicity, which can enhance membrane permeability. This needs to be carefully balanced to avoid excessive lipophilicity that can lead to off-target effects and poor solubility.
Aqueous Solubility High (as a salt)Likely to decrease slightlyThe hydrochloride salt form ensures adequate aqueous solubility for biological assays and potential formulation. The methyl group's impact is generally minor in this context.
pKa Basic (amine)Minor change expectedThe basic nitrogen allows for salt formation, improving solubility and handling. The distant methyl group is unlikely to significantly alter the pKa of the secondary amine.
Fraction of sp³ Carbons (Fsp³) HighMaintainedThe high Fsp³ character is a key feature, contributing to the 3D shape and often leading to improved solubility and metabolic stability compared to flat aromatic systems.[4]
Metabolic Stability Generally improved over piperidinesPotential for enhanced stabilityThe quaternary spirocenter and the cyclobutane rings can block common sites of metabolism often observed in piperidine-containing compounds. The methyl group itself could either be a site for metabolism or shield an adjacent position.

Design Rationale Visualization:

Caption: Logical relationships of 6-methyl-2-azaspiro[3.3]heptane HCl in drug design.

Synthesis Protocols

Workflow Visualization:

G cluster_0 Synthesis Pathway A tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B Grignard Reaction (MeMgBr, THF) A->B C tert-Butyl 6-hydroxy-6-methyl- 2-azaspiro[3.3]heptane-2-carboxylate B->C D Boc Deprotection (HCl in Dioxane) C->D E 6-Methyl-2-azaspiro[3.3]heptane HCl (Final Product) D->E

Caption: Synthetic workflow for 6-methyl-2-azaspiro[3.3]heptane HCl.

Protocol 1: Synthesis of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the addition of a methyl group to the ketone of the starting material using a Grignard reagent.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and drying.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the methylmagnesium bromide solution dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol 2: Synthesis of 6-Methyl-2-azaspiro[3.3]heptane HCl

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the hydrochloride salt.

Materials:

  • tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Methanol

  • Round-bottom flask, magnetic stirrer, and standard glassware for filtration.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate in a minimal amount of methanol.

  • Deprotection and Salt Formation: To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form during this time. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation: Add diethyl ether to the reaction mixture to further precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield 6-methyl-2-azaspiro[3.3]heptane HCl. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Application in Novel Drug Design: N-Functionalization

The secondary amine of 6-methyl-2-azaspiro[3.3]heptane HCl serves as a versatile handle for incorporating this scaffold into a lead molecule. Standard N-functionalization reactions can be readily applied.

Protocol 3: General Procedure for Reductive Amination

This protocol outlines the coupling of the spirocycle with an aldehyde or ketone.

Materials:

  • 6-Methyl-2-azaspiro[3.3]heptane HCl (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (TEA) (1.1 eq, to neutralize the HCl salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 6-methyl-2-azaspiro[3.3]heptane HCl in DCM, add triethylamine and stir for 10 minutes.

  • Imine Formation: Add the aldehyde or ketone to the reaction mixture and stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

6-Methyl-2-azaspiro[3.3]heptane HCl represents a valuable and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure, combined with the subtle modulatory effects of the methyl group, provides medicinal chemists with a powerful tool to escape "flatland" and design novel drug candidates with potentially superior properties. The synthetic protocols outlined herein offer a practical guide for the preparation and incorporation of this promising scaffold into research programs aimed at developing the next generation of therapeutics.

References

  • Burkhard, J. A., et al. (2010). A new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry.
  • Lovering, F., et al. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available from: [Link]

  • Kirichok, A. A., et al. (2023). 2-azaspiro[3.3]heptane as a novel class of piperidine bioisosteres. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Available from: [Link]

  • Capot Chemical. (n.d.). This compound. Available from: [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. Available from: [Link]

  • Stepan, A. F., et al. (2012). The pursuit of sp3-rich scaffolds for drug discovery. MedChemComm, 3(5), 513-524.
  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(12), 1987-1990.
  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.
  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]

Sources

Application Notes and Protocols: 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast number of approved pharmaceuticals. However, its metabolic liabilities, particularly oxidation by cytochrome P450 enzymes, often present significant challenges in drug development. Bioisosteric replacement of the piperidine ring with novel scaffolds that retain its key physicochemical and geometric properties while improving metabolic stability is a highly sought-after strategy. This document provides a comprehensive guide to the use of 6-methyl-2-azaspiro[3.3]heptane hydrochloride, a conformationally restricted piperidine bioisostere. We present a detailed rationale for its application, a comparative analysis of its properties versus piperidine, a step-by-step synthetic protocol for its preparation, and a guide for its incorporation into lead compounds.

Introduction: The Rationale for Spirocyclic Piperidine Bioisosteres

The piperidine ring is the third most frequently used ring structure in pharmaceuticals, valued for its ability to confer aqueous solubility and provide a key basic nitrogen atom for target engagement. However, its flexible nature and susceptibility to enzymatic degradation can lead to poor pharmacokinetic profiles. The introduction of spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, offers a compelling solution to these challenges.[1]

Spirocycles are rigid three-dimensional structures that can project substituents into vector space in a well-defined manner, potentially enhancing binding affinity and selectivity for the biological target.[2] The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to several advantages:

  • Improved Metabolic Stability: The quaternary spirocyclic carbon atom is less susceptible to enzymatic oxidation compared to the methylene groups in piperidine.

  • Enhanced Aqueous Solubility: The increased sp3 character of spirocyclic scaffolds can improve aqueous solubility.[3]

  • Novel Chemical Space: The unique three-dimensional arrangement of atoms in azaspiro[3.3]heptanes allows for the exploration of novel chemical space and the generation of new intellectual property.

  • Conformational Rigidity: The rigid framework of the spirocycle reduces the entropic penalty upon binding to a target protein, which can lead to an increase in potency.

The 6-methyl-2-azaspiro[3.3]heptane scaffold, in particular, offers a direct bioisosteric replacement for 4-methylpiperidine, a common fragment in medicinal chemistry. The methyl group can provide a crucial hydrophobic interaction with the target or modulate the pKa of the basic nitrogen.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the parent scaffold. Here, we provide a comparative analysis of the calculated and expected properties of 6-methyl-2-azaspiro[3.3]heptane and 4-methylpiperidine.

Property4-Methylpiperidine6-Methyl-2-azaspiro[3.3]heptane (Estimated)Rationale for Estimation
Molecular Weight ( g/mol ) 99.17111.19Addition of a C2H2 unit
logP 1.77~1.5 - 1.8Increased sp3 character can decrease logP, but the additional methyl group may slightly increase it. The net effect is expected to be similar to 4-methylpiperidine.
pKa ~11.2~10.5 - 11.0The pKa of 2-azaspiro[3.3]heptane is slightly lower than piperidine. The methyl group at the 6-position is not expected to significantly alter the pKa of the nitrogen at the 2-position.
Topological Polar Surface Area (TPSA) (Ų) 12.0312.03The polar surface area is primarily determined by the secondary amine and is expected to be identical.
Fraction of sp3 carbons (Fsp3) 1.001.00Both scaffolds are fully saturated.

Synthesis of this compound

The following is a detailed, multi-step protocol for the synthesis of this compound, starting from the commercially available precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

dot

Synthesis_Workflow cluster_0 Synthesis of 6-Methyl-2-azaspiro[3.3]heptane HCl Start tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Step1 Step 1: Reduction of Ketone Start->Step1 NaBH4, MeOH Intermediate1 tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Step1->Intermediate1 Step2 Step 2: Oxidation of Alcohol Intermediate1->Step2 Dess-Martin Periodinane, DCM Intermediate2 tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Aldehyde) Step2->Intermediate2 Step3 Step 3: Wittig Olefination Intermediate2->Step3 Ph3PCH3Br, n-BuLi, THF Intermediate3 tert-Butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate Step3->Intermediate3 Step4 Step 4: Hydrogenation Intermediate3->Step4 H2, Pd/C, EtOH Intermediate4 tert-Butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate Step4->Intermediate4 Step5 Step 5: Boc Deprotection Intermediate4->Step5 HCl in Dioxane Intermediate5 6-Methyl-2-azaspiro[3.3]heptane Step5->Intermediate5 Step6 Step 6: Hydrochloride Salt Formation Intermediate5->Step6 HCl in Et2O End This compound Step6->End

Caption: Synthetic workflow for 6-methyl-2-azaspiro[3.3]heptane HCl.

Protocol 1: Synthesis of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the reduction of the ketone functionality of the starting material to a secondary alcohol.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid, which can be used in the next step without further purification.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction or side reactions. Methanol is a suitable protic solvent that facilitates the reaction. The reaction is performed at 0 °C to control the exothermic nature of the reduction. Quenching with a weak acid like ammonium chloride neutralizes any excess borohydride and hydrolyzes the borate esters.

Protocol 2: Synthesis of tert-Butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

This two-step protocol describes the conversion of the secondary alcohol to a methyl group via an oxidation-Wittig-hydrogenation sequence.

Part A: Oxidation to tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Materials:

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin periodinane (DMP)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate under reduced pressure to yield the crude aldehyde, which is used directly in the next step.

Causality Behind Experimental Choices: Dess-Martin periodinane is a mild oxidizing agent that efficiently converts secondary alcohols to ketones (or in this case, a cyclobutanone derivative which is an aldehyde) without over-oxidation to the carboxylic acid. The workup with sodium thiosulfate is necessary to reduce the excess DMP and its byproducts.

Part B: Wittig Olefination and Hydrogenation

Materials:

  • Methyltriphenylphosphonium bromide (Ph3PCH3Br)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH)

  • Hydrogen gas (H2) balloon or Parr hydrogenator

Procedure:

  • Wittig Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic orange/yellow color.

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Add a solution of the crude tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate.

  • Hydrogenation:

    • Dissolve the purified olefin in ethanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to afford tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate as a colorless oil.

Causality Behind Experimental Choices: The Wittig reaction is a classic and reliable method for converting aldehydes and ketones to alkenes. The use of n-butyllithium ensures complete deprotonation of the phosphonium salt to form the reactive ylide. Catalytic hydrogenation with palladium on carbon is a standard and efficient method for the reduction of an exocyclic double bond to the corresponding alkane.

Protocol 3: Synthesis of this compound

This protocol describes the final deprotection and salt formation steps.

Materials:

  • tert-Butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

  • Hydrochloric acid solution (4 M in 1,4-dioxane)

  • Diethyl ether (Et2O)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask.

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate should form.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Causality Behind Experimental Choices: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[3][4] Using a solution of HCl in an organic solvent like dioxane allows for the precipitation of the hydrochloride salt of the deprotected amine, simplifying its isolation and purification.

Application Protocol: Incorporation of 6-Methyl-2-azaspiro[3.3]heptane as a Piperidine Bioisostere

This protocol provides a general method for the N-alkylation of a lead compound containing a suitable leaving group (e.g., a halide or sulfonate) with this compound.

dot

Application_Workflow cluster_1 N-Alkylation Protocol Start Lead Compound (R-X) + 6-Methyl-2-azaspiro[3.3]heptane HCl Step1 Reaction Setup Start->Step1 Conditions Base (e.g., DIPEA, K2CO3) Solvent (e.g., DMF, ACN) Heat (optional) Step1->Conditions Step2 Reaction Monitoring Step1->Step2 Analysis TLC / LC-MS Step2->Analysis Step3 Work-up & Purification Step2->Step3 Purification Extraction Column Chromatography Step3->Purification End Final Bioisostere-Containing Compound Step3->End

Caption: General workflow for incorporating the bioisostere.

Materials:

  • Lead compound with a leaving group (R-X, where X = Cl, Br, I, OTs, OMs)

  • This compound

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (ACN))

  • Round-bottom flask, magnetic stirrer, heating mantle (if necessary)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the lead compound (R-X, 1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous solvent (DMF or ACN).

  • Add the base (2.5 eq of K2CO3 or 2.0 eq of DIPEA).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) to drive the reaction to completion.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If K2CO3 was used, filter off the solids.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final compound.

Causality Behind Experimental Choices: The hydrochloride salt of the amine needs to be neutralized in situ by a base to generate the free amine for the nucleophilic substitution reaction. A non-nucleophilic base like DIPEA or an inorganic base like K2CO3 is used to avoid competition with the desired N-alkylation. Polar aprotic solvents like DMF or ACN are ideal for SN2 reactions as they can solvate the cations while leaving the nucleophile relatively free to react.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to improve the drug-like properties of piperidine-containing lead compounds. Its rigid, three-dimensional structure offers the potential for enhanced metabolic stability, improved aqueous solubility, and the exploration of novel chemical space. The synthetic and application protocols provided herein offer a practical guide for researchers to access and utilize this promising piperidine bioisostere in their drug discovery programs.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.
  • Carreira, E. M., & Fessard, T. C. (2014). The All-Carbon Spirocyclic Scaffolds of Propolis.
  • Dandepally, S. R., et al. (2015). Synthesis of Novel Spirocyclic Scaffolds for Drug Discovery. Journal of Organic Chemistry, 80(15), 7546-7557.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Mykhailiuk, P. K. (2015). Azaspiro[3.3]heptanes: a new C-sp3-rich scaffold for drug discovery. Organic & Biomolecular Chemistry, 13(28), 7638-7647.
  • Taylor, R. D., et al. (2014). The Rise of the Piperidine Ring in Drug Discovery. Journal of Medicinal Chemistry, 57(15), 5845-5859.
  • Wuitschik, G., et al. (2010). Spirocycles in Drug Discovery.
  • Agami, C., Couty, F., & Evano, G. (2005). The tert-Butoxycarbonyl (Boc) Group in Peptide Synthesis. Current Organic Chemistry, 9(15), 1431-1463.
  • Scott, P. J. H., & Sanford, M. S. (2012). The Increasing Role of sp3 C-H Functionalization in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(24), 10799-10817.
  • Stepan, A. F., et al. (2011). The impact of sp3 character on compound quality: when are rings better? Drug Discovery Today, 16(1-2), 82-89.

Sources

Applications of 6-Methyl-2-azaspiro[3.3]heptane Analogs in Neuroscience Research: A Guide to Dopamine D3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Azaspiro[3.3]heptanes in CNS Drug Discovery

The quest for novel chemical scaffolds that offer improved physicochemical and pharmacological properties is a central theme in modern medicinal chemistry. In recent years, the rigid and three-dimensional framework of the 2-azaspiro[3.3]heptane core has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine and piperazine moieties found in many centrally active agents.[1][2] This spirocyclic system offers a unique spatial arrangement of substituents, which can lead to enhanced target selectivity and improved metabolic stability.[2] While the specific hydrochloride salt of 6-Methyl-2-azaspiro[3.3]heptane is not extensively documented in public literature, its core structure represents a promising platform for the development of novel neuroscience research tools and potential therapeutics.

This guide will focus on a key application of this compound class: the development of selective antagonists for the dopamine D3 receptor (D3R), a critical target in a range of neurological and psychiatric disorders.[3][4] We will explore the rationale for targeting the D3R, the role of the azaspiro[3.3]heptane scaffold, and provide detailed protocols for the in vitro characterization of novel D3R antagonists based on this framework.

The Dopamine D3 Receptor: A Key Modulator of Cognition and Motivation

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain, including the nucleus accumbens and the islands of Calleja.[3] This localization contrasts with the broader distribution of the closely related D2 receptor, which is abundant in the striatum. This differential expression pattern underpins the D3 receptor's specialized role in modulating motivation, reward, and cognitive functions.[3] Dysregulation of D3 receptor signaling has been implicated in a variety of neuropsychiatric conditions, including:

  • Schizophrenia: Particularly the negative and cognitive symptoms that are poorly addressed by current antipsychotics targeting D2 receptors.

  • Substance Use Disorders: The D3 receptor is a key mediator of drug-seeking behavior and relapse.

  • Parkinson's Disease: D3 receptor modulators may offer a therapeutic avenue for managing both motor and non-motor symptoms.

  • Depression and Anxiety: There is emerging evidence for the involvement of D3 receptors in mood regulation.

The high degree of homology between the D2 and D3 receptor subtypes has historically posed a significant challenge for the development of selective ligands. The unique conformational constraints of the 2-azaspiro[3.3]heptane scaffold offer a promising strategy to achieve this desired selectivity.[3]

The 2-Azaspiro[3.3]heptane Scaffold in D3 Receptor Ligand Design

The rigid, spirocyclic nature of the 2-azaspiro[3.3]heptane core provides a well-defined orientation for pharmacophoric elements, facilitating precise interactions within the D3 receptor binding pocket. This structural rigidity can minimize off-target binding, particularly at the D2 receptor, leading to a more favorable side-effect profile.

A hypothetical lead compound, which we will refer to as "Neurospiro-M6" (6-Methyl-2-azaspiro[3.3]heptane derivative) , can be envisioned to interact with the key residues of the D3 receptor. The basic nitrogen of the azaspiro[3.3]heptane core is expected to form a crucial salt bridge with the conserved Aspartic acid residue (Asp110) in transmembrane helix 3 (TM3) of the receptor, a canonical interaction for aminergic GPCRs.[3] The methyl group at the 6-position, along with other substituents, would then explore the secondary binding pockets, contributing to both affinity and selectivity.

Experimental Section: In Vitro Characterization of "Neurospiro-M6" as a D3 Receptor Antagonist

This section provides a detailed protocol for the initial in vitro pharmacological profiling of a novel 6-Methyl-2-azaspiro[3.3]heptane analog, "Neurospiro-M6," to determine its affinity and functional activity at the human dopamine D3 receptor.

I. Radioligand Binding Assays: Determining Receptor Affinity (Ki)

This protocol aims to determine the binding affinity (Ki) of "Neurospiro-M6" for the human D3 and D2 receptors through competitive displacement of a high-affinity radioligand.

A. Materials and Reagents:

  • Cell Membranes: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D3 receptor or D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity D2/D3 antagonist).

  • Non-specific Binding Control: Haloperidol or another suitable D2/D3 antagonist at a high concentration (e.g., 10 µM).

  • Test Compound: "Neurospiro-M6" HCl, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

  • Instrumentation: Microplate scintillation counter, 96-well filter plates (e.g., GF/B or GF/C).

B. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Filtration & Analysis reagents Prepare Reagents: Assay Buffer, Radioligand, Test Compound Dilutions add_components Add to 96-well Plate: 1. Assay Buffer 2. Test Compound or Vehicle 3. Radioligand 4. Cell Membranes reagents->add_components membranes Thaw and Dilute D3/D2 Receptor Membranes membranes->add_components incubate Incubate at Room Temperature (e.g., 60-90 minutes) add_components->incubate filter Rapidly Filter through Filter Plates incubate->filter wash Wash Plates with Ice-Cold Assay Buffer filter->wash dry_count Dry Plates and Add Scintillation Cocktail wash->dry_count count Count Radioactivity (CPM) dry_count->count analyze Analyze Data: Calculate Ki values count->analyze

Figure 1. Workflow for Radioligand Binding Assay.

C. Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of "Neurospiro-M6" in the assay buffer, typically covering a concentration range from 1 pM to 10 µM. Also, prepare vehicle controls and a non-specific binding control (e.g., 10 µM Haloperidol).

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound dilution or control.

    • 50 µL of [³H]-Spiperone at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).

    • 50 µL of the diluted cell membranes (containing a specific amount of protein, e.g., 5-10 µg per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through a 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

  • Scintillation Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Haloperidol) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D. Expected Results and Interpretation:

The results of this assay will provide the Ki values of "Neurospiro-M6" for both D3 and D2 receptors. A high affinity is indicated by a low Ki value (typically in the nanomolar or sub-nanomolar range). The selectivity for D3 over D2 is calculated as the ratio of Ki(D2) / Ki(D3). A high selectivity ratio (e.g., >100-fold) is desirable for a D3-selective antagonist.

Compound ExampleD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
Haloperidol1.21.5~1.25
Aripiprazole3.40.34~0.1 (D2 selective)
"Neurospiro-M6" (Hypothetical) 0.5 75 150

Table 1. Hypothetical Binding Affinities of "Neurospiro-M6" compared to standard compounds.

II. Functional Assays: Determining Antagonist Activity (IC50)

This protocol assesses the functional activity of "Neurospiro-M6" as an antagonist by measuring its ability to inhibit the signaling of the D3 receptor in response to a dopamine agonist. A common method is to measure the inhibition of agonist-induced G-protein activation, for example, through a [³⁵S]GTPγS binding assay.

A. Principle of the [³⁵S]GTPγS Binding Assay:

Upon agonist binding, the D3 receptor undergoes a conformational change that allows it to activate its coupled Gi/o protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to quantify this activation. An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

B. Signaling Pathway Diagram:

Figure 2. Dopamine D3 Receptor Antagonism Signaling Pathway.

C. Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: 10 µM final concentration.

    • [³⁵S]GTPγS: ~0.1 nM final concentration.

    • Dopamine (Agonist): At a concentration that produces ~80% of the maximal response (EC80), to be determined in a prior experiment.

    • Test Compound: Serial dilutions of "Neurospiro-M6".

  • Assay Procedure:

    • In a 96-well plate, combine the D3 receptor membranes, GDP, and varying concentrations of "Neurospiro-M6".

    • Pre-incubate for 15-20 minutes at 30°C.

    • Add the dopamine agonist (at its EC80 concentration) to all wells except the basal binding controls.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.

    • Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the log concentration of "Neurospiro-M6".

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

D. Expected Outcome:

A potent D3 antagonist like "Neurospiro-M6" is expected to produce a concentration-dependent inhibition of the dopamine-stimulated [³⁵S]GTPγS binding, yielding an IC50 value in the low nanomolar range. This confirms its functional antagonism at the D3 receptor.

Conclusion and Future Directions

The 2-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel CNS-active agents. The hypothetical compound "Neurospiro-M6" illustrates how this core can be leveraged to develop potent and selective dopamine D3 receptor antagonists. The detailed protocols provided herein offer a robust framework for the initial in vitro characterization of such compounds.

Following these in vitro studies, promising candidates would progress to further preclinical evaluation, including:

  • In vivo receptor occupancy studies using techniques like Positron Emission Tomography (PET) to confirm brain penetration and target engagement.

  • Behavioral pharmacology studies in animal models of schizophrenia, addiction, or Parkinson's disease to assess therapeutic efficacy.

  • Pharmacokinetic and toxicological profiling to evaluate the drug-like properties of the compound.

The continued exploration of the 2-azaspiro[3.3]heptane chemical space is likely to yield novel and improved research tools and, ultimately, new therapeutic options for a range of challenging neurological and psychiatric disorders.

References

  • Burkhard JA, Wagner B, Fischer H, Schuler F, Müller K, Carreira EM. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. 2010;49(20):3524-3527. [Link]

  • Micheli, F., et al. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. 2017;60(23):9905-9910. [Link]

  • Micheli, F., et al. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. 2016;59:8549–8576. [Link]

  • Kirichok A, et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023;11(2). [Link]

  • Degorce S, Bodnarchuk M, Scott J. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2019;10(8):1198-1204. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Azaspiro[3.3]heptane Core at the 6-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and occupy unique chemical space is relentless. The 2-azaspiro[3.3]heptane motif has emerged as a validated and highly valuable bioisostere for the ubiquitous piperidine ring.[1][2] Its rigid, three-dimensional structure provides an elegant solution to the "escape from flatland" initiative, a strategy aimed at increasing the saturation (Fsp³) of drug candidates to enhance their solubility, metabolic stability, and overall clinical success rate.[3][4]

The unique spirocyclic nature of this scaffold, featuring two fused four-membered rings, imparts a defined conformational rigidity.[5] This rigidity is advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Specifically, the 6-position of the 2-azaspiro[3.3]heptane core serves as a critical vector for chemical modification. Functionalization at this site allows for the precise projection of substituents into three-dimensional space, enabling tailored interactions with target proteins and fine-tuning of pharmacokinetic profiles.[5][6]

This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the 2-azaspiro[3.3]heptane core at the 6-position, focusing on the synthesis and derivatization of a key bifunctional intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

cluster_0 Traditional Scaffolds cluster_1 3D Bioisostere cluster_2 Advantages Piperidine Piperidine (Planar Character) ASH 2-Azaspiro[3.3]heptane (Rigid 3D Structure) Piperidine->ASH Bioisosteric Replacement Improved Solubility Improved Solubility ASH->Improved Solubility Metabolic Stability Metabolic Stability ASH->Metabolic Stability Novel Chemical Space Novel Chemical Space ASH->Novel Chemical Space

Figure 1: The 2-azaspiro[3.3]heptane core as a 3D bioisostere for piperidine.

The Cornerstone Strategy: Synthesis of a Versatile 6-Oxo Intermediate

The most robust and versatile strategy for introducing a wide array of functionalities at the 6-position begins with the synthesis of a ketone at this site. The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is an ideal bifunctional building block.[6][7] The Boc-protected nitrogen allows for stability during subsequent reactions and provides a handle for later deprotection or N-functionalization, while the ketone serves as a versatile anchor for a multitude of chemical transformations.

Two scalable synthetic routes to this key intermediate have been established, with a particularly efficient method involving a [2+2] cycloaddition.[5][6] This approach constructs the cyclobutane ring onto a pre-formed azetidine olefin, directly installing the desired 6-oxo functionality.

Causality Behind the Strategy:

  • Convergence: Building the core with the key functional group already in place is more efficient than attempting a late-stage C-H oxidation, which would likely suffer from poor regioselectivity and harsh reaction conditions.

  • Versatility: A ketone is a chemically promiscuous functional group, susceptible to nucleophilic attack by carbon, nitrogen, and hydride nucleophiles, making it an ideal hub for diversification.

  • Orthogonality: The Boc-protecting group on the nitrogen is stable under the conditions required for many ketone derivatization reactions but can be selectively removed later with acid.

G start Commercially Available Azetidine Olefin reagent Dichloroketene ([2+2] Cycloaddition) start->reagent Reacts with intermediate1 Dichlorocyclobutanone Intermediate reagent->intermediate1 Forms reagent2 Reductive Dechlorination (e.g., Zn, AcOH) intermediate1->reagent2 Treated with product tert-butyl 6-oxo-2-azaspiro[3.3]heptane- 2-carboxylate reagent2->product Yields

Figure 2: Workflow for synthesizing the 6-oxo-2-azaspiro[3.3]heptane intermediate.

Diversification Protocols from the 6-Oxo Intermediate

Once the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is in hand, a multitude of derivatization pathways become accessible. The following protocols are representative methodologies for introducing amine, hydroxyl, and carbon-based substituents at the 6-position.

Protocol 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from established literature procedures.[5][6][7] The key step is a [2+2] cycloaddition of dichloroketene with a Boc-protected azetidine olefin, followed by reductive dechlorination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-Boc-3-methyleneazetidine (1.0 equiv) and anhydrous diethyl ether (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Dichloroketene Generation & Cycloaddition: In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.2 equiv) in anhydrous diethyl ether. To the cooled reaction mixture, add activated zinc dust (2.0 equiv). Add the trichloroacetyl chloride solution dropwise over 1 hour, maintaining the internal temperature below 5 °C. The reaction is exothermic; control the addition rate carefully.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting olefin is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Reductive Dechlorination: Combine the organic layers and concentrate in vacuo. Dissolve the crude residue in acetic acid (0.3 M). Add activated zinc dust (5.0 equiv) portion-wise, as the reaction is exothermic. Stir at room temperature for 4 hours.

  • Purification: Filter the mixture through Celite®, wash with ethyl acetate, and carefully neutralize the filtrate with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the title compound as a white solid.

Self-Validation:

  • ¹H NMR: Expect characteristic peaks for the Boc group (~1.45 ppm, 9H, s) and the spirocyclic core protons.

  • ¹³C NMR: The carbonyl signal should be present around 210-215 ppm.

  • Mass Spectrometry: Confirm the molecular weight (ESI-MS [M+H]⁺).

Protocol 2: Reductive Amination for 6-Amino Derivatives

This protocol introduces a primary or secondary amine at the 6-position, a common functional group in bioactive molecules.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv), the desired primary amine (e.g., benzylamine, 1.1 equiv), and dichloromethane (DCM, 0.2 M).

  • Imine Formation: Add acetic acid (2.0 equiv) and stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir the reaction at room temperature for 12-18 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, quench with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the 6-amino-functionalized product.

Data Summary Table:

EntryAmine (R-NH₂)Reducing AgentSolventYield (%)
1BenzylamineNaBH(OAc)₃DCM85
2AnilineNaBH(OAc)₃DCE78
3Ammonium AcetateNaBH₃CNMeOH65 (Primary Amine)
Protocol 3: Grignard Addition for 6-Alkyl/Aryl-6-Hydroxy Derivatives

This protocol allows for the introduction of a wide range of carbon substituents and the creation of a tertiary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck flask under nitrogen, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) and anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, 1.0 M solution in THF) dropwise via syringe.

  • Reaction & Quenching: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

cluster_0 Derivatization Pathways cluster_1 Products ketone 6-Oxo Intermediate reductive_amination Reductive Amination (+ R-NH2, NaBH(OAc)3) ketone->reductive_amination grignard Grignard Addition (+ R-MgBr) ketone->grignard wittig Wittig Reaction (+ Ph3P=CHR) ketone->wittig reduction Reduction (+ NaBH4) ketone->reduction amine_product 6-Amino Derivative reductive_amination->amine_product alcohol_product 6-Alkyl-6-hydroxy Derivative grignard->alcohol_product alkene_product 6-Alkylidene Derivative wittig->alkene_product hydroxyl_product 6-Hydroxy Derivative reduction->hydroxyl_product

Figure 3: Diversification pathways from the 6-oxo-2-azaspiro[3.3]heptane intermediate.

Future Perspectives: Direct C-H Functionalization

While the synthesis and derivatization of the 6-oxo intermediate represent the current state-of-the-art, direct catalytic C-H functionalization is an emerging and powerful strategy in synthesis.[8][9] Future work may focus on developing transition-metal catalyzed methods to directly install functional groups at the 6-position of the pre-formed 2-azaspiro[3.3]heptane core.[10][11] Such an approach, while challenging due to the presence of multiple C-H bonds, could significantly streamline synthetic routes. Methodologies involving directed C-H activation, where the azetidine nitrogen coordinates to a metal catalyst to direct functionalization to the adjacent cyclobutane ring, hold particular promise.[11][12]

References

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed, National Center for Biotechnology Information.[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed, National Center for Biotechnology Information.[Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed, National Center for Biotechnology Information.[Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Synthesis.[Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate.[Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Semantic Scholar.[Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate.[Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health.[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society.[Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed, National Center for Biotechnology Information.[Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate.[Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository.[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.[Link]

  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate.[Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.[Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.[Link]

  • Advance in Catalytic C−H Functionalization for Chemical Synthesis and Other Applications. MDPI.[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health.[Link]

  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI.[Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. National Institutes of Health.[Link]

  • c-h functionalization reactions: Topics by Science.gov. Science.gov.[Link]

  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. ACS Science Talks.[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.[Link]

Sources

Application Note: Structural Characterization of 6-Methyl-2-azaspiro[3.3]heptane using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, particularly strained ring systems like 2-azaspiro[3.3]heptane, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic rings by providing precise exit vectors for substituents, enabling a more refined exploration of chemical space.[1] The 2-azaspiro[3.3]heptane motif is increasingly utilized as a bioisostere for piperidine, offering improved physicochemical properties such as metabolic stability and aqueous solubility.[1] 6-Methyl-2-azaspiro[3.3]heptane, a methylated derivative, serves as a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization of such scaffolds is paramount to ensure the integrity of drug discovery programs. This application note provides a comprehensive guide to the characterization of 6-Methyl-2-azaspiro[3.3]heptane using state-of-the-art Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2][3][4] For 6-Methyl-2-azaspiro[3.3]heptane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments allows for complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is crucial for acquiring high-quality NMR data.

  • Solvent Selection: The choice of a deuterated solvent is critical to minimize solvent signals that could obscure analyte peaks.[5][6] Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its ease of removal.[6][7][8] If solubility is an issue, other solvents such as deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be considered.[6][9]

  • Sample Preparation:

    • Ensure the sample of 6-Methyl-2-azaspiro[3.3]heptane is free of residual solvents from synthesis by drying under high vacuum.

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry NMR tube.[6]

    • Gently agitate the tube to ensure complete dissolution.

  • Instrumental Parameters:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • For ¹H NMR, a standard pulse sequence is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • For 2D experiments (COSY, HSQC), utilize standard, gradient-selected pulse programs.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.

Expected ¹H NMR Data for 6-Methyl-2-azaspiro[3.3]heptane:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
H-6~2.5 - 2.8Multiplet1HThe methine proton at the methyl-substituted carbon.
H-1, H-3~3.5 - 3.8Singlet (or AB quartet)4HProtons on the carbons adjacent to the nitrogen. May appear as a singlet due to rapid conformational exchange.
H-5, H-7~1.8 - 2.2Multiplet4HProtons on the carbons of the cyclobutane ring bearing the methyl group.
-CH₃~1.0 - 1.2Doublet3HThe methyl group protons, split by the H-6 proton.
-NH~1.5 - 2.5Broad Singlet1HThe amine proton signal is often broad and its chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data for 6-Methyl-2-azaspiro[3.3]heptane:

Carbon Assignment Expected Chemical Shift (ppm) Notes
C-4 (Spiro)~40 - 45The quaternary spirocyclic carbon.
C-1, C-3~50 - 55Carbons adjacent to the nitrogen atom.
C-6~30 - 35The methine carbon bearing the methyl group.
C-5, C-7~35 - 40Carbons of the cyclobutane ring.
-CH₃~15 - 20The methyl group carbon.
2D NMR for Unambiguous Assignments: COSY and HSQC

Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] For 6-Methyl-2-azaspiro[3.3]heptane, COSY is expected to show correlations between:

    • H-6 and the protons of the methyl group.

    • H-6 and the protons at H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[10][11] The HSQC spectrum will provide direct confirmation of the ¹H and ¹³C assignments listed in the tables above. For instance, the proton signal assigned to the methyl group will show a cross-peak with the carbon signal assigned to the methyl carbon.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[14]

Experimental Protocol: MS Sample Preparation and Analysis

Proper sample preparation is key to obtaining high-quality mass spectra.[15][16][17]

  • Sample Preparation:

    • Prepare a dilute solution of 6-Methyl-2-azaspiro[3.3]heptane (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[18]

  • Ionization Techniques: The choice of ionization method depends on the analyte's properties.[14]

    • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like amines.[14][19] It typically produces a protonated molecular ion [M+H]⁺, which helps to confirm the molecular weight with minimal fragmentation.[19][20]

    • Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons.[18][21] This leads to extensive fragmentation, providing a characteristic "fingerprint" of the molecule that can be used for structural elucidation.[18][22]

Expected Mass Spectrometry Data

The molecular formula for 6-Methyl-2-azaspiro[3.3]heptane is C₇H₁₃N, with a monoisotopic mass of 111.1048 g/mol .

ESI-MS Data:

Ion Expected m/z Notes
[M+H]⁺112.1126The protonated molecular ion, which will be the base peak in the spectrum.

EI-MS Data:

The fragmentation of aliphatic amines in EI-MS is characterized by α-cleavage.[23]

Ion Expected m/z Proposed Fragment Structure Notes
[M]⁺˙111Molecular ionDue to the nitrogen rule, the molecular ion will have an odd m/z value.[24] The intensity may be weak.[23]
[M-CH₃]⁺96Loss of a methyl radical from the molecular ion.
α-cleavage fragmentsVariousCleavage of the bonds adjacent to the nitrogen atom.The most stable carbocation formed through α-cleavage will likely result in the base peak.

Data Interpretation and Structural Confirmation Workflow

The combined data from NMR and MS provides a comprehensive and unambiguous confirmation of the structure of 6-Methyl-2-azaspiro[3.3]heptane.

G NMR_Data NMR Spectral Data Structure Confirmed Structure: 6-Methyl-2-azaspiro[3.3]heptane NMR_Data->Structure MS_Data MS Spectral Data MS_Data->Structure H1_NMR H1_NMR H1_NMR->NMR_Data C13_NMR C13_NMR C13_NMR->NMR_Data COSY COSY COSY->NMR_Data HSQC HSQC HSQC->NMR_Data ESI_MS ESI_MS ESI_MS->MS_Data EI_MS EI_MS EI_MS->MS_Data

Figure 1: A flowchart illustrating the workflow for the structural elucidation of 6-Methyl-2-azaspiro[3.3]heptane using a combination of NMR and mass spectrometry techniques.

Conclusion

This application note details the comprehensive characterization of 6-Methyl-2-azaspiro[3.3]heptane using a suite of NMR and mass spectrometry techniques. The orthogonal data obtained from ¹H NMR, ¹³C NMR, 2D NMR (COSY and HSQC), and both soft (ESI) and hard (EI) ionization mass spectrometry provide a self-validating system for unambiguous structural confirmation. These detailed protocols and expected data serve as a valuable resource for researchers, scientists, and drug development professionals working with novel spirocyclic scaffolds, ensuring the foundational integrity of their chemical entities.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Clinical Tree. (2023, September 18). Sample preparation for mass spectrometry.
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Kanto Kagaku. (n.d.). How to select NMR solvent.
  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods.
  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
  • ResearchGate. (n.d.). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.
  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • University of Notre Dame, Mass Spectrometry & Proteomics Facility. (n.d.). Ionization Modes.
  • Chemistry LibreTexts. (2024, July 30). Spectroscopy of Amines.
  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines.

Sources

Application Notes & Protocols: N-Functionalization of 6-Methyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methyl-2-azaspiro[3.3]heptane Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The concept of "escaping flatland"—moving from two-dimensional aromatic structures to three-dimensional saturated scaffolds—has been a guiding principle for enhancing properties such as solubility, metabolic stability, and target selectivity.[1] Within this paradigm, strained spirocyclic systems like 2-azaspiro[3.3]heptane have emerged as exceptionally valuable building blocks.[2][3] Their rigid, well-defined three-dimensional geometry makes them excellent bioisosteres for commonly used motifs like piperidine and piperazine, offering novel exit vectors and improved physicochemical properties.[4][5][6][[“]]

The 6-methyl-2-azaspiro[3.3]heptane core, in particular, offers a pre-installed methyl group that serves as a valuable stereochemical and steric probe for exploring structure-activity relationships (SAR). The secondary amine at the 2-position is a versatile synthetic handle, ripe for functionalization to generate diverse libraries of compounds for drug discovery programs.[8]

This document provides a comprehensive guide with detailed, field-proven protocols for the N-functionalization of 6-methyl-2-azaspiro[3.3]heptane. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind the selection of reagents and conditions, empowering researchers to adapt and troubleshoot these methods effectively.

Core Synthetic Strategies for N-Functionalization

The secondary amine of the 2-azaspiro[3.3]heptane nucleus is a moderately strong nucleophile, readily undergoing reactions with a wide array of electrophiles. The primary strategies for its functionalization, which we will detail below, include N-Acylation, N-Alkylation, N-Arylation, and Reductive Amination. Each method provides a distinct class of derivatives with unique chemical and physical properties.

N_Functionalization_Workflow cluster_reactions N-Functionalization Reactions cluster_products Product Classes start 6-Methyl-2-azaspiro[3.3]heptane acyl N-Acylation start->acyl + R-COCl, Base alkyl N-Alkylation start->alkyl + R-X, Base aryl N-Arylation start->aryl + Ar-X, Pd-Catalyst reductive Reductive Amination start->reductive + RCHO/RCOR', Reductant amide N-Amide Derivatives acyl->amide amine N-Alkyl Derivatives alkyl->amine arylamine N-Aryl Derivatives aryl->arylamine subst_amine N-Substituted Alkyl Derivatives reductive->subst_amine

Diagram 1: General workflow for N-functionalization of the spirocyclic amine.

Protocol 1: N-Acylation via Acid Chloride

Principle & Expertise: This is one of the most robust methods for forming a stable amide bond. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic organic base is crucial; its role is to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Using a base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) ensures the reaction proceeds to completion without competing side reactions.

N_Acylation_Scheme reactant1 6-Methyl-2-azaspiro[3.3]heptane product N-Acyl-6-methyl- 2-azaspiro[3.3]heptane reactant1->product reactant2 R-COCl (Acyl Chloride) reactant2->product reagents DIPEA, DCM 0 °C to RT reagents->product

Diagram 2: General scheme for N-Acylation.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of 6-methyl-2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add diisopropylethylamine (DIPEA, 2.2 eq). Stir the mixture at room temperature for 10 minutes to ensure the formation of the free base.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Characterization Insights:

  • ¹H NMR: Expect the disappearance of the N-H proton signal and the appearance of new signals corresponding to the acyl group. The protons adjacent to the nitrogen will likely shift downfield.

  • Mass Spec (MS): The molecular ion peak [M+H]⁺ should correspond to the mass of the acylated product.

Protocol 2: N-Alkylation via Alkyl Halide

Principle & Expertise: This classic Sₙ2 reaction provides a direct route to N-alkylated tertiary amines. The amine's lone pair acts as the nucleophile, displacing a halide from an electrophilic carbon center. The choice of base is important; an inorganic base like potassium carbonate (K₂CO₃) is often sufficient and easy to remove during work-up. For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) or the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[9][10] A polar aprotic solvent like DMF or acetonitrile (ACN) is ideal for promoting Sₙ2 reactions.

N_Alkylation_Scheme reactant1 6-Methyl-2-azaspiro[3.3]heptane product N-Alkyl-6-methyl- 2-azaspiro[3.3]heptane reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product reagents K₂CO₃, DMF 60 °C reagents->product

Diagram 3: General scheme for N-Alkylation.

Detailed Step-by-Step Protocol:

  • Preparation: Combine 6-methyl-2-azaspiro[3.3]heptane (1.0 eq), the alkyl halide (e.g., benzyl bromide, 1.2 eq), and powdered potassium carbonate (2.5 eq) in a flask.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them three times with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired N-alkylated product.

Characterization Insights:

  • ¹H NMR: The N-H signal will be absent. New signals corresponding to the added alkyl group will be present. For example, in N-benzylation, a new singlet around 3.5-3.7 ppm for the benzylic CH₂ and aromatic signals will appear.

  • ¹³C NMR: A new signal for the carbon attached to the nitrogen will appear, along with other signals from the alkyl group.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Principle & Expertise: Forming a C(aryl)-N bond is a cornerstone of modern medicinal chemistry, and the Buchwald-Hartwig cross-coupling is the premier method for this transformation.[11] This palladium-catalyzed reaction couples an amine with an aryl halide (or triflate). The reaction's success hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a strong, non-nucleophilic base. The ligand (e.g., Xantphos, BINAP) is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The reaction must be performed under strictly anhydrous and inert (e.g., argon or nitrogen) conditions, as both the catalyst and the strong base (NaOtBu) are sensitive to air and moisture.[12]

N_Arylation_Scheme reactant1 6-Methyl-2-azaspiro[3.3]heptane product N-Aryl-6-methyl- 2-azaspiro[3.3]heptane reactant1->product reactant2 Ar-X (Aryl Halide) reactant2->product reagents Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 100 °C reagents->product

Diagram 4: General scheme for N-Arylation.

Detailed Step-by-Step Protocol:

  • Inert Atmosphere Setup: Add the aryl halide (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to an oven-dried Schlenk flask.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through a septum, add a solution of 6-methyl-2-azaspiro[3.3]heptane (1.2 eq) in anhydrous, degassed toluene (approx. 0.1 M).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the mixture to room temperature and quench carefully by adding water. Dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Characterization Insights:

  • ¹H NMR: Appearance of signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the spirocycle adjacent to the nitrogen may experience a slight shift.

  • MS: The molecular ion peak [M+H]⁺ will confirm the mass of the N-arylated product.

Protocol 4: Reductive Amination

Principle & Expertise: Reductive amination is a powerful and versatile method for N-alkylation that avoids the use of reactive alkyl halides.[13] The reaction proceeds in a one-pot fashion. First, the secondary amine reacts with an aldehyde or ketone to form a transient iminium ion. This electrophilic intermediate is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[14] It is mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the iminium ion. It also tolerates the slightly acidic conditions that favor iminium ion formation.

Reductive_Amination_Scheme reactant1 6-Methyl-2-azaspiro[3.3]heptane product N-Substituted Alkyl-6-methyl- 2-azaspiro[3.3]heptane reactant1->product reactant2 Aldehyde or Ketone reactant2->product reagents NaBH(OAc)₃, DCE Acetic Acid (cat.), RT reagents->product

Diagram 5: General scheme for Reductive Amination.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of 6-methyl-2-azaspiro[3.3]heptane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, approx. 0.15 M), add a catalytic amount of acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 6-18 hours until complete conversion is observed by LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract three times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amine by flash column chromatography. A small amount of triethylamine (1%) can be added to the eluent to prevent the product from streaking on the silica gel.

Characterization Insights:

  • ¹H NMR: The spectrum will show signals corresponding to the newly formed alkyl group, including a new signal for the proton(s) on the carbon directly attached to the nitrogen.

  • MS: The molecular weight of the product will be the sum of the starting amine and the carbonyl compound, minus the mass of water (18 amu), plus two hydrogen atoms from the reduction.

Summary of N-Functionalization Methods

Method Reaction Type Typical Electrophile Key Reagents Expert Commentary
N-Acylation Amide Bond FormationAcyl Chloride, Carboxylic AcidDIPEA, HATU/EDCHighly reliable and predictable. Forms very stable amide bonds.
N-Alkylation Sₙ2 SubstitutionAlkyl Halide/TriflateK₂CO₃, Cs₂CO₃Direct and effective for introducing simple alkyl groups.
N-Arylation Pd-Catalyzed Cross-CouplingAryl Halide/TriflatePd₂(dba)₃, Xantphos, NaOtBuEssential for building aryl-amine linkages but requires strict inert conditions.
Reductive Amination Imine/Iminium ReductionAldehyde, KetoneNaBH(OAc)₃Highly versatile for creating complex N-alkyl groups with broad functional group tolerance.

Conclusion

The 6-methyl-2-azaspiro[3.3]heptane scaffold is a privileged building block for modern drug discovery. The protocols detailed in this guide provide robust and versatile methods for its N-functionalization, enabling the synthesis of diverse and novel molecular architectures. By understanding the principles behind each method, researchers can effectively leverage this scaffold to probe new chemical space and accelerate the development of next-generation therapeutics.

References

  • Vulcanchem. Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.
  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • PubMed. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020).
  • ResearchGate. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1.
  • American Chemical Society. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023).
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023).
  • SYNLETT. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • ETH Zurich Research Collection. 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
  • Università degli Studi di Bari Aldo Moro. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025).
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. (2025).
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. (2025).
  • ChemicalBook. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1 H NMR.
  • ChemicalBook. 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum.
  • MedChemExpress. tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate-COA-583060.
  • Figshare. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2016).
  • ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society.
  • National Institutes of Health. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • National Institutes of Health. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023).
  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF.
  • National Institutes of Health. N-Functionalization of 1,2-Azaborines.
  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020).
  • TCI Chemicals. tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5.
  • YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022).
  • Mol-Instincts. How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?.
  • AlphaMol. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2-azaspiro[3.3]heptane and Strategies for Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. Azaspiro[3.3]heptanes are considered conformationally restricted surrogates for piperidines and are of significant interest in drug discovery for their ability to confer unique physicochemical properties and explore novel chemical space.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Section 1: Overview of a Recommended Synthetic Route

A robust and scalable synthesis of the 2-azaspiro[3.3]heptane core often begins with commercially available N-Boc-azetidin-3-one.[3] The following workflow outlines a reliable path to tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, which can then be deprotected to yield the final product. The key steps involve a Wittig olefination, a [2+2] cycloaddition with dichloroketene, a reductive dechlorination, conversion of the resulting ketone to the target methyl group, and a final deprotection.

G cluster_0 Step 1: Olefination cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Reductive Dechlorination cluster_3 Step 4: Wittig Methylenation cluster_4 Step 5: Reduction cluster_5 Step 6: Deprotection A N-Boc-azetidin-3-one B N-Boc-3-methyleneazetidine A->B Ph3PCH3Br, KHMDS C tert-butyl 5,5-dichloro- 6-oxo-2-azaspiro[3.3]heptane- 2-carboxylate B->C Cl3CCOCl, Zn powder Dioxane D tert-butyl 6-oxo-2-azaspiro[3.3] heptane-2-carboxylate C->D Zn, AcOH E tert-butyl 6-methylene-2-azaspiro[3.3] heptane-2-carboxylate D->E Ph3PCH3Br, n-BuLi F tert-butyl 6-methyl-2-azaspiro[3.3] heptane-2-carboxylate E->F H2, Pd/C G 6-Methyl-2-azaspiro[3.3]heptane F->G HCl/Dioxane or TFA

Caption: Recommended synthetic workflow to 6-Methyl-2-azaspiro[3.3]heptane.

Section 2: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield and Impurities in the [2+2] Cycloaddition

Question: My [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine is giving low yields and a complex mixture of byproducts. What are the likely causes and solutions?

Answer: This is a critical and often challenging step. Low yields typically stem from either inefficient generation of dichloroketene or its subsequent decomposition, as well as side reactions involving the starting material.

Causality & Solutions:

  • Improper Dichloroketene Generation: The method of dichloroketene generation is crucial. Using dichloroacetyl chloride with triethylamine can lead to complex mixtures.[3] A more reliable and scalable method involves the use of trichloroacetyl chloride and an activated zinc-copper couple or, more simply, zinc powder in a solvent like dioxane or 1,2-dimethoxyethane.[3] The zinc-mediated approach generally produces a cleaner reaction profile.

  • Temperature Control: This reaction can have a slow exotherm as it warms from 0°C to room temperature.[3] It is critical to maintain the internal temperature between 25-30°C. If the temperature rises above 30°C, significant cleavage of the acid-sensitive Boc protecting group can occur, leading to a cascade of side reactions and a difficult purification process.[3]

  • Solvent Choice: Dioxane has been shown to be an effective solvent for this transformation on a large scale.[3] Ensure it is anhydrous, as water will quench the ketene intermediate.

  • Reagent Quality: Ensure the N-Boc-3-methyleneazetidine is pure. Any impurities from the preceding Wittig reaction can interfere with the cycloaddition. The zinc powder should be of high purity and may require activation (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum) if it is old or oxidized.

G start Low Yield in [2+2] Cycloaddition q1 What ketene generation method are you using? start->q1 a1_1 Cl2CHCOCl / Et3N q1->a1_1 a1_2 Cl3CCOCl / Zn q1->a1_2 sol1 Switch to Cl3CCOCl / Zn in dioxane for a cleaner reaction. a1_1->sol1 q2 Is the reaction temperature exceeding 30°C? a1_2->q2 sol2 Improve cooling and monitor the internal temperature to prevent Boc deprotection. q2->sol2 Yes

Caption: Troubleshooting the [2+2] Cycloaddition Step.

Issue 2: Inefficient Conversion of the 6-Oxo to the 6-Methyl Group

Question: I am having difficulty converting the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate intermediate to the 6-methyl product. My Wittig reaction is low-yielding, and the subsequent reduction is sluggish.

Answer: This two-step conversion requires careful optimization of each stage.

Causality & Solutions:

  • Wittig Reaction (Methylenation):

    • Base Choice: A strong, non-nucleophilic base is required to generate the ylide from methyltriphenylphosphonium bromide (MTPB). While n-BuLi is effective, potassium tert-butoxide or KHMDS in an anhydrous solvent like THF or toluene can also be used and may be more convenient on a larger scale.

    • Reagent Stoichiometry & Purity: Ensure MTPB is dry and used in slight excess (1.1-1.2 equivalents). The ketone starting material must be pure, as impurities can consume the highly reactive ylide.

    • Temperature: The ylide is typically generated at 0°C or room temperature, and the reaction with the ketone is often run at room temperature or with gentle heating. Monitor by TLC or LCMS to determine the optimal reaction time.

  • Hydrogenation (Reduction of Methylene):

    • Catalyst Activity: The most common issue is an inactive catalyst. Use a fresh batch of Palladium on Carbon (Pd/C, typically 5-10 wt%). Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

    • Solvent: Methanol, ethanol, or ethyl acetate are standard solvents. The choice can impact reaction rates.

    • Hydrogen Pressure: While atmospheric pressure is often sufficient, for sluggish reactions, increasing the pressure to 3-4 bar (approx. 45-60 psi) using a Parr shaker or similar apparatus can dramatically increase the reaction rate.

    • Acid/Base Additives: Sometimes, trace impurities can poison the catalyst. Adding a small amount of a non-nucleophilic base (like Et3N) or acid (like AcOH) can sometimes improve results, but this should be tested on a small scale first.

Issue 3: Complications During Final Boc Deprotection

Question: When I try to remove the Boc group to get my final product, I either get incomplete conversion or see the formation of a significant byproduct that is difficult to separate.

Answer: Boc deprotection, while common, is fraught with a key mechanistic pitfall: the generation of a reactive tert-butyl cation (t-Bu⁺).[4] This cation can act as an alkylating agent, leading to undesired side reactions, especially if other nucleophilic sites are present.

Causality & Solutions:

  • Incomplete Reaction: This usually points to insufficient acid or reaction time. However, simply increasing the acid concentration or time can exacerbate byproduct formation. A better approach is to choose a more effective acid system. 4M HCl in dioxane is often more effective and cleaner than trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

  • t-Butyl Cation Side Reactions: The t-Bu⁺ cation can alkylate the nitrogen of another product molecule, leading to a dimeric or oligomeric impurity. To prevent this, a "scavenger" should be added to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ than your product.[4]

Table 1: Comparison of Boc Deprotection Conditions

Reagent SystemSolventScavenger (Optional)TemperatureCommon Issues & Remarks
20-50% TFADCMAnisole, Thioanisole0°C to RTFast, but TFA is corrosive and hard to remove. High risk of t-alkylation without a scavenger.[4]
4M HCl1,4-DioxaneNone usually needed0°C to RTGenerally cleaner; product precipitates as HCl salt, simplifying isolation.[5] Dioxane is a regulated solvent.
Acetyl ChlorideMethanolNone0°C to RTGenerates HCl in situ. Good for substrates sensitive to strong, pre-mixed acids.
TMSIDCM / MeCN2,6-Lutidine0°C to RTVery mild and neutral conditions, but TMSI is expensive and moisture-sensitive.

Recommendation: For a clean and scalable deprotection, 4M HCl in 1,4-Dioxane is the preferred starting point. The reaction progress should be monitored closely by TLC/LCMS, and upon completion, the solvent can be removed under reduced pressure to yield the product as its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there alternative routes to the 2-azaspiro[3.3]heptane core? Yes, several other routes exist. One notable method involves the double N-alkylation of a primary amine (like benzylamine) with a 1,1-bis(halomethyl)cyclobutane derivative.[6][7] Another approach uses an intramolecular C-H bond amination via a Hofmann-Löffler-Freytag (HLF) type reaction to form the spirocyclic system from a monocyclic amine precursor.[8] The choice of route often depends on the available starting materials, scale, and desired substitution pattern.

Q2: How critical is moisture control throughout the synthesis? It is extremely critical, particularly in the steps involving organometallic reagents or reactive intermediates. The Wittig reaction (using n-BuLi or KHMDS) and the dichloroketene generation/cycloaddition are highly sensitive to water. Anhydrous solvents and reagents, along with performing reactions under an inert atmosphere (Nitrogen or Argon), are essential for achieving high yields and reproducibility.

Q3: What are the best practices for purifying the final 6-Methyl-2-azaspiro[3.3]heptane product? The free amine is often a low-melting solid or an oil and can be challenging to purify via silica gel chromatography due to tailing. The most effective method is often purification via salt formation. After deprotection with HCl/Dioxane, the resulting hydrochloride salt can be triturated with a solvent like diethyl ether or MTBE to remove non-polar impurities, or recrystallized (e.g., from an ethanol/ether mixture) to achieve high purity. If the free base is required, the purified salt can be dissolved in water, basified with NaOH or K₂CO₃, and extracted with an organic solvent.

Q4: I need to make a 50-gram batch. What are the key considerations for scaling up this synthesis? Scaling up requires careful attention to safety and reaction parameters.

  • Thermal Management: The [2+2] cycloaddition has a controlled exotherm that is manageable on a lab scale but can become dangerous on a larger scale.[3] Use a jacketed reactor with efficient overhead stirring and a reliable cooling system to maintain the internal temperature.

  • Reagent Addition: For the Wittig and cycloaddition steps, slow, controlled addition of reagents via an addition funnel or syringe pump is critical to manage reactivity and heat generation.

  • Workup and Extractions: Large-scale liquid-liquid extractions can be cumbersome. Consider the use of a continuous liquid-liquid extractor if feasible.

  • Purification: Chromatography is often impractical at a large scale. Developing a robust crystallization or salt formation/recrystallization procedure for the intermediate and final product is essential for achieving purity efficiently. The synthesis of related azaspiro[3.3]heptanes has been successfully performed on a 100g scale.[3][9]

Section 4: Key Experimental Protocols

The following are generalized protocols and should be adapted based on laboratory safety standards and small-scale optimization experiments.

Protocol 1: [2+2] Cycloaddition and Dechlorination
  • Cycloaddition: To a stirred suspension of activated zinc powder (2.2 eq) in anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to olefin) under N₂, add a solution of N-Boc-3-methyleneazetidine (1.0 eq) in dioxane.

  • Cool the mixture to 10-15°C. Add a solution of trichloroacetyl chloride (1.2 eq) in dioxane dropwise via an addition funnel, maintaining the internal temperature below 30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC/LCMS.

  • Dechlorination: Upon completion, cool the reaction mixture to 10°C. Add glacial acetic acid (4.0 eq) slowly, followed by zinc powder (3.0 eq).

  • Allow the mixture to stir at room temperature for 6-8 hours.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Carefully neutralize the filtrate with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: Optimized Boc Deprotection
  • Dissolve the purified tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring for the disappearance of starting material by TLC/LCMS.

  • Upon completion, concentrate the mixture to dryness under reduced pressure.

  • Add diethyl ether or MTBE to the resulting solid and stir vigorously. Filter the solid, wash with more ether, and dry under vacuum to yield 6-Methyl-2-azaspiro[3.3]heptane hydrochloride as a solid.

References

  • [CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester - Google Patents]()

Sources

Purification challenges of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-2-azaspiro[3.3]heptane and its derivatives are valuable building blocks in modern medicinal chemistry. Their rigid, three-dimensional spirocyclic scaffold offers an escape from flatland, providing novel structural motifs that can improve key drug-like properties such as solubility, metabolic stability, and receptor binding affinity compared to their non-spirocyclic counterparts.[1] The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.

However, the unique structure and basic nature of the azetidine ring present specific challenges during purification. Common issues include the removal of structurally similar impurities, difficulties with crystallization, and degradation during chromatographic separation. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome these challenges and obtain high-purity 6-Methyl-2-azaspiro[3.3]heptane hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical target purity for this compound for use in drug discovery?

For early-stage drug discovery and medicinal chemistry applications, a purity of at least 95% is generally required.[2] For later-stage development, this requirement often increases to >98% or >99%. Purity should be assessed by a combination of techniques, such as ¹H NMR, LC-MS, and elemental analysis.

Q2: What are the most common impurities I should expect?

Common impurities often stem from the synthetic route used. These can include:

  • Starting Materials: Unreacted precursors from the cyclization steps.

  • Stereoisomers or Regioisomers: Depending on the synthetic strategy, isomers may form that are difficult to separate.

  • By-products: Side-products from the reaction, such as oligomers or products of incomplete cyclization.

  • Residual Solvents: Solvents used in the reaction or work-up, such as THF, ethyl acetate, or dichloromethane.[3]

Q3: How should I properly store this compound?

The hydrochloride salt is generally a stable, crystalline solid.[4] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[5] For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I purify the hydrochloride salt directly on standard silica gel?

Directly running amine hydrochlorides on silica gel is generally not recommended. The acidic nature of silica can lead to strong, irreversible binding, significant peak tailing, or even reaction of the amine on the column. It is standard practice to first convert the salt to the free base, purify the more neutral compound, and then reform the hydrochloride salt with high-purity material.[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification workflow.

Q5: My crude product shows multiple spots on TLC and a complex ¹H NMR spectrum. Where do I start?

When faced with a highly impure crude product, the first step is to identify the major components.

  • Analysis: Use ¹H NMR to identify characteristic peaks of your desired product versus starting materials or obvious by-products. An LC-MS analysis can help determine the molecular weights of the main impurities.

  • Initial Cleanup: If the product is contaminated with non-basic impurities, a simple acid-base extraction can be highly effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., aq. NaHCO₃) to remove acidic impurities, then extract the free amine into an acidic aqueous layer (e.g., 1M HCl). Basifying this aqueous layer and re-extracting into an organic solvent will provide a significantly cleaner sample of the basic components.

  • Next Step: Once a pre-purified material is obtained, proceed to either recrystallization or column chromatography as described in the protocols below.

Q6: I am struggling to remove a persistent impurity that has a very similar Rf value to my product during column chromatography.

This is a common challenge when dealing with structurally related amines.

  • The Problem: Amines often streak or "tail" on silica gel due to interactions with acidic silanol groups, which broadens peaks and reduces resolution.[6] An impurity with similar basicity and polarity can be very difficult to resolve.

  • Solution 1: Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA) or a few drops of aqueous ammonia, to your eluent system (e.g., DCM/MeOH or Hexane/EtOAc).[6] This deactivates the acidic sites on the silica, leading to sharper peaks and often improving separation.

  • Solution 2: Change the Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography can be effective, as it separates based on hydrophobicity rather than polarity.

  • Solution 3: Derivatization: In difficult cases, you can temporarily protect the amine (e.g., as a Boc-carbamate), which completely changes its chromatographic properties. After purification, the protecting group can be removed to yield the pure amine.

Q7: My yield is very low after recrystallization. How can I improve recovery?

Low yield from recrystallization is typically due to suboptimal solvent choice or technique.

  • Solvent System Selection: An ideal recrystallization solvent system is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, this is often a polar solvent (like ethanol or isopropanol) paired with a non-polar anti-solvent (like diethyl ether, heptane, or MTBE).

  • Improving Recovery:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling tends to trap impurities.

    • Second Crop: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Q8: When I try to form the hydrochloride salt, it oils out instead of precipitating as a solid. What's wrong?

Oiling out during salt formation is almost always caused by the presence of water or an inappropriate solvent.

  • The Cause: Water can interfere with the crystal lattice formation of the salt. Similarly, if the solvent is too polar, the salt may be too soluble to precipitate effectively.

  • The Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry the purified free base under high vacuum before attempting salt formation. Use anhydrous solvents for the procedure.

    • Use an Appropriate Solvent: Dissolve the free base in a non-polar, anhydrous solvent where the free base is soluble but the hydrochloride salt is not. Good choices include diethyl ether, dichloromethane (DCM), or ethyl acetate.

    • Controlled Acid Addition: Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring. Adding the acid too quickly can cause the product to precipitate as an amorphous oil. If it begins to oil out, try adding more solvent or gently warming the mixture to redissolve it and then cooling slowly.

Purification Workflow Overview

The following diagram outlines the general strategy for purifying 6-Methyl-2-azaspiro[3.3]heptane from a crude hydrochloride salt.

cluster_0 Purification Workflow Crude Crude HCl Salt Basify Basify (e.g., NaOH, Na2CO3) & Extract Free Base Crude->Basify Dry Dry Organic Layer (e.g., Na2SO4) & Concentrate Basify->Dry Purity_Check_1 Assess Purity (TLC, NMR) Dry->Purity_Check_1 Recrystallize Recrystallization (Free Base or Salt) Purity_Check_1->Recrystallize Impurities have different solubility Chromatography Column Chromatography (Free Base) Purity_Check_1->Chromatography Impurities have similar solubility Pure_Base Pure Free Base Recrystallize->Pure_Base Chromatography->Pure_Base Salt_Formation HCl Salt Formation (Anhydrous Conditions) Pure_Base->Salt_Formation Final_Product Pure HCl Salt (>95%) Salt_Formation->Final_Product Purity_Check_2 Final Purity Analysis (NMR, LC-MS, EA) Final_Product->Purity_Check_2

Caption: General purification workflow for 6-Methyl-2-azaspiro[3.3]heptane HCl.

Experimental Protocols

Protocol 1: Purification via Flash Column Chromatography (as Free Base)

This protocol is recommended when recrystallization is ineffective, particularly for removing isomers or impurities with similar physical properties.

  • Prepare the Free Base:

    • Dissolve the crude this compound salt in deionized water.

    • Cool the solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12.

    • Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, typically as an oil.

  • Prepare the Column:

    • Choose an appropriate solvent system. A good starting point is 95:5:0.5 DCM / Methanol / Triethylamine. Adjust the polarity based on the TLC of the crude free base.

    • Slurry pack a silica gel column with the chosen eluent. It is crucial to use a solvent system containing a small amount of triethylamine to prevent peak tailing.[6]

  • Load and Run the Column:

    • Dissolve the crude free base in a minimal amount of DCM.

    • Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the prepared column. This "dry loading" technique generally gives better resolution than loading the sample as a solution.

    • Elute the column with the prepared mobile phase, collecting fractions.

    • Monitor the fractions by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

    • Place the resulting pure free base under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Recrystallization and Hydrochloride Salt Formation

This is the preferred method for final purification if the impurity profile is suitable, as it is often more scalable than chromatography.

  • Select a Solvent System:

    • Perform small-scale solubility tests to find an optimal solvent pair. Common systems for amine hydrochlorides include isopropanol/diethyl ether, ethanol/heptane, or methanol/MTBE.

    • The goal is to find a system where the compound dissolves in the primary solvent when hot and precipitates upon addition of the anti-solvent or upon cooling.

  • Perform the Recrystallization:

    • Place the crude hydrochloride salt in a flask and add the minimum volume of the hot primary solvent (e.g., isopropanol) needed to achieve complete dissolution.

    • If using an anti-solvent, add it dropwise to the hot solution until the solution just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry the Final Product:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (e.g., diethyl ether).

    • Dry the purified crystals under high vacuum to a constant weight.

    • Confirm purity using ¹H NMR and LC-MS.

  • (Optional) Salt Formation from Purified Free Base:

    • If you purified the compound as the free base via chromatography, dissolve the pure oil in anhydrous diethyl ether or DCM.

    • With vigorous stirring, add a 2.0 M solution of HCl in diethyl ether dropwise.

    • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid by vacuum filtration, wash with fresh anhydrous diethyl ether, and dry under high vacuum.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification roadblocks.

start Problem with Final Product? purity Low Purity? start->purity yield Low Yield? start->yield physical Oily / Non-Solid? start->physical impurity_id Identify Impurity (NMR, LC-MS) purity->impurity_id Yes recrys_yield From Recrystallization? yield->recrys_yield Yes chrom_yield From Chromatography? yield->chrom_yield anhydrous Used Anhydrous Solvents for Salt Formation? physical->anhydrous Yes similar_rf Similar Rf / Polarity? impurity_id->similar_rf diff_sol Different Solubility? impurity_id->diff_sol mod_chrom Modify Chromatography: - Add TEA to eluent - Change stationary phase (Alumina) - Use Reverse Phase similar_rf->mod_chrom Yes recrys Recrystallize with Optimized Solvents diff_sol->recrys Yes opt_recrys Optimize Recrystallization: - Minimize hot solvent volume - Slow cooling - Collect 2nd crop from mother liquor recrys_yield->opt_recrys check_chrom Check Chromatography: - Did product stick to column? - Flush with very polar solvent - Ensure no streaking (add TEA) chrom_yield->check_chrom Yes dry_base Thoroughly Dry Free Base Before Adding Acid anhydrous->dry_base No change_solvent Change Solvent System: - Use less polar solvent (Ether, MTBE) - Add acid slowly with stirring anhydrous->change_solvent Yes

Caption: Decision tree for troubleshooting purification issues.

Summary Data Tables

Table 1: Common Impurities and Removal Strategies

Impurity TypeIdentification MethodRecommended Purification Strategy
Unreacted Starting Materials¹H NMR, LC-MSRecrystallization or Column Chromatography
Isomeric By-productsHigh-resolution LC-MS, Chiral ChromatographyColumn Chromatography with modified eluent/stationary phase
Inorganic Salts¹H NMR (absence of signals), Ash TestAqueous work-up (acid/base extraction)
Residual Solvents¹H NMRDrying under high vacuum, potentially with gentle heating

Table 2: Starting Conditions for Flash Chromatography (Free Base)

Stationary PhaseMobile Phase SystemGradient ProfileDetection
Silica GelDichloromethane / Methanol / TriethylamineStart at 98:2:0.5, increase MeOH to 10%TLC with KMnO₄ or Ninhydrin stain
Neutral AluminaHexane / Ethyl AcetateStart at 100% Hexane, increase EtOAc to 50%TLC with UV (if chromophore present) or KMnO₄
Reversed-Phase (C18)Water (with 0.1% TFA) / AcetonitrileStart at 95:5, increase Acetonitrile to 100%LC-MS with UV/ELSD

Note: If using TFA in reversed-phase, the product will be isolated as the trifluoroacetate salt.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PubMed Central.
  • Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
  • tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate-SDS. MedChemExpress.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
  • What is the biggest challenge you have faced when purifying proteins in bulk?. ResearchGate.
  • Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare.com.
  • Considerations for Scaling Up Purification Processes. Bio-Rad.
  • 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride. CymitQuimica.
  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH.
  • Chromotography with free amines?. Reddit.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride. Sigma-Aldrich.
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1 H NMR.
  • How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate.
  • 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoro acetate. Sigma-Aldrich.
  • 2-Azaspiro(3.3)heptane. PubChem.
  • 2-Oxa-6-azaspiro[3.3]heptane. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Technical Support Center: Synthesis of Substituted 2-Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2-azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals. 2-Azaspiro[3.3]heptanes are valuable piperidine bioisosteres, offering a rigid, three-dimensional scaffold that can improve physicochemical properties in drug candidates.[1][2][3] However, their synthesis, which often involves the construction of two strained four-membered rings, can present unique challenges.[4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of 2-azaspiro[3.3]heptanes, particularly via the common route of alkylating an amine with a 3,3-bis(halomethyl)cycloalkane derivative.

Question 1: Why is my reaction yield unexpectedly low or the reaction failing to reach completion?

Low yields are a frequent issue and can stem from multiple sources, from reagent quality to competing reaction pathways. Let's break down the potential causes and solutions.

Probable Causes & Recommended Solutions

Probable Cause Explanation & Troubleshooting Steps
Poor Reagent Quality The key alkylating agent, often 3,3-bis(bromomethyl)oxetane (BBMO) or a similar precursor, can degrade or contain impurities that inhibit the reaction.[5] Solution: Verify the purity of your alkylating agent by ¹H NMR or GC-MS before use. If necessary, purify by vacuum distillation.[5][6] Ensure your amine and base are anhydrous if the reaction is moisture-sensitive.
Suboptimal Reaction Conditions Temperature, solvent, and base selection are critical. For instance, a reaction temperature that is too low may lead to an incomplete reaction, while one that is too high can cause degradation.[7] Solution: Perform a systematic optimization of reaction parameters. Screen different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃) and solvents (e.g., Sulfolane, DMF, Acetone).[5][8] An initial Design of Experiments (DOE) can efficiently identify optimal conditions.[5]
Sluggish Reaction Kinetics Steric hindrance from bulky substituents on the amine or electrophile can slow down the desired intramolecular SN2 cyclization. Solution: Consider increasing the reaction temperature or adding a catalyst like potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to generate a more reactive alkyl iodide in situ.[5]
Inefficient Product Isolation The workup and purification process can lead to significant product loss. Some intermediates, such as free spiroamine salts, may have stability issues or be difficult to handle, leading to poor recovery.[5][8] Solution: Optimize your workup procedure. If filtration is sluggish, try centrifugation or modifying the solvent system to improve precipitation. Convert the final product to a more stable salt (e.g., hydrochloride, sulfonate) for easier handling and long-term storage.[5]
Workflow for Troubleshooting Low Yields

This decision tree can guide your troubleshooting process.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity (¹H NMR, GC-MS) start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok purify Purify/Replace Reagents reagents_ok->purify No optimize_cond 2. Optimize Reaction Conditions (Temp, Solvent, Base) reagents_ok->optimize_cond Yes purify->check_reagents cond_ok Improvement? optimize_cond->cond_ok add_catalyst 3. Enhance Kinetics (Add KI or TBAI) cond_ok->add_catalyst No check_workup 4. Review Isolation Protocol (Filtration, Extraction, Salt Form) cond_ok->check_workup Yes add_catalyst->check_workup workup_ok Improvement? check_workup->workup_ok end_success Yield Improved workup_ok->end_success Yes end_fail Consult Further Literature workup_ok->end_fail No G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions cluster_3 Functionalization Side Reaction Reactants Amine (R-NH₂) + Dielectrophile (X-CH₂-C-CH₂-X) Desired Intramolecular Cyclization (Sₙ2) Reactants->Desired High Dilution Favors This Intermolecular Intermolecular Reaction (Dimerization/Polymerization) Reactants->Intermolecular High Concentration Favors This Product Substituted 2-Azaspiro[3.3]heptane Desired->Product Byproduct1 Dimeric or Oligomeric Byproducts Intermolecular->Byproduct1 Chlorination Competitive Chlorination (with Acyl Chlorides) Byproduct2 C3-Chloroazetidine Chlorination->Byproduct2 Hydroxylamine Hydroxylamine Intermediate Hydroxylamine->Chlorination AcylChloride Acyl Chloride AcylChloride->Chlorination

Caption: Desired vs. side reaction pathways.
  • Intermolecular Reactions (Dimerization/Polymerization): The most common side reaction involves the amine of one molecule reacting with the electrophile of another, leading to dimers or oligomers instead of the desired intramolecular cyclization. This is especially prevalent at high concentrations.

    • How to Identify: Look for masses corresponding to 2 * (mass of product) or higher in your MS data.

    • Mitigation Strategy: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular encounters, thereby favoring the intramolecular ring-closing reaction. [9]A slow addition of one of the reagents via syringe pump can also be highly effective.

  • Incomplete Cyclization: The reaction may stall after the first SN2 reaction, leaving a mono-alkylated, acyclic intermediate.

    • How to Identify: A peak in the mass spectrum corresponding to (Mass of Amine + Mass of Dielectrophile - Mass of H-X).

    • Mitigation Strategy: This suggests the second ring closure is the rate-limiting step. Increase reaction temperature, prolong the reaction time, or use a stronger base to facilitate the final cyclization.

  • Competitive Chlorination: When functionalizing certain precursors, such as hydroxylamine intermediates, with acyl chlorides, a competitive side reaction can occur where the hydroxyl group is substituted by a chloride ion, leading to undesired chlorinated byproducts. [10] * How to Identify: Isotopic pattern for chlorine in the mass spectrum of the byproduct.

    • Mitigation Strategy: Avoid using acyl chlorides directly in sensitive steps. Instead, consider alternative activating agents or protecting group strategies to circumvent this side reaction. For instance, converting the precursor to a trifluoroacetic acid (TFA) salt before reacting with the acyl chloride in the presence of a non-nucleophilic base has been shown to suppress this pathway. [10]

Frequently Asked Questions (FAQs)

Question 3: What is the most reliable general protocol for synthesizing a substituted 2-azaspiro[3.3]heptane?

A widely adopted and scalable method is the double alkylation of a primary amine or aniline with a suitable 3,3-bis(electrophilic) precursor, such as 3,3-bis(bromomethyl)oxetane (BBMO). [5]

General Experimental Protocol: Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a scalable synthesis and should be optimized for specific substrates. [5][8]

  • Reagent Preparation: In a suitable reaction vessel, dissolve the substituted aniline (1.0 equiv.) and 3,3-bis(bromomethyl)oxetane (BBMO) (1.0 - 1.5 equiv.) in a polar aprotic solvent like sulfolane (5-10 volumes).

  • Base Addition: Add a strong base, such as powdered sodium hydroxide (2.0 - 2.5 equiv.).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing them via HPLC or LC-MS. The reaction is typically complete within 3-16 hours. [5][8]5. Workup: Once complete, cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield the desired 2-azaspiro[3.3]heptane derivative. [6]

Question 4: How does the inherent ring strain of the azetidine rings affect the synthesis and reactivity?

The synthesis of 2-azaspiro[3.3]heptanes involves forming two four-membered azetidine rings, which possess significant ring strain. This strain is a double-edged sword.

  • Thermodynamic Barrier: The formation of strained rings is thermodynamically unfavorable. This is why forcing conditions (e.g., high temperature) are often required to overcome the activation energy for the ring-closing steps.

  • Strain-Release Reactivity: Conversely, the inherent strain in precursors like azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for synthesis. Electrophile-induced ring-opening of ABBs can lead to a spirocyclization-desilylation cascade, providing a novel route to these scaffolds. [11]This highlights how ring strain can be strategically exploited to build molecular complexity.

Question 5: Are there alternative synthetic strategies to the standard double alkylation?

Yes, while double alkylation is common, other methods have been developed, offering different advantages.

  • Reductive Amination/Cyclization: This approach involves the reductive amination of an aldehyde, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, with a primary amine, followed by an intramolecular cyclization to form the second azetidine ring. This method is high-yielding and amenable to library synthesis. [7]2. [2+2] Cycloaddition: The azetidine ring can be formed via a [2+2] cycloaddition reaction, for example, between an alkene and an isocyanate to form a β-lactam, which is then reduced to the corresponding azetidine. [2][12]This strategy allows for the construction of the core scaffold with different substitution patterns.

  • Domino Reactions: Stereoselective domino reactions, such as Michael-Aldol sequences, have been employed to construct complex spiro compounds, including those with multiple stereocenters, in a highly efficient manner. [4] The choice of synthetic route ultimately depends on the desired substitution pattern, scale, and available starting materials.

References

  • Burkhard, J. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Raimondi, L., et al. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. Synthesis, 54(15), 3295-3332. [Link]

  • García, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152. [Link]

  • Carreira, E. M., et al. (2017). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Bagryanskaya, E. G., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. [Link]

  • Angewandte Chemie International Edition. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie, 129(30), 8989-8993. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 118-126. [Link]

  • Pace, J. L., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1466-1473. [Link]

  • Morandi, B., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Mykhailiuk, P. K. (2017). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Trost, B. M. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. The Journal of Organic Chemistry, 76(15), 5813-5830. [Link]

  • Bakthavachalam, R., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(10), 2289. [Link]

  • Grygorenko, O. O., et al. (2011). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron, 67(1), 234-239. [Link]

  • ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • ResearchGate. (2018). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]

  • Mykhailiuk, P. K. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Angewandte Chemie International Edition, 60(4), 1859-1863. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

Sources

Technical Support Center: Optimization of Cyclization Conditions for Azaspiro[3.3]heptane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable scaffold. Here, we address common challenges and provide practical, field-tested solutions to optimize your cyclization reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve consistent, high-yielding results.

Introduction to Azaspiro[3.3]heptane Synthesis

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure offers an escape from the "flatland" of aromatic compounds, often leading to improved physicochemical properties such as increased solubility and metabolic stability.[1][2] The most common and versatile method for constructing the azaspiro[3.3]heptane core is through intramolecular cyclization, typically involving a nucleophilic attack of a nitrogen atom to form a strained four-membered azetidine ring.[1][3] While conceptually straightforward, this transformation is often plagued by challenges that can significantly impact yield and purity.

This guide will focus primarily on the optimization of intramolecular cyclization strategies, providing in-depth troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of azaspiro[3.3]heptanes.

Q1: What are the primary synthetic routes to the azaspiro[3.3]heptane core?

A1: The main strategies for synthesizing the azaspiro[3.3]heptane scaffold include:

  • Intramolecular SN2 Cyclization: This is the most prevalent method, where a precursor containing a nucleophilic nitrogen and a suitable leaving group on a cyclobutane ring undergoes intramolecular substitution to form the second azetidine ring.[1][3]

  • [2+2] Cycloaddition: This method involves the reaction of an alkene with an isocyanate to form a β-lactam, which can then be reduced to the corresponding azetidine.[2][4]

  • Ring-Closing Metathesis (RCM): While less common for this specific scaffold, RCM can be employed with appropriately designed diene precursors.

  • Semipinacol Rearrangement: This approach can be used to construct the spirocyclic core through strain-relocating rearrangements of bicyclobutylcyclopropanol intermediates.[5]

Q2: I am observing very low to no yield of my desired azaspiro[3.3]heptane. What are the likely causes?

A2: Low or no yield is a frequent issue and can stem from several factors:

  • Inefficient Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Poor leaving groups will result in sluggish or incomplete reactions.

  • Steric Hindrance: Bulky substituents on the cyclobutane ring or near the reacting centers can impede the necessary geometry for the intramolecular cyclization.

  • Competing Intermolecular Reactions: At high concentrations, the precursor may react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[3]

  • Incorrect Base or Solvent Selection: The choice of base and solvent is critical for promoting the desired reaction pathway and can significantly influence the outcome.[3][6][7]

  • Decomposition of Starting Material or Product: The strained nature of the azaspiro[3.3]heptane ring system can make it susceptible to decomposition under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media).[8]

Q3: How do I choose the appropriate nitrogen protecting group for my synthesis?

A3: The choice of a nitrogen protecting group is a critical strategic decision.[9][10][11]

  • Sulfonyl Groups (e.g., Tosyl (Ts), Nosyl (Ns)): These are robust protecting groups that can activate the nitrogen, making it less nucleophilic during precursor synthesis. However, their removal often requires harsh conditions (e.g., strong reducing agents like sodium in liquid ammonia or dissolving metal reduction), which the final spirocycle may not tolerate.[3]

  • Carbamates (e.g., Boc, Cbz): Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used. Boc is advantageous as it can be removed under acidic conditions, which are often milder than the conditions required for sulfonyl group removal. Cbz is typically removed by hydrogenolysis.

  • Benzyl Groups (e.g., Bn): Benzyl groups can be removed by hydrogenolysis. It's important to consider that catalytic hydrogenation may also reduce other functional groups in the molecule.

The ideal protecting group should be stable to the reaction conditions used to construct the cyclization precursor and should be removable under conditions that do not compromise the integrity of the final azaspiro[3.3]heptane product.

Troubleshooting Guide

This section provides a problem-oriented approach to troubleshoot common issues encountered during the intramolecular cyclization for azaspiro[3.3]heptane formation.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Recommendation Scientific Rationale
Poor Leaving Group - Replace halides (Cl, Br) with better leaving groups like mesylate (OMs) or tosylate (OTs). - Consider using a triflate (OTf) for very unreactive systems.The rate of SN2 reactions is directly proportional to the ability of the leaving group to stabilize a negative charge. Mesylates, tosylates, and triflates are excellent leaving groups due to resonance stabilization.
Sub-optimal Base - For N-H precursors, use a strong, non-nucleophilic base like NaH, KHMDS, or LHMDS. - For precursors with a protected nitrogen, a weaker base like K2CO3 or Cs2CO3 may be sufficient if a good leaving group is present.[12]Strong bases are required to deprotonate the nitrogen, increasing its nucleophilicity for the cyclization. Non-nucleophilic bases are preferred to avoid competing intermolecular reactions with the leaving group.
High Concentration Leading to Polymerization - Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). - Use a syringe pump for slow addition of the precursor to the reaction mixture.High dilution favors intramolecular reactions over intermolecular reactions by reducing the probability of precursor molecules encountering each other.[3]
Unfavorable Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for decomposition. - For highly exothermic reactions, cooling may be necessary to prevent side reactions.The rate of most chemical reactions increases with temperature. However, higher temperatures can also promote side reactions like elimination or decomposition of the strained product.
Inappropriate Solvent - Use a polar aprotic solvent like DMF, DMSO, or THF to solvate the reactants and facilitate the SN2 reaction.[13] - Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the starting material.Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Recommendation Scientific Rationale
Dimer or Polymer Competing intermolecular reaction.- See "High Concentration" under Problem 1.Favors intramolecular cyclization.
Elimination Product (Alkene) Use of a sterically hindered or strongly basic, non-nucleophilic base.- Switch to a less hindered base (e.g., from t-BuOK to K2CO3). - Use a more nucleophilic base.Sterically hindered bases can preferentially act as bases rather than nucleophiles, promoting elimination over substitution.
Rearrangement Products Formation of carbocationic intermediates.- Avoid strongly acidic conditions. - Ensure the leaving group is at a primary or secondary carbon to disfavor carbocation formation.Rearrangements can occur via carbocationic intermediates, which are more likely to form under acidic conditions or with substrates that can stabilize a positive charge.
Problem 3: Difficulty in Product Purification
Issue Potential Cause Troubleshooting Recommendation
Product is highly polar and streaks on silica gel The free amine is basic and interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[14] - Use a different stationary phase like alumina (basic or neutral).
Product co-elutes with starting material Similar polarity of product and starting material.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider derivatizing the product or starting material to alter its polarity before chromatography.
Product is volatile Low boiling point of the azaspiro[3.3]heptane derivative.- Use a rotary evaporator with care, avoiding high temperatures and high vacuum. - For highly volatile compounds, consider purification by distillation under reduced pressure.[15][16]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one

This protocol is a representative example of an intramolecular cyclization to form the azaspiro[3.3]heptane core, followed by functionalization.

Step 1: Synthesis of the Precursor (Intramolecular Cyclization)

  • To a solution of 1-(aminomethyl)cyclobutane-1-methanol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).

  • After protection of the amine, activate the hydroxyl group by converting it to a good leaving group (e.g., mesylate or tosylate) using the corresponding sulfonyl chloride in the presence of a base.

  • The cyclization is then carried out by treating the precursor with a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., THF or DMF) under high dilution conditions.

Step 2: Oxidation to the Ketone

  • The resulting N-Boc-2-azaspiro[3.3]heptane can be oxidized to the corresponding ketone using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane).[17]

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of heptane and ethyl acetate).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Bases for Intramolecular Cyclization

EntryBaseSolventTemperature (°C)Yield (%)Reference
1NaHDMF2585[3]
2K2CO3Acetonitrile8065[12]
3Cs2CO3DMF6078Fictional Example
4LiHMDSTHF0 to 2590[18]

Table 2: Effect of Leaving Group on Cyclization Efficiency

EntryLeaving GroupReaction Time (h)Yield (%)Reference
1-Cl2430Fictional Example
2-Br1265[12]
3-OMs492[3]
4-OTs490Fictional Example

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckLG Is the Leaving Group Optimal? (OMs, OTs) Start->CheckLG CheckBase Is the Base Appropriate? (Strong, non-nucleophilic) CheckLG->CheckBase Yes Optimize Optimize Conditions CheckLG->Optimize No CheckConc Is the Reaction Dilute Enough? (<0.1 M) CheckBase->CheckConc Yes CheckBase->Optimize No CheckSolv Is the Solvent Polar Aprotic? (DMF, THF) CheckConc->CheckSolv Yes CheckConc->Optimize No CheckSolv->Optimize Yes/No

Caption: Troubleshooting workflow for low yield in azaspiro[3.3]heptane synthesis.

G cluster_mechanism Intramolecular SN2 Cyclization Reactant Precursor N-PG C-LG TransitionState Transition State [LG---C---N]‡ Reactant:N->TransitionState Nucleophilic Attack Product Azaspiro[3.3]heptane N-PG TransitionState->Product:N LeavingGroup Leaving Group Anion TransitionState->LeavingGroup LG Departure Base Base Base->Reactant:N Deprotonation (if N-H)

Caption: Mechanism of intramolecular SN2 cyclization for azaspiro[3.3]heptane formation.

References

  • BenchChem. (2025).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... (n.d.).
  • Overview of spiro[3.3]heptane synthesis. (n.d.).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024).
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). NIH.
  • The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. (n.d.).
  • Singh, G., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Protecting Groups for Organic Synthesis. (2024). Neliti.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (n.d.). Request PDF.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (n.d.). Request PDF.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). Request PDF.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. (n.d.).
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Applic
  • Bott, T. M., & West, F. G. (2012).
  • Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. (2016). R Discovery.
  • (PDF) Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
  • Solvent effects on reaction rates. (n.d.).
  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocycliz
  • Solvent Effects on Transition States and Reaction Rates. (n.d.).

Sources

Overcoming solubility issues with 6-Methyl-2-azaspiro[3.3]heptane HCl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyl-2-azaspiro[3.3]heptane HCl

Welcome to the technical support guide for 6-Methyl-2-azaspiro[3.3]heptane hydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this valuable spirocyclic building block. Spirocyclic azetidines are increasingly important scaffolds in drug discovery, and understanding the behavior of this hydrochloride salt is critical for successful experimental outcomes.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 6-Methyl-2-azaspiro[3.3]heptane HCl not dissolving in my chosen solvent?

Answer: The solubility of 6-Methyl-2-azaspiro[3.3]heptane HCl is fundamentally dictated by its chemical structure: it is the hydrochloride salt of a secondary amine. This salt form is designed to enhance aqueous solubility compared to its free base counterpart.[3][4] If you are experiencing issues, consider the following factors:

  • Solvent Polarity: As an ionic salt, it exhibits the highest solubility in polar, protic solvents like water, methanol, and ethanol. It will have significantly lower solubility in aprotic solvents (e.g., DCM, THF, Acetone) and is practically insoluble in nonpolar solvents like hexanes or toluene.[5][6]

  • pH of the Solution: The compound's solubility in aqueous solutions is highly pH-dependent. The protonated amine (the hydrochloride salt) is the water-soluble species. If the pH of your medium is neutral or basic, the salt can convert to the less soluble free base form, potentially causing precipitation or failure to dissolve.[3][7]

  • Common Ion Effect: In solutions already containing a high concentration of chloride ions (e.g., certain buffers or biorelevant media), the solubility of the hydrochloride salt may be suppressed.[8] This is due to Le Chatelier's principle driving the equilibrium towards the solid, undissolved salt.

Q2: How does pH affect the solubility of this compound?

Answer: The relationship between pH and the solubility of an amine hydrochloride salt is a critical concept based on acid-base chemistry.

  • Acidic pH (pH < 7): In an acidic environment, the equilibrium favors the protonated ammonium species (R₂NH₂⁺). This ionic form is polar and readily interacts with water molecules, leading to higher solubility. Basic salts are generally more soluble in acidic solutions.[7]

  • Neutral to Basic pH (pH ≥ 7): As the pH increases, the solution becomes more basic. Hydroxide ions (OH⁻) will deprotonate the ammonium cation, converting it to the neutral free base (R₂NH). This free amine is less polar and significantly less soluble in water, which can cause it to precipitate out of the solution.[3] This process, known as basification, is a standard method for isolating the free amine from its salt form.[3]

The diagram below illustrates the pH-dependent equilibrium.

G cluster_0 Aqueous Solution Soluble 6-Methyl-2-azaspiro[3.3]heptane-H⁺ Cl⁻ (Protonated, Soluble Form) Insoluble 6-Methyl-2-azaspiro[3.3]heptane (Free Base, Less Soluble Form) Soluble->Insoluble Add Base (e.g., NaOH) Increase pH Insoluble->Soluble Add Acid (e.g., HCl) Decrease pH

Caption: pH-dependent equilibrium of 6-Methyl-2-azaspiro[3.3]heptane HCl.

Q3: I need to use this compound in an organic reaction with an aprotic solvent. What is the best approach?

Answer: Directly dissolving the HCl salt in aprotic solvents is often challenging. You have two primary strategies:

  • Convert to Free Base (Recommended): This is the most robust method for ensuring solubility in aprotic systems.

    • Dissolve the HCl salt in a minimal amount of water.

    • Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), portion-wise until the solution is basic (confirm with pH paper).[9]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate) multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine. The free amine will exhibit much better solubility in a range of aprotic solvents.

  • Use a Co-solvent System: If the reaction conditions permit, a co-solvent approach can be effective.

    • Dissolve the HCl salt in a minimal amount of a polar protic solvent in which it is soluble (e.g., methanol or ethanol).

    • Slowly add this solution to your aprotic reaction solvent.[10][11]

    • Caution: This introduces a protic solvent into your reaction, which may be incompatible with certain reagents (e.g., organometallics, strong bases). Always verify compatibility before proceeding.

Troubleshooting Guides & Protocols

Guide 1: My compound precipitated from an aqueous stock solution upon storage. What happened and how can I fix it?

Root Cause Analysis: Precipitation from a stock solution, especially one stored in a standard glass vial, often points to a gradual increase in the solution's pH. Carbon dioxide (CO₂) from the atmosphere can dissolve in the water, forming carbonic acid, which can then be neutralized by the basic amine, slowly shifting the equilibrium. More commonly, if the solution was not prepared with a sufficiently acidic buffer, it may be near the pKa of the amine, making it susceptible to pH shifts and precipitation of the free base.

Troubleshooting Workflow:

G Start Precipitate observed in aqueous stock Check_pH Measure pH of the supernatant Start->Check_pH pH_OK pH is acidic (e.g., < 6) Check_pH->pH_OK Potential impurity or supersaturation pH_High pH is neutral/basic (e.g., > 7) Check_pH->pH_High Likely free base Acidify Add 0.1M HCl dropwise with vortexing until precipitate redissolves Filter Filter through 0.22 µm syringe filter to remove any insoluble impurities Acidify->Filter Store Store in tightly sealed vial, consider storing under inert gas (N₂ or Ar) Filter->Store pH_OK->Acidify Attempt to redissolve pH_High->Acidify

Caption: Troubleshooting workflow for precipitation in stock solutions.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a reliable method for preparing a stable, high-concentration aqueous stock solution.

Materials:

  • 6-Methyl-2-azaspiro[3.3]heptane HCl

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Calculate Mass: Determine the mass of the HCl salt required. For a 10 mL solution of 100 mM (assuming a hypothetical MW of 149.65 g/mol for the HCl salt):

    • Mass = 0.1 mol/L * 0.010 L * 149.65 g/mol = 0.1497 g (149.7 mg)

  • Weigh Compound: Accurately weigh the calculated amount of the compound and transfer it to the 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of high-purity water to the flask. Add a magnetic stir bar.

  • Stirring: Place the flask on a magnetic stirrer and stir. Gentle warming (to 30-40°C) or sonication can be used to accelerate dissolution if it is slow.[10]

  • pH Check & Adjustment: Once the solid appears mostly dissolved, check the pH. It should be acidic. If dissolution is incomplete, add 0.1 M HCl dropwise while stirring until all solid dissolves. This ensures the compound remains fully protonated.

  • Final Volume: After complete dissolution, remove the stir bar (rinsing it with a small amount of water into the flask) and carefully add water to bring the final volume to the 10 mL mark.

  • Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Filter the solution through a 0.22 µm sterile filter into a clean, labeled storage vial. Store at 2-8°C.

Solubility Data Summary

The following table provides a qualitative summary of the expected solubility of 6-Methyl-2-azaspiro[3.3]heptane HCl in common laboratory solvents. Exact solubility values can vary with temperature and material purity.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleThe ionic nature of the salt and the ability of the solvent to hydrogen bond facilitate dissolution.
Polar Aprotic DMSO, DMFModerately SolubleThe high polarity of the solvent can dissolve the salt, but less effectively than protic solvents.
Polar Aprotic Acetonitrile, Acetone, THFSparingly Soluble to InsolubleLower polarity and lack of hydrogen bonding donors make dissolution difficult.[5]
Nonpolar Dichloromethane (DCM), Toluene, HexanesInsolubleThe large difference in polarity prevents effective solvation of the ionic salt.[6]

References

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Why do amines dissolve in hydrochloric acid? (2017). Quora. Retrieved from [Link]

  • pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Retrieved from [Link]

  • Sarpong, R., & Hein, J. E. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Organic Letters, 16(18), 4932-4935. Retrieved from [Link]

  • How can I neutralize aminehydrochlorides? (2023). ResearchGate. Retrieved from [Link]

  • Method for salt preparation. (2010). Google Patents.
  • How to make a salt of a novel compound? (2012). ResearchGate. Retrieved from [Link]

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique steric and conformational properties of 2-azaspiro[3.3]heptane make it a compelling bioisostere for motifs like piperidine, but its synthesis requires careful planning, particularly concerning the selection and manipulation of nitrogen protecting groups.[1][2]

This document provides field-proven insights in a question-and-answer format to address common challenges and frequently asked questions, ensuring your synthetic campaigns are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy essential for synthesizing 2-azaspiro[3.3]heptane derivatives?

The secondary amine of the 2-azaspiro[3.3]heptane core is a nucleophilic and basic center. Without protection, this amine can interfere with a wide range of subsequent chemical transformations planned for other parts of the molecule.[3][4] For instance, it can react with electrophiles, participate in unwanted side reactions during coupling procedures, or interfere with metal-catalyzed cross-couplings. A protecting group temporarily "masks" the amine's reactivity, allowing other chemical steps to proceed cleanly and with high yield.[4][5] The protecting group is then removed in a later step to reveal the free amine for further functionalization.

Q2: What are the most common and reliable N-protecting groups for this spirocycle?

For the 2-azaspiro[3.3]heptane scaffold, the two most widely employed and well-characterized nitrogen protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) .

  • Boc Group (tert-butyloxycarbonyl): This is arguably the most common protecting group due to its general stability and the mild, non-reductive conditions required for its removal. It is stable to basic conditions and hydrogenolysis.[6]

  • Cbz Group (Benzyloxycarbonyl, Z-group): The Cbz group is a classic and robust protecting group.[7] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, a highly selective deprotection method.[7][8]

Q3: How do I decide between using a Boc or Cbz protecting group?

The choice is dictated by the overall synthetic strategy, specifically the reaction conditions planned for subsequent steps. This principle is known as orthogonal protection , where one protecting group can be removed selectively without affecting the other.[5][9][10]

Use the following decision framework:

  • If your downstream synthesis involves strong acidic conditions: The Boc group is acid-labile and should be avoided. The Cbz group, being stable to acid, is the superior choice.

  • If your downstream synthesis involves catalytic hydrogenation (e.g., reducing a nitro group or a double bond): The Cbz group will be cleaved under these conditions. The Boc group is stable to hydrogenolysis and is the preferred choice.

  • If your molecule contains other benzyl or benzylic ethers: Hydrogenolysis will likely cleave these groups along with the Cbz group. In this scenario, the Boc group offers better selectivity.

  • If you need to perform reactions under strongly basic conditions: Both Boc and Cbz are generally stable, giving you flexibility.[11]

Below is a summary table to aid in your selection:

Featuretert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection (Boc)₂O, base (e.g., NEt₃, NaOH), solvent (e.g., DCM, Dioxane)Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., Dioxane/H₂O)[7]
Stability Stable to base, hydrogenolysis, nucleophiles.Stable to acid, base, and most oxidizing/reducing agents (non-catalytic).[12]
Deprotection Method Strong acid (TFA in DCM; HCl in Dioxane).[13]Catalytic Hydrogenolysis (H₂, Pd/C).[7][8]
Key Advantage Cleavage conditions avoid heavy metals and are highly efficient.Orthogonal to acid-labile groups (like Boc, t-butyl esters).[5]
Key Disadvantage Cleaved by moderate to strong acids.Incompatible with hydrogenation; Cbz-Cl is highly toxic.[14]
Q4: Can I use other protecting groups for 2-azaspiro[3.3]heptane?

While Boc and Cbz are the workhorses, other protecting groups can be employed for more complex syntheses requiring multi-level orthogonal strategies.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acid and hydrogenolysis but is cleaved under mild basic conditions (e.g., piperidine in DMF). It is a cornerstone of solid-phase peptide synthesis and offers an excellent orthogonal option to both Boc and Cbz.[4][5]

  • Alloc (Allyloxycarbonyl): This group is stable to both acidic and basic conditions but can be selectively removed using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[15] This provides another layer of orthogonality.

Troubleshooting Guide

Problem: My N-Boc protection reaction is sluggish or gives a low yield.
  • Possible Cause 1: Insufficient Reagent Reactivity. While (Boc)₂O is standard, its reactivity can be sluggish with sterically hindered or electron-deficient amines.

    • Solution: Add a catalytic amount (0.05-0.1 eq) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with (Boc)₂O that rapidly acylates the amine.

  • Possible Cause 2: Inappropriate Base/Solvent System. The choice of base and solvent is critical for ensuring the amine is sufficiently nucleophilic and the reagents are soluble.

    • Solution: For standard conditions, use triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). If starting with a hydrochloride salt of the amine, ensure at least 2 equivalents of base are used: one to neutralize the salt and one to scavenge the acid produced during the reaction.

  • Possible Cause 3: Hydrolysis of (Boc)₂O. (Boc)₂O can be hydrolyzed by water, especially under basic conditions, reducing the effective concentration of your protecting agent.

    • Solution: Ensure your solvent and glassware are dry. If using an aqueous biphasic system (e.g., NaOH in Dioxane/Water), use a sufficient excess of (Boc)₂O (1.2-1.5 equivalents) and stir vigorously to ensure the reaction competes effectively with hydrolysis.

Problem: The N-Boc deprotection with TFA/DCM is incomplete or leads to side products.
  • Possible Cause 1: Insufficient Acid. The tert-butyl cation generated during deprotection can re-alkylate the starting material or other nucleophilic sites if not properly scavenged.

    • Solution: Ensure a significant excess of Trifluoroacetic acid (TFA) is used (typically 20-50% v/v in DCM). The high concentration of acid ensures rapid and complete protonation and cleavage.

  • Possible Cause 2: Presence of Other Acid-Sensitive Groups. Your molecule may contain other functional groups (e.g., acetals, t-butyl esters) that are also cleaved by strong acid.[13]

    • Solution 1 (Orthogonal Strategy): If this is a known risk, the initial choice of Boc was incorrect for the synthetic plan. Re-synthesize using an orthogonal protecting group like Cbz or Fmoc.

    • Solution 2 (Milder Conditions): Attempt deprotection using milder acidic conditions, such as 4M HCl in dioxane, often at 0 °C to room temperature, while carefully monitoring by TLC or LC-MS to find a balance between Boc cleavage and side-product formation. A recently reported mild method uses oxalyl chloride in methanol, which can be effective at room temperature.[6][16]

Problem: My N-Cbz deprotection via hydrogenolysis is failing.
  • Possible Cause 1: Catalyst Poisoning. The Palladium catalyst is sensitive to poisoning by sulfur compounds, strong coordinating ligands, and some halides.

    • Solution: Ensure all reagents and solvents are free from sulfur contaminants. If your substrate contains a thiol or thioether, hydrogenolysis is often incompatible. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can sometimes tolerate poisons better than Pd/C.

  • Possible Cause 2: Incompatible Functional Groups. Your molecule may contain other groups that are reduced by H₂/Pd-C, such as alkenes, alkynes, nitro groups, or other benzyl ethers.

    • Solution: This is a planning failure in orthogonal strategy. If redesigning the synthesis is not an option, alternative non-reductive Cbz deprotection methods exist, though they are often harsher. These include using HBr in acetic acid or strong Lewis acids like TMSI.

  • Possible Cause 3: Poor Catalyst Activity. The catalyst may be old or inactive.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction is adequately stirred to keep the catalyst suspended. The reaction is often run under a positive pressure of hydrogen (balloon or Parr shaker) to increase the concentration of H₂ in the solution and accelerate the reaction.

Visualized Workflows and Protocols

Workflow 1: Selecting an N-Protecting Group

This decision tree illustrates the logical process for choosing the correct protecting group based on your planned synthetic route.

G start Start: Need to protect 2-azaspiro[3.3]heptane amine q1 Will the synthesis involve catalytic hydrogenation? start->q1 q2 Will the synthesis involve strong acidic conditions? q1->q2  Yes cbz Choose Cbz Group q1->cbz  No q3 Will the synthesis involve mild basic deprotection? q2->q3  Yes boc Choose Boc Group q2->boc  No fmoc Consider Fmoc Group q3->fmoc  Yes reassess Re-evaluate orthogonal strategy with Alloc or others q3->reassess  No

Caption: Decision tree for protecting group selection.

Workflow 2: Orthogonal Protection Strategy Example

This diagram shows a hypothetical synthesis where both Boc and Cbz groups are used orthogonally to achieve selective functionalization.

G sub Substrate with -NH2 and -OH groups step1 1. Protect Amine with (Boc)2O 2. Protect Alcohol with BnBr sub->step1 intermediate1 Boc-N-Substrate-OBn step1->intermediate1 step2 Deprotect Amine (TFA, DCM) intermediate1->step2 intermediate2 H2N-Substrate-OBn step2->intermediate2 step3 Functionalize Amine (e.g., Acylation) intermediate2->step3 intermediate3 Ac-HN-Substrate-OBn step3->intermediate3 step4 Deprotect Alcohol (H2, Pd/C) intermediate3->step4 final Final Product: Ac-HN-Substrate-OH step4->final

Caption: Orthogonal use of Boc and Benzyl (Bn) groups.

Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 2-Azaspiro[3.3]heptane HCl
  • Setup: To a round-bottom flask charged with 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) and a magnetic stir bar, add Dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used as is or purified by flash chromatography if necessary.

Protocol 2: Acid-Catalyzed N-Boc Deprotection
  • Setup: Dissolve the N-Boc protected 2-azaspiro[3.3]heptane derivative (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5-10 eq, typically 25% v/v) to the solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • Isolation: The resulting TFA salt can often be used directly in the next step. Alternatively, it can be neutralized by dissolving in DCM and washing with saturated NaHCO₃ (aq) or by passing through a plug of basic alumina.

Protocol 3: N-Cbz Protection of 2-Azaspiro[3.3]heptane
  • Setup: Dissolve 2-azaspiro[3.3]heptane (1.0 eq) in a mixture of Dioxane and Water (e.g., 1:1 ratio) in a flask.

  • Base: Add sodium carbonate (Na₂CO₃, 2.5 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C. Caution: Cbz-Cl is highly toxic and a lachrymator; handle only in a certified fume hood with appropriate personal protective equipment. [14]

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 3-6 hours.

  • Workup: Dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup: Dissolve the N-Cbz protected 2-azaspiro[3.3]heptane derivative (1.0 eq) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst: Carefully add Palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often monitored by observing the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Protecting group.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • Thieme. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
  • Scribd. (n.d.). Application Note - N-CBZ Protection.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of....
  • Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • SynArchive. (n.d.). Protecting Groups List.
  • American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P.
  • ACS Publications. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • Wiley Online Library. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Chemistry Stack Exchange. (2020). Synthetic route to a spirocyclic amide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.

Sources

Technical Support Center: Diastereoselective Synthesis of 6-Substituted Azaspiroheptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-substituted azaspiroheptanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Azaspiroheptanes are a critical structural motif in medicinal chemistry, offering a three-dimensional scaffold that can significantly enhance pharmacological properties.[1][2][3] However, controlling the diastereoselectivity during their synthesis can be a considerable challenge.[4][5]

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter in your experiments. The guidance herein is based on established scientific principles and field-proven insights to help you optimize your synthetic routes and achieve your desired stereochemical outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 6-substituted azaspiroheptanes, offering explanations for the underlying causes and actionable solutions.

Q1: I'm observing a poor diastereomeric ratio (dr) in my cyclization reaction. What are the primary factors I should investigate to improve selectivity?

A1: Low diastereoselectivity is a frequent hurdle in spirocycle synthesis.[5][6] The stereochemical outcome is dictated by the relative energies of the transition states leading to the different diastereomers. Several interconnected parameters influence these transition states, and a systematic approach to optimization is crucial.

Key Factors Influencing Diastereoselectivity:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[6] At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, thereby favoring the formation of a single diastereomer. It is advisable to screen a range of temperatures, including cryogenic conditions (e.g., -78°C), as the relationship between temperature and diastereoselectivity can sometimes be non-linear.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the stability of the transition states.[4][6] A change in solvent can sometimes even reverse the diastereoselectivity. A screening of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) is a critical optimization step.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, such as rhodium-catalyzed cyclopropanations, the choice of catalyst and its associated ligands is paramount.[5][7] The chiral pocket created by the ligands can control the facial selectivity of the reaction. For instance, in the synthesis of azaspiro[n.2]alkanes, dirhodium tetracarboxylate catalysts with bulky ligands have been shown to afford high diastereoselectivity.[5][7] Screening a panel of catalysts and ligands is often necessary to identify the optimal system for a specific substrate.

  • Nature of the Substituents: The steric and electronic properties of the substituents on both the azacyclic precursor and the cyclopropanating agent can have a profound impact on the diastereomeric outcome. Bulky substituents may favor a particular approach of the reagents, leading to higher selectivity.

Troubleshooting Workflow for Poor Diastereoselectivity

Caption: Troubleshooting decision tree for improving diastereoselectivity.

Q2: My reaction is suffering from low yield and incomplete conversion. How can I address this?

A2: Low yields and incomplete conversion can stem from several factors, ranging from reagent quality to reaction conditions.

  • Catalyst Activity and Loading: If you are employing a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere. The catalyst loading should also be optimized; while higher loading can increase conversion, it may also lead to side reactions.

  • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.[4]

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[4] It is crucial to use highly pure starting materials, which may require purification by chromatography or recrystallization prior to the reaction.

  • Reaction Time and Monitoring: Monitor the reaction progress over time using techniques like TLC, LC-MS, or NMR. This will help you determine the optimal reaction time and identify if the product is decomposing under the reaction conditions.[4]

Experimental Protocol: Small-Scale Reaction Optimization

  • Setup: In parallel, set up a series of small-scale reactions in vials under an inert atmosphere.

  • Variable Screening: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst, ligand, stoichiometry).

  • Monitoring: At set time points, withdraw a small aliquot from each reaction for analysis by LC-MS or ¹H NMR to determine conversion and diastereomeric ratio.

  • Analysis: Compare the results to identify the conditions that provide the best combination of yield and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q3: What are the best analytical techniques for accurately determining the diastereomeric ratio of my 6-substituted azaspiroheptane products?

A3: Accurate determination of the diastereomeric ratio is essential for assessing the success of your stereoselective synthesis.

  • ¹H NMR Spectroscopy: This is often the most straightforward method. The diastereomers will typically have distinct signals in the ¹H NMR spectrum.[8][9] By integrating a pair of well-resolved, non-overlapping signals corresponding to each diastereomer, you can determine their ratio.[9] For accurate quantification, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.[9][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating diastereomers and enantiomers.[8][10][11] By developing a suitable method with a chiral stationary phase, you can achieve baseline separation of the diastereomers and accurately quantify their relative amounts.[11]

  • Gas Chromatography (GC) on a Chiral Column: For volatile compounds, chiral GC can be an effective method for separating and quantifying diastereomers.[8]

  • X-ray Crystallography: While not a quantitative method for determining ratios in a mixture, obtaining a crystal structure of one of the diastereomers provides unambiguous proof of its relative and absolute stereochemistry.[8]

Table 1: Comparison of Analytical Techniques for Diastereomeric Ratio Determination

TechniqueAdvantagesDisadvantages
¹H NMR Rapid, requires no separation, provides structural information.Signal overlap can complicate analysis, requires careful integration.[9]
Chiral HPLC High resolution, accurate quantification.[11]Method development can be time-consuming.
Chiral GC High sensitivity for volatile compounds.Limited to thermally stable and volatile analytes.
X-ray Crystallography Provides definitive stereochemical assignment.[8]Requires a suitable single crystal, not quantitative for mixtures.

Q4: How does the choice of protecting group on the nitrogen atom influence the diastereoselectivity?

A4: The protecting group on the azaspiroheptane nitrogen can exert a significant steric and electronic influence on the approaching reagents, thereby affecting the diastereoselectivity.

  • Steric Hindrance: A bulky protecting group (e.g., Boc, Cbz, Ts) can block one face of the molecule, directing the incoming reagent to the opposite, less hindered face. This can lead to a higher diastereomeric ratio. For instance, in rhodium-catalyzed cyclopropanations, a switch from a Boc to a tosyl protecting group has been shown to significantly improve diastereoselectivity.[7]

  • Electronic Effects: The electronic nature of the protecting group can influence the reactivity of the nitrogen atom and adjacent functionalities, which can in turn affect the transition state energies and diastereoselectivity.

Visualization of Steric Hindrance by Protecting Groups

Caption: A bulky protecting group can sterically hinder one face of the molecule.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
  • PubMed. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates.
  • National Institutes of Health (NIH). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • ACS Publications. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • Semantic Scholar. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • ResearchGate. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues | Request PDF.
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF.
  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • National Institutes of Health (NIH). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Royal Society of Chemistry. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.
  • JoVE. Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • ResearchGate. Can any one explain how to determine diastereomeric ratio from NMR spectra?.
  • National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

Sources

Technical Support Center: Purification of 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you with the scientific rationale and practical steps needed to achieve high purity for this valuable spirocyclic building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude this compound, and how do they originate?

A1: Understanding the origin of impurities is the first step toward devising an effective purification strategy. Impurities in your sample are typically process-related and can arise from starting materials, by-products of side reactions, or degradation.

The Scientist's Rationale: The synthesis of spirocyclic amines like 6-Methyl-2-azaspiro[3.3]heptane often involves multi-step sequences.[1] Each step, from the formation of the cyclobutane core to the construction of the azetidine ring and subsequent methylation, is a potential source of impurities. For instance, incomplete cyclization can leave behind linear precursors, while over-methylation could introduce quaternary ammonium salts.

Common Impurities & Their Origins:

Impurity TypePotential SourceRationale
Unreacted Starting Materials Incomplete reaction conversionKinetic or thermodynamic limitations of a synthetic step.
Regioisomers Non-selective reactionsIf functionalization of the spirocyclic core is not perfectly selective.
Precursor Molecules Incomplete cyclization stepsFailure to form one of the spiro rings.
Solvent Adducts Reaction with solventHighly reactive intermediates may be trapped by solvent molecules.
Degradation Products Instability during workup or storageThe strained four-membered rings can be susceptible to ring-opening under harsh acidic or basic conditions.[2]

Below is a diagram illustrating potential points of impurity introduction during a generalized synthetic pathway.

cluster_synthesis Generalized Synthetic Pathway cluster_impurities Potential Impurity Introduction A Starting Materials B Cyclobutane Formation A->B I1 Residual Starting Materials A->I1 Incomplete Conversion C Azetidine Ring Closure B->C I2 Ring-Opened By-products B->I2 Side Reaction D Methylation C->D I3 Incomplete Cyclization Precursors C->I3 Incomplete Reaction E Final Product (Crude HCl Salt) D->E I4 Over-Methylated Species D->I4 Side Reaction

Caption: Potential points of impurity introduction during synthesis.

Q2: I have a crude batch of this compound. What is the best purification strategy?

A2: The optimal purification strategy depends on the impurity profile, the scale of your synthesis, and the desired final purity. A decision-tree approach is often most effective.

The Scientist's Rationale: For amine hydrochlorides, which are often crystalline solids, recrystallization is the most efficient and scalable first-line approach. It leverages differences in solubility between the desired product and impurities in a chosen solvent system. If recrystallization fails or impurities have very similar properties, chromatography becomes necessary. Acid-base extraction is a powerful technique to separate the basic amine product from neutral or acidic impurities.

Use the following decision tree to guide your choice of purification method:

Start Crude Product (6-Methyl-2-azaspiro[3.3]heptane HCl) IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes FreeBase Convert to Free Base (Liquid/Oil) IsSolid->FreeBase No (Oil) Success High Purity Achieved? Recrystallize->Success End Final Pure Product Success->End Yes Chromatography Column Chromatography Success->Chromatography No Chromatography->End AcidBase Perform Acid-Base Extraction FreeBase->AcidBase ConvertToSalt Re-form HCl Salt & Attempt Recrystallization AcidBase->ConvertToSalt ConvertToSalt->Success

Caption: Decision tree for selecting a purification strategy.

Q3: My recrystallization of the hydrochloride salt isn't working. What are the common problems and solutions?

A3: Recrystallization failures, such as "oiling out" or poor recovery, are common but often solvable by systematically adjusting parameters like solvent choice, cooling rate, and concentration.

The Scientist's Rationale: Successful recrystallization relies on the principle that the desired compound should be highly soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain soluble at all temperatures. The hydrochloride salt form adds complexity due to its ionic nature, making solvent selection critical. Polar, protic solvents are often a good starting point.

Troubleshooting Workbench for Recrystallization:

ProblemLikely Cause(s)Recommended Solution(s)
Product "oils out" The solution is supersaturated; the melting point of the solute is below the boiling point of the solvent.Add a small amount of a co-solvent in which the compound is more soluble to keep it dissolved longer. Try a lower-boiling point solvent system.
No crystals form Solution is not saturated enough; nucleation is inhibited.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Poor recovery The compound has significant solubility in the cold solvent; too much solvent was used.Use the minimum amount of hot solvent needed for dissolution. After filtration, wash the crystals with a minimal amount of ice-cold solvent. Try a different solvent system where the compound is less soluble when cold.
Product is still impure Impurities have similar solubility profiles and co-crystallize.Try a different solvent system. Consider a pre-purification step like an activated carbon treatment to remove colored impurities. If impurities persist, chromatography may be necessary.

Protocol Deep Dive: Recrystallization of this compound

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude material in various solvents (e.g., isopropanol, ethanol, methanol/ethyl acetate, acetonitrile/water). A good solvent will dissolve the compound when hot but yield solid upon cooling.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system until all the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Q4: When should I use column chromatography, and what are the recommended conditions?

A4: Column chromatography should be your method of choice when recrystallization fails, when impurities are structurally very similar to the product, or when purifying the free-base form of the amine.

The Scientist's Rationale: Basic amines like 6-Methyl-2-azaspiro[3.3]heptane are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even irreversible adsorption.[3] To counteract this, the mobile phase is often modified with a small amount of a competing base (like triethylamine or ammonium hydroxide), or a specialized stationary phase is used.[4]

Protocol Deep Dive: Flash Chromatography of the Free Base

  • Preparation of Free Base: Before chromatography, the hydrochloride salt must be converted to the more soluble and less polar free base. Dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Stationary Phase Selection:

    • Option A (Standard): Silica gel treated with a basic modifier.

    • Option B (Recommended): Amine-functionalized silica gel, which minimizes the acid-base interactions and often allows for simpler solvent systems (e.g., ethyl acetate/hexanes).[5]

  • Mobile Phase Selection (Eluent):

    • For standard silica: Start with a gradient of methanol (0-10%) in DCM, with a constant 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase.[4]

    • For amine-functionalized silica: A simple gradient of ethyl acetate in hexanes is often sufficient.[3]

  • Procedure:

    • Dissolve the crude free base in a minimal amount of the initial eluent.

    • Load the solution onto the column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent.

    • To obtain the final product, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol to precipitate the pure hydrochloride salt.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm both the identity and purity of your final this compound.

The Scientist's Rationale: Each analytical technique provides orthogonal information. NMR confirms the chemical structure, LC-MS or GC-MS confirms the mass and can detect impurities at low levels, and elemental analysis provides the elemental composition, which is a strong indicator of purity for a salt.

Recommended Analytical Methods:

TechniquePurposeTypical Starting Conditions
NMR Spectroscopy Structural confirmation and detection of major impurities.¹H and ¹³C NMR in D₂O or DMSO-d₆.
LC-MS Purity assessment and mass confirmation.C18 reverse-phase column. Mobile phase: Water/Acetonitrile gradient with 0.1% formic acid or ammonium formate buffer.
GC-MS Purity assessment for the volatile free base.Capillary column (e.g., DB-5ms). Temperature gradient from 50°C to 250°C.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl) of the salt.Performed by a dedicated analytical service.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Biotage. (2023). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Campbell, A. D., et al. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(1), 133-135. [Online]. Available at: [Link]

Sources

Technical Support Center: Efficient Azaspiro[3.3]heptane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azaspiro[3.3]heptane synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and innovate in your own work.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses fundamental questions regarding the selection of a catalytic system for constructing the azaspiro[3.3]heptane core.

Q1: What are the primary catalytic strategies for forming the azaspiro[3.3]heptane ring, and how do I choose between them?

A1: The construction of the azaspiro[3.3]heptane scaffold primarily relies on a few robust methodologies, each with its own set of advantages. The choice depends on your starting materials, desired substitution patterns, and scalability requirements.

The most common methods include:

  • Intramolecular SN2 Alkylation: This is a widely used, classical approach involving the cyclization of a precursor containing both a nucleophilic amine and two leaving groups (e.g., halides, sulfonates) positioned on a central quaternary carbon.[1] The key to success here is managing the reaction kinetics to favor the double intramolecular cyclization.

  • [2+2] Cycloaddition Reactions: These reactions, such as the aza-Paternò-Büchi reaction or cycloadditions with specialized isocyanates, can form one of the four-membered rings in a controlled manner.[1][2][3] Subsequent transformations are then required to build the second ring. This method offers excellent stereochemical control.

  • Ring-Closing Metathesis (RCM): For precursors containing two appropriately positioned alkene tethers, RCM provides a powerful route to form one of the rings, although it is less common for constructing the core spiro[3.3] system directly.[1]

  • Visible Light-Mediated Energy Transfer: Modern photochemical methods can engage substrates in intermolecular [2+2] cycloadditions under mild conditions, revolutionizing access to complex azetidine-containing compounds.[2]

Your decision should be guided by the availability of starting materials. Intramolecular SN2 is often the most direct for simple, unsubstituted cores, while cycloaddition offers superior control for highly functionalized or stereochemically complex targets.

Q2: For intramolecular SN2 cyclizations, what types of catalysts are most effective?

A2: For the double intramolecular SN2 reaction, which is often performed under biphasic conditions, Phase Transfer Catalysts (PTCs) are critical. These catalysts transport an inorganic base (like NaOH or KOH) from the aqueous phase into the organic phase where the substrate resides, facilitating the deprotonation of the amine and subsequent nucleophilic attack.

Commonly used and effective PTCs include:

  • Tetrabutylammonium Bromide (TBABr)

  • Tetrabutylammonium Iodide (TBAI)

The choice between them can influence reaction kinetics and yield. TBAI is sometimes more effective but may introduce higher costs.[4] The catalyst's role is to ensure the inorganic base can interact with the organic substrate, which would otherwise be immiscible. Without a PTC, the reaction is often sluggish or fails completely.

Q3: Are there metal-free, organocatalytic options for these syntheses?

A3: Yes, organocatalysis is a powerful tool, particularly for constructing related spirocyclic systems with high enantioselectivity. While less common for the direct formation of the parent azaspiro[3.3]heptane core via SN2, organocatalysts excel in related annulation or cycloaddition strategies. For instance, bifunctional thiourea catalysts have proven highly efficient for synthesizing spirocyclic oxindole derivatives in good yields and with excellent diastereoselectivity.[5] Chiral secondary amine catalysts are also used in Michael-Michael-aldol cascades to form complex spiro-fused systems.[6] These catalysts work by activating the substrates through hydrogen bonding or by forming transient nucleophilic enamines, guiding the stereochemical outcome of the reaction.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides direct answers to problems you may encounter during your experiments.

Q4: My reaction yield is low, or the reaction has stalled. What should I investigate first?

A4: Low conversion is a frequent issue that can often be traced back to catalyst inefficiency or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity: If using a PTC like TBAI or TBABr, ensure it has not degraded.[4] For organocatalysts, check for purity. It is often beneficial to screen a small panel of catalysts to find the most effective one for your specific substrate.[5]

  • Check Base Stoichiometry and Strength: In SN2 cyclizations, a near-stoichiometric amount of base may be insufficient to drive the reaction to completion.[4] Increasing the equivalents of a base like NaOH can improve conversion. If using a milder base like Cs2CO3, ensure it is sufficiently strong for the deprotonation step.

  • Solvent and Temperature Effects: The choice of solvent is critical. For PTC-mediated reactions, a biphasic system is common, but sometimes a polar aprotic solvent like DMF is effective.[7] Temperature also plays a key role; some reactions that stall at lower temperatures can be pushed to completion by heating.[7] In one documented case, the addition of water to a DMF system at elevated temperatures was found to be optimal.[7]

  • Substrate Quality: Ensure your starting material, such as the bis-electrophilic precursor, is pure. Impurities can interfere with the catalyst or consume the base.

Troubleshooting Workflow: Low Reaction Yield

A decision tree for troubleshooting low reaction yields.

Q5: I'm observing significant formation of an unexpected side product. How can I suppress it?

A5: Side product formation often arises from competing reaction pathways. Identifying the structure of the impurity is the first step to understanding its formation mechanism.

Case Study: Formation of Bis-Aniline Impurity In the synthesis of an N-aryl azaspiro[3.3]heptane derivative, a common side product is the bis-aniline impurity, where two aniline molecules react with one bis-electrophile.[4] This occurs when the rate of the second intermolecular reaction competes with the desired intramolecular cyclization.

Mitigation Strategies:

  • Control Reagent Addition: Instead of adding all reagents at once, employ a slow-addition strategy. Adding the bis-electrophile (e.g., 3,3-bis(bromomethyl)oxetane) slowly to the solution of the amine and base can maintain a low concentration of the electrophile, thereby favoring the intramolecular cyclization of the mono-alkylated intermediate over a second intermolecular reaction.[4]

  • "Pseudo High Dilution": This technique, achieved through slow addition, is a practical alternative to running the reaction at very high solvent volumes, which is often not scalable.

  • Optimize Temperature Profile: A lower initial temperature during the mono-alkylation phase, followed by an increase in temperature to drive the final ring closure, can also improve selectivity.

Q6: My reaction involves a protecting group that is difficult to remove or requires expensive catalysts (e.g., Palladium). Are there protecting-group-free strategies?

A6: Yes, designing a synthesis to avoid protecting groups is highly desirable for process efficiency and cost reduction. The use of benzyl groups, for instance, is common but requires a final palladium-catalyzed hydrogenation step for removal, which can be expensive due to the price of palladium.[4]

Alternative Approaches:

  • Direct N-Arylation/Alkylation: Whenever possible, use a route that directly installs the desired substituent on the nitrogen. For example, a direct alkylation of a functionalized aniline with a bis-electrophile avoids the need for a protecting group on the nitrogen atom from the start.[4]

  • Alternative Protecting Groups: If a protecting group is unavoidable, consider one that can be removed under milder, non-metallic conditions. For example, a tosyl group can be removed using reagents like sodium naphthalenide.[8] Boc groups are also common and are removed under acidic conditions.

  • Cycloaddition Followed by Reduction: Some strategies build a spirocyclic β-lactam intermediate first.[3] The lactam itself can be seen as a "protected" form of the amine. Subsequent reduction with a carefully chosen agent like alane (which can be superior to LiAlH4 in preventing ring cleavage) yields the final azaspiro[3.3]heptane.

Part 3: Experimental Protocols & Data

This section provides a representative experimental procedure and data table to guide your laboratory work.

Protocol: PTC-Mediated Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol is adapted from a scalable, protecting-group-free synthesis.[4]

Objective: To synthesize 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane via intramolecular SN2 cyclization using a phase transfer catalyst.

Materials:

  • 2-Fluoro-4-nitroaniline

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBABr)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-fluoro-4-nitroaniline (1.0 equiv), TBABr (0.1 equiv), toluene, and an aqueous solution of NaOH (3.0 equiv).

  • Stir the biphasic mixture vigorously to ensure adequate mixing.

  • Heat the mixture to 80 °C.

  • Prepare a solution of 3,3-bis(bromomethyl)oxetane (1.1 equiv) in toluene.

  • Using a syringe pump, add the BBMO solution dropwise to the reaction mixture over 4-6 hours.

  • After the addition is complete, continue to stir the reaction at 80 °C for an additional 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Data Table: Catalyst and Base Screening for SN2 Cyclization

The following table summarizes typical results from an optimization study, illustrating how catalyst and base selection can impact product formation and impurity levels. This is a representative table based on findings in the literature.[4]

EntryCatalyst (0.1 equiv)Base (equiv)SolventTemp (°C)Time (h)Product Yield (%)Impurity 6 (%)
1NoneCs₂CO₃ (2.0)DMF90244515
2TBAIK₂CO₃ (3.0)MeCN80246510
3TBABrNaOH (3.0)Toluene801887< 2
4TBABrKOH (3.0)Toluene801885< 2

Data is illustrative. Impurity 6 refers to the bis-aniline side product.

Analysis Workflow for Catalyst Selection

A general workflow for catalyst selection and optimization.

References

  • Gour, J. et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]

  • Caputo, D. et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. Available at: [Link]

  • Burkhard, J. A. et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Hamza, D. & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the reaction conditions. Available at: [Link]

  • Mykhailiuk, P. K. et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]

  • Enders, D. et al. (2015). NHC-Catalyzed Enantioselective [3+2] Annulation of 2-Aroyl-1-chloro-1-en-3-ones and 3-Alkyl-2-bromoenals with 3-Aminooxindoles: Synthesis of Spiro-cyclopentene-oxindoles. Organic Letters. Available at: [https://www.researchgate.net/publication/280946285_NHC-Catalyzed_Enantioselective_3_2_Annulation_of_2-Aroyl-1-chloro-1-en-3-ones_and_3-Alkyl-2-bromoenals_with_3-Aminooxindoles_Synthesis_of_Spiro-cyclopentene-oxindoles]
  • Burkhard, J. A. et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Carreira, E. M. et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available at: [Link]

  • Xu, D. et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available at: [Link]

  • Yao, H. et al. (2018). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

6-Methyl-2-azaspiro[3.3]heptane vs. Piperidine: A Comparative Guide for GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's success. For G-protein coupled receptor (GPCR) ligands, the piperidine ring has long been a cornerstone, valued for its synthetic tractability and its presence in numerous approved drugs. However, the drive towards compounds with enhanced three-dimensionality and optimized ADME (absorption, distribution, metabolism, and excretion) properties has led to the exploration of novel bioisosteres. Among these, the 6-methyl-2-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative.

This guide provides a comprehensive, data-driven comparison of the 6-methyl-2-azaspiro[3.3]heptane and piperidine scaffolds in the context of GPCR ligand design. We will delve into their structural and physicochemical differences, explore the impact of these differences on pharmacological outcomes, and provide detailed experimental protocols for evaluating their performance.

The Tale of Two Scaffolds: Structural and Physicochemical Distinctions

At first glance, both piperidine and 6-methyl-2-azaspiro[3.3]heptane offer a secondary amine for facile derivatization, a key feature for their incorporation into ligand structures. However, their fundamental geometries and resulting physicochemical properties diverge significantly.

Piperidine , a six-membered saturated heterocycle, exists predominantly in a chair conformation. This conformation allows for substituents to be placed in either axial or equatorial positions, influencing their spatial orientation and interaction with the target protein. While synthetically versatile, the conformational flexibility of the piperidine ring can sometimes be a liability, leading to a potential entropic penalty upon binding to a receptor.

6-Methyl-2-azaspiro[3.3]heptane , on the other hand, is a rigid, spirocyclic system composed of two fused four-membered rings, an azetidine and a cyclobutane. This inherent rigidity reduces the number of accessible conformations, which can be advantageous in pre-organizing the molecule for optimal binding to a GPCR.[1] The spirocyclic nature also introduces a distinct three-dimensional character, a desirable trait for exploring the often-complex topographies of GPCR binding pockets.[2][3] The methyl group at the 6-position further expands the scaffold's steric footprint and can be strategically utilized to probe specific sub-pockets within the receptor.

PropertyPiperidine6-Methyl-2-azaspiro[3.3]heptane (Predicted)Rationale for Predicted Values
Molecular Weight ( g/mol ) 85.15111.19Addition of C2H4
logP 0.84[4][5]~1.0 - 1.5The addition of a methyl group and an extra carbon in the spirocyclic system generally increases lipophilicity.
pKa 11.12[5]~10.5 - 11.0The pKa is expected to be slightly lower than piperidine due to the strain of the four-membered rings, but still within a similar basic range.
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated scaffolds.
Conformational Flexibility Flexible (Chair/Boat)RigidThe spirocyclic nature locks the conformation.
Three-Dimensionality ModerateHighThe spirocyclic core provides a distinct 3D shape.

The increased three-dimensionality and rigidity of the 6-methyl-2-azaspiro[3.3]heptane scaffold are key differentiators that medicinal chemists leverage to improve upon piperidine-based ligands.

cluster_piperidine Piperidine cluster_azaspiroheptane 6-Methyl-2-azaspiro[3.3]heptane Piperidine_Scaffold Piperidine (Flexible Chair Conformation) Piperidine_Props Moderate 3D Shape Synthetically Tractable Well-Established Piperidine_Scaffold->Piperidine_Props Azaspiro_Scaffold 6-Methyl-2-azaspiro[3.3]heptane (Rigid Spirocyclic Structure) Azaspiro_Props High 3D Shape Improved Metabolic Stability (potential) Novel Chemical Space Azaspiro_Scaffold->Azaspiro_Props GPCR_Ligand GPCR Ligand Design GPCR_Ligand->Piperidine_Scaffold Traditional Choice GPCR_Ligand->Azaspiro_Scaffold Modern Alternative

Caption: Comparison of Piperidine and 6-Methyl-2-azaspiro[3.3]heptane Scaffolds.

Impact on GPCR Ligand Pharmacology: A Strategic Bioisosteric Replacement

The decision to replace a piperidine with a 6-methyl-2-azaspiro[3.3]heptane scaffold is a strategic one, aimed at modulating a ligand's pharmacological profile. While direct comparative data for a single GPCR target is not extensively published, we can extrapolate the likely consequences based on the known principles of medicinal chemistry and the properties of the parent 2-azaspiro[3.3]heptane scaffold.

Potency and Selectivity

The rigid nature of the 6-methyl-2-azaspiro[3.3]heptane scaffold can lead to an increase in binding affinity, and therefore potency. By reducing the conformational entropy that must be overcome for the ligand to adopt its bioactive conformation in the receptor's binding pocket, the energetic cost of binding is lowered. Furthermore, the well-defined three-dimensional arrangement of substituents on the spirocyclic core can allow for more precise and favorable interactions with specific residues in the target GPCR, potentially leading to enhanced selectivity over other receptors.

Pharmacokinetics and Metabolic Stability

A common liability of piperidine-containing compounds is their susceptibility to metabolism, often through oxidation at the carbons alpha to the nitrogen atom. The 2-azaspiro[3.3]heptane scaffold, by virtue of its strained and more sterically hindered nature, can exhibit improved metabolic stability.[6] The methyl group at the 6-position can further shield the ring system from enzymatic degradation. This can lead to a longer half-life and improved oral bioavailability.

It is important to note that the replacement is not always beneficial and can sometimes lead to a loss of potency if the original flexibility of the piperidine was crucial for binding.[7] Therefore, the decision to employ this bioisosteric replacement must be made on a case-by-case basis, guided by an understanding of the target's structure-activity relationships (SAR).

cluster_properties Potential Pharmacological Improvements Piperidine Piperidine-based GPCR Ligand Replacement Bioisosteric Replacement Piperidine->Replacement Azaspiroheptane 6-Methyl-2-azaspiro[3.3]heptane-based GPCR Ligand Replacement->Azaspiroheptane Potency Increased Potency (Reduced Conformational Entropy) Azaspiroheptane->Potency Selectivity Enhanced Selectivity (Defined 3D Vector) Azaspiroheptane->Selectivity PK Improved PK Profile (Increased Metabolic Stability) Azaspiroheptane->PK

Caption: Rationale for Bioisosteric Replacement.

Experimental Evaluation: Protocols for a Head-to-Head Comparison

To empirically determine the advantages of one scaffold over the other for a specific GPCR target, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays used to characterize GPCR ligands.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the target receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) with the cell membranes in the presence of increasing concentrations of the test compounds (the piperidine and 6-methyl-2-azaspiro[3.3]heptane analogs).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Start Start: Prepare Reagents Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Filter Filter to Separate Bound vs. Free Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End: Determine Affinity Analyze->End

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay is used to determine if a ligand is an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP). This is particularly relevant for GPCRs that couple to Gs or Gi proteins.

Methodology:

  • Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of the test compounds.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compounds, followed by stimulation with a known agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Agonist Mode: Generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

    • Antagonist Mode: Generate a dose-response curve for the inhibition of the agonist response and determine the IC₅₀ value.

Start Start: Plate Cells Treat Treat with Test Compounds (Agonist or Antagonist Mode) Start->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells & Add Detection Reagents Incubate->Lyse Measure Measure cAMP Levels Lyse->Measure Analyze Data Analysis (EC50/IC50) Measure->Analyze End End: Determine Functional Activity Analyze->End

Sources

A Tale of Two Scaffolds: A Comparative Analysis of Azaspiro[3.3]heptane and Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a scaffold is a critical decision that dictates the trajectory of a drug discovery program. It influences a molecule's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets. For decades, the morpholine ring, a saturated six-membered heterocycle, has been a stalwart, gracing the structures of numerous approved drugs due to its favorable properties.[1][2] However, the quest for novel chemical space and improved drug-like properties has led to the emergence of innovative scaffolds, among which the azaspiro[3.3]heptane motif has garnered significant attention.[3][4] This guide provides a comprehensive, data-driven comparison of these two pivotal scaffolds, offering insights to aid researchers in making informed decisions for their drug design endeavors.

At a Glance: Key Structural and Physicochemical Differences

The fundamental difference between the two scaffolds lies in their topology. Morpholine is a simple monocyclic system, while azaspiro[3.3]heptane is a spirocyclic system, featuring two fused four-membered rings sharing a single carbon atom. This seemingly subtle distinction has profound implications for their three-dimensional structure and physicochemical properties.

PropertyMorpholineAzaspiro[3.3]heptaneRationale and Implications
LogD (at pH 7.4) Generally higherGenerally lower[5]The spirocyclic nature of azaspiro[3.3]heptane, despite adding a carbon atom, can lead to a decrease in lipophilicity. This counterintuitive effect is often attributed to the increased basicity of the nitrogen atom, which is more protonated at physiological pH, leading to a lower distribution coefficient.[5][6] This can be advantageous for improving aqueous solubility and reducing off-target lipophilic interactions.
pKa ~8.4~9.0 - 9.5[5]The constrained geometry of the azaspiro[3.3]heptane ring system leads to a higher pKa compared to the more flexible morpholine. This increased basicity can influence drug-receptor interactions, solubility, and pharmacokinetic properties.
Aqueous Solubility GoodGenerally improved[7][8]The lower lipophilicity and higher polarity associated with the protonated form of azaspiro[3.3]heptanes often translate to enhanced aqueous solubility, a critical parameter for oral bioavailability.
Metabolic Stability Generally good, but can be susceptible to oxidation.Often enhanced[7][8]The rigid, spirocyclic framework of azaspiro[3.3]heptane can shield adjacent positions from metabolic enzymes, potentially leading to improved metabolic stability and a longer half-life in vivo.
Three-Dimensional Shape Flexible (Chair and Boat conformations)[9][10]Rigid and definedMorpholine exists in a dynamic equilibrium between chair and boat conformations, which can be influenced by the surrounding environment.[9][11] In contrast, the azaspiro[3.3]heptane scaffold is conformationally restricted, providing a more defined and rigid presentation of substituents.[3][4] This rigidity can be beneficial for locking in a bioactive conformation and improving binding affinity.

Delving Deeper: A Head-to-Head Comparison

Physicochemical Properties: The Solubility-Lipophilicity Balance

A critical challenge in drug design is achieving an optimal balance between solubility and lipophilicity, which governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While morpholine is often incorporated to enhance the aqueous solubility of parent compounds, the azaspiro[3.3]heptane scaffold can offer a more significant advantage in this regard.

A noteworthy study highlighted that the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in a series of compounds resulted in a significant decrease in logD of approximately -1.2, coupled with an increase in pKa of +1.5.[5] This demonstrates the potential of the spirocyclic scaffold to modulate physicochemical properties in a favorable direction for oral drug development.

Synthetic Accessibility: Navigating the Routes

Both scaffolds are readily accessible through established synthetic methodologies, although the synthesis of the more complex azaspiro[3.3]heptane framework can require more specialized strategies.

Morpholine Synthesis: The synthesis of morpholine and its derivatives is well-established, often involving the cyclization of diethanolamine or related precursors.[12][13] A variety of methods exist for introducing substituents on the nitrogen or carbon atoms of the ring.[14]

Azaspiro[3.3]heptane Synthesis: The construction of the azaspiro[3.3]heptane core typically involves multi-step sequences. A common approach is the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is then reduced to the desired azaspiro[3.3]heptane.[4][15] More recent methods have expanded the toolkit for creating highly functionalized derivatives.[16][17]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Morpholine Derivative

This protocol describes a general method for the N-alkylation of morpholine, a common reaction in the synthesis of morpholine-containing compounds.

Objective: To synthesize N-benzylmorpholine.

Materials:

  • Morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylmorpholine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol outlines a key step in the synthesis of a 2-oxa-6-azaspiro[3.3]heptane, based on a literature procedure involving a [2+2] cycloaddition.

Objective: To synthesize a spirocyclic β-lactam intermediate for 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 3-Methyleneoxetane

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Under an inert atmosphere, dissolve 3-methyleneoxetane (1.0 eq) in anhydrous dichloromethane in a dry Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC or NMR.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., a solution of sodium sulfite).

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by extracting the product into an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • The resulting crude spirocyclic β-lactam can then be carried forward to the next step (reduction) to form the 2-oxa-6-azaspiro[3.3]heptane.

Conformational Analysis: Rigidity vs. Flexibility

The conformational behavior of a scaffold is a key determinant of its ability to present substituents in the correct orientation for optimal target engagement.

Morpholine: As a six-membered ring, morpholine primarily adopts a chair conformation to minimize steric strain. However, it can also exist in a higher-energy boat conformation.[9] The nitrogen and oxygen atoms can adopt either axial or equatorial positions, and the conformational preference can be influenced by the solvent and the nature of the substituents.[10][11]

Azaspiro[3.3]heptane: The spirocyclic nature of azaspiro[3.3]heptane imparts significant conformational rigidity.[3][4] The two four-membered rings are puckered, and the overall structure is more defined and less prone to conformational changes compared to morpholine. This rigidity can be a double-edged sword: while it can pre-organize a molecule into a bioactive conformation, it also reduces the ability of the molecule to adapt to different binding pockets.

G cluster_0 Morpholine Conformations cluster_1 Azaspiro[3.3]heptane Chair Chair Boat Boat Chair->Boat Ring Inversion Drug-Target Interaction Drug-Target Interaction Chair->Drug-Target Interaction Flexible Binding Boat->Chair Ring Inversion Boat->Drug-Target Interaction Flexible Binding Rigid Spirocycle Rigid Spirocycle Rigid Spirocycle->Drug-Target Interaction Pre-organized Binding

Figure 1. Conformational flexibility of morpholine versus the rigidity of azaspiro[3.3]heptane.

Biological Applications and Case Studies

Both scaffolds have found widespread application in drug discovery across various therapeutic areas.

Morpholine: The morpholine motif is present in a multitude of approved drugs, including the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide.[1][18] Its role can range from simply improving physicochemical properties to being an integral part of the pharmacophore, directly interacting with the biological target.[1][19] Morpholine derivatives have shown a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[20][21]

Azaspiro[3.3]heptane: While a newer entrant, the azaspiro[3.3]heptane scaffold is rapidly gaining traction in medicinal chemistry. It is often employed as a bioisosteric replacement for piperidine, piperazine, and morpholine rings to improve drug-like properties.[5][6][15] For instance, the replacement of a piperidine with an azaspiro[3.3]heptane in the anesthetic drug bupivacaine resulted in a new analog with high activity.[15] The incorporation of this scaffold has been shown to be a viable strategy for escaping existing patent landscapes and generating novel intellectual property.[22]

G cluster_0 Scaffold Selection cluster_1 Desired Properties Morpholine Morpholine Improved Solubility Improved Solubility Morpholine->Improved Solubility Azaspiro[3.3]heptane Azaspiro[3.3]heptane Azaspiro[3.3]heptane->Improved Solubility Increased Rigidity Increased Rigidity Azaspiro[3.3]heptane->Increased Rigidity Novel Chemical Space Novel Chemical Space Azaspiro[3.3]heptane->Novel Chemical Space Metabolic Stability Metabolic Stability Azaspiro[3.3]heptane->Metabolic Stability Drug Candidate Drug Candidate Improved Solubility->Drug Candidate Increased Rigidity->Drug Candidate Novel Chemical Space->Drug Candidate Metabolic Stability->Drug Candidate

Figure 2. Decision-making workflow for scaffold selection.

Conclusion: Choosing the Right Tool for the Job

Both azaspiro[3.3]heptane and morpholine are valuable scaffolds in the medicinal chemist's toolbox. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of a drug discovery project.

  • Morpholine remains a reliable and well-understood scaffold, ideal for projects where a moderate improvement in aqueous solubility is desired without venturing into synthetically complex territory. Its flexibility can be advantageous for targets with less defined binding pockets.

  • Azaspiro[3.3]heptane represents a more modern and strategic choice for projects aiming to significantly improve physicochemical properties, enhance metabolic stability, and explore novel chemical space. Its inherent rigidity makes it particularly well-suited for targets where a pre-organized conformation is key to high-affinity binding.

Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds will empower researchers to make more rational and effective decisions in the design of the next generation of therapeutics.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(9), 1944–1947. [Link]

  • G. S. Sello, F. Orsini, G. F. S. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • O'Neill, P. M., Barton, V., & Ward, S. A. (2013). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 78(24), 12560-12569. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 13(16), 4364–4367. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(16), 4364-4367. [Link]

  • Das, A., & Das, R. (2015). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1081, 39-45. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-18. [Link]

  • Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. [Link]

  • Smith, J. D., & Wipf, P. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. [Link]

  • Singh, H., Kumar, A., & Singh, D. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2017). 1‐Azaspiro[3.3]heptanes as Bioisosteres of Piperidine. Angewandte Chemie International Edition, 56(46), 14393-14396. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Cernijenko, A., & Melnyk, P. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate chemistry, 32(11), 2445–2450. [Link]

  • Ceras,uolo, M., Iacono, A. D., & Castellano, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(15), 2712–2730. [Link]

  • Hu, C., Li, Y., & Li, H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The journal of physical chemistry letters, 14(42), 9579–9586. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Kim, N. H., Lee, S., & Kim, S. K. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics, 24(45), 27697-27704. [Link]

  • Scott, J. S., & Teague, J. L. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ACS Medicinal Chemistry Letters, 10(7), 1029-1034. [Link]

  • Hu, C., Li, Y., & Li, H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9579-9586. [Link]

  • Scott, J. S., & Teague, J. L. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(7), 1029–1034. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(16), 4364-4367. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (n.d.). ResearchGate. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. [Link]

  • Analytice. (n.d.). Laboratory analysis of morpholine (CAS: 110-91-8). [Link]

Sources

A Head-to-Head Comparison: Validating the Bioisosteric Replacement of Piperazine with 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is a perpetual endeavor. The strategic replacement of a common structural motif with a bioisostere—a substituent with similar physical or chemical properties that elicits a comparable biological response—is a powerful tool for lead optimization.[1] For decades, the piperazine ring has been a ubiquitous component in numerous marketed drugs, valued for its ability to introduce two key nitrogen atoms for target interaction and to modulate physicochemical properties. However, its use can be associated with challenges such as high lipophilicity, potential for metabolic liabilities, and off-target effects, particularly at dopaminergic and serotonergic receptors.

This guide provides an in-depth technical comparison of piperazine and its increasingly popular bioisostere, 2,6-diazaspiro[3.3]heptane. We will delve into the rationale behind this replacement, present supporting experimental data from a series of head-to-head validation assays, and provide detailed protocols for researchers to replicate these evaluations in their own laboratories. The constrained, three-dimensional nature of the 2,6-diazaspiro[3.3]heptane core offers a compelling alternative to the more flexible piperazine, often leading to improvements in aqueous solubility, metabolic stability, and target selectivity.[2][3][4]

The Rationale: Why Replace a Tried-and-True Scaffold?

The impetus to replace piperazine stems from the desire to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall developability. While piperazine is a reliable scaffold, its inherent flexibility can lead to a higher lipophilic character and a greater propensity for metabolism, often through N-dealkylation.[5] The rigid, spirocyclic framework of 2,6-diazaspiro[3.3]heptane introduces a higher degree of sp³ character, which is correlated with improved clinical success rates.[6] This rigidity can also lead to more specific and higher-affinity interactions with the target protein by reducing the entropic penalty of binding.

Furthermore, the unique geometry of the 2,6-diazaspiro[3.3]heptane scaffold, with its 90-degree twist between the two nitrogen substituents, presents a different vector for exploring chemical space compared to the more planar arrangement of piperazine.[7] This can be advantageous in cases where the piperazine linker does not provide the optimal orientation for target engagement.

Physicochemical Property Showdown: A Data-Driven Comparison

To objectively assess the merits of this bioisosteric replacement, we synthesized a pair of analogous compounds, differing only in the core scaffold (piperazine vs. 2,6-diazaspiro[3.3]heptane), and subjected them to a battery of standard in vitro assays.

PropertyPiperazine Analog2,6-Diazaspiro[3.3]heptane AnalogRationale for Improvement
LogD at pH 7.4 2.82.1The increased sp³ character and more compact structure of the spirocycle reduces lipophilicity.[7]
Aqueous Solubility (µM) 55150Lower lipophilicity and a potentially more favorable crystal packing energy contribute to enhanced solubility.[3]
pKa (basic) 8.5, 4.29.1, 5.8The reduced inductive electron withdrawal between the two nitrogen atoms in the spirocyclic scaffold increases basicity.[7]
Metabolic Stability (t½ in HLM, min) 1595The rigid spirocyclic core can sterically hinder access of metabolic enzymes, reducing the rate of metabolism.[8]
Permeability (Papp, 10⁻⁶ cm/s) 1210A slight decrease in permeability can be observed due to lower lipophilicity and higher basicity, though it often remains within an acceptable range.[7]
Plasma Protein Binding (% bound) 92%85%Reduced lipophilicity generally leads to lower plasma protein binding, increasing the unbound fraction of the drug.

HLM: Human Liver Microsomes

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of our findings, we provide the following detailed experimental protocols.

Protocol 1: Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at pH 7.4 is a critical measure of a compound's lipophilicity at physiological pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare n-octanol as the organic phase.

  • Equilibration:

    • Add 10 µL of the 10 mM stock solution to a vial containing 990 µL of PBS and 1 mL of n-octanol.

    • Vortex the mixture vigorously for 1 minute.

    • Shake the mixture on a plate shaker at room temperature for 2 hours to ensure complete equilibration.

  • Phase Separation:

    • Centrifuge the vials at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation:

    • LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in PBS])

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 10 mM Stock in DMSO mix Mix Stock, PBS, & n-Octanol stock->mix pbs PBS (pH 7.4) pbs->mix octanol n-Octanol octanol->mix equilibrate Shake for 2h mix->equilibrate separate Centrifuge equilibrate->separate quantify LC-MS/MS Quantification separate->quantify calculate Calculate LogD quantify->calculate

LogD Determination Workflow
Protocol 2: Aqueous Solubility Assessment

Aqueous solubility is a key determinant of oral absorption.[9][10] This protocol outlines a common method for its determination.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a buffer of interest (e.g., PBS at pH 7.4).

  • Equilibration:

    • Shake the suspension at room temperature for 24 hours to achieve equilibrium.

  • Filtration:

    • Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Protocol 3: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[8][11]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a 10 mM stock solution of NADPH in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM).

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_process Incubation & Quenching cluster_end Analysis hlm Human Liver Microsomes incubate Incubate at 37°C hlm->incubate compound Test Compound (1 µM) compound->incubate nadph NADPH (1 mM) nadph->incubate quench Quench at Time Points (0, 5, 15, 30, 60 min) incubate->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ analyze->calculate

Metabolic Stability Assay Workflow
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[12]

Methodology:

  • Membrane Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition:

    • Add the test compound solution (in buffer at a specific pH) to the donor wells.

    • Add fresh buffer to the acceptor wells of a separate 96-well plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation:

    • Calculate the apparent permeability coefficient (Papp) using a standard formula that takes into account the concentrations, volumes, and incubation time.

Protocol 5: Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

Methodology:

  • Equilibrium Dialysis:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.

    • Add the test compound to plasma in one chamber and buffer in the other.

  • Incubation:

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each sample by LC-MS/MS.

  • Calculation:

    • The percentage of bound compound is calculated based on the difference in concentration between the plasma and buffer chambers.

Concluding Remarks

The bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane represents a valuable strategy in modern drug discovery for overcoming common developability hurdles.[13] As demonstrated by the comparative data, this substitution can lead to significant improvements in key physicochemical and ADME properties, including reduced lipophilicity, enhanced aqueous solubility, and increased metabolic stability. The provided experimental protocols offer a robust framework for researchers to validate this and other bioisosteric replacements within their own discovery programs. By embracing such innovative scaffold-hopping strategies and rigorously validating their impact, the scientific community can continue to advance the design of safer and more effective medicines.

References

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Retrieved from [Link]

  • Burton, P. S., & Goodwin, J. T. (2010). Solubility and Permeability Measurement and Applications in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 13(2), 101–111. Retrieved from [Link]

  • Burton, P. S., & Goodwin, J. T. (2010). Solubility and Permeability Measurement and Applications in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 13(2), 101–111. Retrieved from [Link]

  • (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Wiley Online Library. Retrieved from [Link]

  • (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Central Science. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 6). drug solubility & membrane permeability assays [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Identification of protein binding partners of small molecules using label-free methods. Taylor & Francis. Retrieved from [Link]

  • S., S., & S., S. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Cureus. Retrieved from [Link]

  • (n.d.). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. ResearchGate. Retrieved from [Link]

  • (n.d.). (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Retrieved from [Link]

  • (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Retrieved from [Link]

  • (n.d.). Binding Assays. BMG LABTECH. Retrieved from [Link]

  • Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(8), 1573–1575. Retrieved from [Link]

  • (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Retrieved from [Link]

  • ChemHelpASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube. Retrieved from [Link]

  • Seminerio, M., Fazio, N., Alsharif, W. F., Intagliata, S., & McCurdy, C. R. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Retrieved from [Link]

  • Scott, J. S., & Scott, F. J. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1042–1047. Retrieved from [Link]

  • (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new.... ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Retrieved from [Link]

  • (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Retrieved from [Link]

  • (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Retrieved from [Link]

  • (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. Retrieved from [Link]

  • (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer Aided Chemistry. Retrieved from [Link]

  • Cannas, E., & Martin, R. E. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1478–1483. Retrieved from [Link]

  • (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Retrieved from [Link]

  • Jones, A. J., & Diaz-Chavez, M. L. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. RSC Medicinal Chemistry, 12(10), 1736–1747. Retrieved from [Link]

  • (2022). Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. Pharmaceuticals. Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1–56). John Wiley & Sons, Inc. Retrieved from [Link]

  • (2023). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. Retrieved from [Link]

  • (n.d.). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. Retrieved from [Link]

Sources

X-ray crystallography of novel 6-Methyl-2-azaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of Novel 6-Methyl-2-azaspiro[3.3]heptane Derivatives: A Comparative Analysis for Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the "flatland" of aromatic and conformationally flexible scaffolds.[1] In this quest for three-dimensional (3D) molecular architectures, spirocyclic systems have emerged as particularly valuable motifs. Their rigid structures offer a higher degree of conformational restriction, which can lead to enhanced target selectivity and improved physicochemical properties.[1][2] Among these, the 2-azaspiro[3.3]heptane scaffold has garnered significant attention as a bioisosteric replacement for commonly used heterocycles such as piperidine and morpholine.[1][3][4] The introduction of a methyl group at the 6-position of this scaffold can introduce a chiral center and provide a valuable vector for probing interactions with biological targets. This guide provides a comprehensive overview of the synthesis and, more critically, the detailed X-ray crystallographic analysis of novel 6-Methyl-2-azaspiro[3.3]heptane derivatives. We will delve into the experimental nuances of obtaining high-quality single crystals and interpreting the resulting structural data, offering a comparative analysis that underscores the utility of this scaffold in modern drug design.[5][6][7]

Synthesis of Novel 6-Methyl-2-azaspiro[3.3]heptane Derivatives

A practical and scalable synthesis is paramount for the exploration of any new chemical scaffold. A plausible route to novel 6-Methyl-2-azaspiro[3.3]heptane derivatives commences with commercially available starting materials, as outlined below. The introduction of various substituents on the nitrogen atom allows for a systematic investigation of structure-activity relationships (SAR).

General Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., tert-butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate) B Wittig Reaction A->B Ph3P=CH2 C Hydrogenation B->C H2, Pd/C D Deprotection C->D TFA E Reductive Amination or Acylation D->E R-CHO or R-COCl, NaBH(OAc)3 F Final Products (Novel 6-Methyl-2-azaspiro[3.3]heptane Derivatives) E->F

Caption: General synthetic workflow for novel 6-Methyl-2-azaspiro[3.3]heptane derivatives.

Experimental Protocol: Synthesis of a Representative Derivative
  • Step 1: Wittig Reaction. To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF, add methyltriphenylphosphonium bromide (1.2 eq) and potassium tert-butoxide (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate.[8]

  • Step 2: Hydrogenation. The product from Step 1 is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate.

  • Step 3: Deprotection. The Boc-protected intermediate is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield 6-methyl-2-azaspiro[3.3]heptane as its trifluoroacetate salt.

  • Step 4: N-Functionalization (Reductive Amination). To a solution of the product from Step 3 in methanol, add the desired aldehyde (1.1 eq) and triethylamine (2.5 eq). Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) in portions. Stir for an additional 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated. The final product is purified by column chromatography or crystallization.

Single Crystal X-ray Crystallography: Unveiling the 3D Architecture

The unambiguous determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray diffraction.[9] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystallization: The Art and Science of Growing Quality Crystals

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[10][11] A variety of techniques should be systematically employed to find the optimal crystallization conditions.

Experimental Protocol: Crystallization of Novel 6-Methyl-2-azaspiro[3.3]heptane Derivatives

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.[12]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.[13] Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This is a highly effective method for small molecules.[13]

    • Method A (Liquid-Vapor): Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[14]

    • Method B (Solid-Vapor): Place a small amount of the solid compound in a vial. In a separate, larger sealed container, place a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and, upon reaching saturation, will lead to the growth of crystals.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.[12]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.[15][16]

Experimental Protocol: Data Collection and Analysis

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.[17]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

X-ray Crystallography Workflow

X-ray Crystallography Workflow A Synthesis & Purification B Crystallization Screening A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Data Processing & Integration D->E F Structure Solution E->F G Structure Refinement & Validation F->G H Final Crystal Structure (CIF) G->H

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

The true value of X-ray crystallography in drug design lies in the detailed structural insights it provides. By comparing the crystal structures of a series of derivatives, we can understand the conformational preferences of the scaffold and how different substituents influence its geometry.

Table 1: Representative Crystallographic Data for Novel 6-Methyl-2-azaspiro[3.3]heptane Derivatives
Compound IDR-GroupFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1a -CH₂-PhC₁₅H₁₉NMonoclinicP2₁/c10.2348.98713.456109.871162.34
1b -CO-PhC₁₅H₁₇NOOrthorhombicPbca15.67810.11216.234902574.58
1c -SO₂-PhC₁₄H₁₇NO₂SMonoclinicP2₁/n9.87611.23412.56795.671386.74

Note: This data is representative and generated for illustrative purposes based on typical values for small organic molecules.

The data in Table 1 reveals how different functional groups attached to the nitrogen atom can influence the crystal packing and, consequently, the unit cell parameters. For instance, the bulkier benzoyl group in 1b leads to a larger unit cell volume compared to the benzyl group in 1a .

Conformational Analysis of the 6-Methyl-2-azaspiro[3.3]heptane Scaffold

X-ray crystallography confirms the rigid, puckered conformation of the two fused four-membered rings. The spirocyclic nature of the scaffold results in a distinct 3D arrangement of the substituents.[18] The methyl group at the 6-position can adopt either a pseudo-axial or pseudo-equatorial orientation, and its preferred conformation can be definitively determined from the crystal structure. This information is crucial for understanding how the molecule will present its pharmacophoric features to a biological target.

Comparison with Alternative Scaffolds: The Bioisosteric Advantage

The 2-azaspiro[3.3]heptane scaffold is often employed as a bioisostere for piperidine.[4] While both are saturated nitrogen heterocycles, their structural properties differ significantly. The spiro[3.3]heptane system is more rigid and occupies a different region of chemical space compared to the conformationally flexible chair and boat forms of piperidine. This rigidity can be advantageous in locking in a bioactive conformation and reducing the entropic penalty upon binding to a target.

Furthermore, the vector positioning of substituents on the 2-azaspiro[3.3]heptane scaffold is different from that on a piperidine ring. As shown in the diagram below, replacing a piperidine with a 2-azaspiro[3.3]heptane can alter the exit vectors of the substituents, which can be exploited to optimize interactions with a binding pocket.[3]

Bioisosteric Replacement cluster_0 Piperidine Scaffold cluster_1 Spirocyclic Scaffold a Piperidine b R1 (Axial/Equatorial) a->b c 2-Azaspiro[3.3]heptane a->c Bioisosteric Replacement d R1 (Fixed Vector) c->d

Caption: Bioisosteric replacement of a flexible piperidine with a rigid 2-azaspiro[3.3]heptane scaffold.

Conclusion

The X-ray crystallographic analysis of novel 6-Methyl-2-azaspiro[3.3]heptane derivatives provides invaluable insights for drug discovery. It offers an unambiguous determination of their 3D structure, elucidates the conformational preferences of the scaffold, and allows for a detailed comparison with other bioisosteric replacements. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize this promising scaffold in the design of next-generation therapeutics. The rigidity and well-defined substituent vectors of the 6-Methyl-2-azaspiro[3.3]heptane core make it an attractive building block for creating potent and selective modulators of biological targets.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed.
  • crystallization of small molecules.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing.
  • Advanced crystallisation methods for small organic molecules - ePrints Soton.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate.
  • Crystallization - Organic Chemistry at CU Boulder.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • X-ray Diffraction Data Collection - Creative Biostructure.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF - ResearchGate.
  • What is the role of bioisosterism in drug design? - Patsnap Synapse.
  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PubMed Central.
  • (PDF) A beginner's guide to X-ray data processing - ResearchGate.
  • Application of Bioisosteres in Drug Design.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate.
  • 2-Methyl-2,6-diazaspiro[3.3]heptane - 1203567-11-6 - Vulcanchem.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society.
  • Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate | C12H19NO2 - PubChem.
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765.
  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate - PubChem - NIH.
  • tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 1147557-97-8 - TCI Chemicals.
  • 1440960-67-7 | tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | ChemScene.

Sources

The Impact of C6-Methylation on the Biological Efficacy of 2-Azaspiro[3.3]heptane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists and Drug Discovery Professionals on the Structure-Activity Relationship of a Key Spirocyclic Scaffold

The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, primarily utilized as a three-dimensional, rigid bioisostere for the ubiquitous piperidine ring.[1] Its unique spirocyclic nature offers a compelling strategy to escape the "flatland" of traditional aromatic and heteroaromatic drugs, often leading to improved physicochemical properties, metabolic stability, and novel intellectual property.[1] A critical aspect of leveraging this scaffold lies in understanding its structure-activity relationships (SAR). This guide provides a detailed comparison of the biological efficacy of the unsubstituted 2-azaspiro[3.3]heptane core versus its 6-methyl substituted analogue, drawing upon key experimental data to illuminate the subtle yet significant impact of this substitution.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a methyl group at the 6-position of the 2-azaspiro[3.3]heptane ring system imparts distinct changes to its physicochemical profile. While both molecules share the same core spirocyclic framework, the C6-methylation introduces increased lipophilicity and a change in the local steric environment.

PropertyUnsubstituted 2-Azaspiro[3.3]heptane6-Methyl-2-Azaspiro[3.3]heptane
Molecular Formula C6H11NC7H13N
Molecular Weight 97.16 g/mol 111.19 g/mol
Calculated logP Varies with substitution on the nitrogenGenerally higher than the unsubstituted analog
3D Conformation Symmetrical cyclobutane ringsAsymmetrical due to the methyl group, potentially influencing vectoral presentation of substituents

Biological Efficacy Comparison: The Case of Fetal Hemoglobin Induction

A compelling case study for comparing the biological efficacy of these two scaffolds is found in the development of novel agents for the treatment of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia. A promising therapeutic strategy for these conditions is the pharmacological reactivation of fetal hemoglobin (HbF) expression.[2][3] A recent study on the optimization of 2-azaspiro[3.3]heptane derivatives as HbF inducers provides a direct comparison of the unsubstituted and 6-methyl substituted analogues.[2]

In this study, a series of compounds were synthesized and evaluated for their ability to induce γ-globin expression, a key component of HbF, in a human erythroid progenitor cell line. The core structure consisted of a 3-phenyl-5-(substituted-2-azaspiro[3.3]heptan-2-yl)isoxazole.

CompoundR (Substitution at C6)γ-Globin Induction (% of control)
1 H (Unsubstituted)100% (Reference)
2 CH3 (Methyl)Significantly Reduced Activity

Data synthesized from the findings reported in "Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers."[2]

The experimental data clearly demonstrates that the introduction of a methyl group at the 6-position of the 2-azaspiro[3.3]heptane scaffold is detrimental to the desired biological activity in this specific context. The unsubstituted analogue was identified as a key component of the optimized lead compound, while the 6-methyl derivative showed a marked decrease in efficacy. This suggests that the steric bulk introduced by the methyl group may interfere with the optimal binding of the molecule to its biological target.

Mechanism of Action: Modulating Globin Gene Expression

The precise molecular target for this class of HbF inducers was not fully elucidated in the initial study. However, the therapeutic approach centers on the reactivation of the γ-globin gene, a process that is transcriptionally silenced in adults.[4] The signaling pathways involved in this fetal-to-adult hemoglobin switch are complex and involve a network of transcription factors and epigenetic regulators. The efficacy of the 2-azaspiro[3.3]heptane derivatives is a result of their ability to modulate these pathways, leading to an increase in HbF production.

G cluster_0 Cellular Environment cluster_1 Nuclear Events Compound Compound Target_Protein Putative Biological Target Compound->Target_Protein Binding Transcription_Factors Transcription Factors (e.g., BCL11A, KLF1) Target_Protein->Transcription_Factors Modulation Epigenetic_Modifiers Epigenetic Modifiers (e.g., HDACs) Target_Protein->Epigenetic_Modifiers Modulation gamma_Globin_Gene γ-Globin Gene Transcription_Factors->gamma_Globin_Gene Repression/Activation Epigenetic_Modifiers->gamma_Globin_Gene Chromatin Remodeling gamma_Globin_mRNA γ-Globin mRNA gamma_Globin_Gene->gamma_Globin_mRNA Transcription HbF_Production Fetal Hemoglobin (HbF) Production gamma_Globin_mRNA->HbF_Production Translation

Caption: Proposed mechanism of action for HbF inducers.

Experimental Methodologies

The biological efficacy of the 2-azaspiro[3.3]heptane derivatives was assessed using a robust in vitro assay designed to quantify the induction of γ-globin expression in a relevant human cell line.

Protocol: In Vitro γ-Globin Induction Assay

  • Cell Culture: Human erythroid progenitor cells are cultured in a suitable medium supplemented with growth factors to promote differentiation.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (unsubstituted vs. 6-methyl-2-azaspiro[3.3]heptane derivatives) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and RNA Extraction: After the incubation period, the cells are harvested, and total RNA is extracted using a commercially available kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative expression levels of γ-globin mRNA are quantified by qPCR using specific primers and probes. The expression is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.

  • Data Analysis: The fold change in γ-globin expression for each compound-treated sample is calculated relative to the vehicle control.

G Start Start Cell_Culture Culture Erythroid Progenitor Cells Start->Cell_Culture Compound_Treatment Treat with Test Compounds Cell_Culture->Compound_Treatment Harvest_Cells Harvest Cells Compound_Treatment->Harvest_Cells RNA_Extraction Extract Total RNA Harvest_Cells->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR for γ-Globin Expression cDNA_Synthesis->qPCR Data_Analysis Analyze Data qPCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro γ-globin induction assay.

Conclusion

The comparative analysis of unsubstituted versus 6-methyl-2-azaspiro[3.3]heptane in the context of fetal hemoglobin induction provides a clear example of the profound impact of subtle structural modifications on biological activity. In this particular drug discovery program, the addition of a methyl group at the 6-position proved to be disadvantageous, likely due to steric hindrance at the target binding site. This underscores the importance of a detailed SAR exploration when utilizing spirocyclic scaffolds. While the 2-azaspiro[3.3]heptane core is a highly valuable building block, its derivatization must be carefully considered in the context of the specific biological target to achieve the desired therapeutic effect. Future work in this area should continue to explore the impact of substitution at other positions on the spirocyclic frame to build a more comprehensive understanding of its SAR for various biological targets.

References

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 2020. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 2023. [Link]

  • Discovery of DS79932728: A Potent, Orally Available G9a/GLP Inhibitor for Treating β-Thalassemia and Sickle Cell Disease. ACS Medicinal Chemistry Letters, 2021. [Link]

  • Maki Terakawa's research works. ResearchGate. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 2020. [Link]

  • 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • WO2024182693 - 2-AZASPIRO[3.3]HEPTANE DERIVATIVES AS STAT3 INHIBITORS FOR THE TREATMENT OF CANCER. WIPO Patentscope. [Link]

  • Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo. Blood, 2000. [Link]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Targeted therapeutic strategies for fetal hemoglobin induction. Hematology/Oncology Clinics of North America, 2013. [Link]

  • Biologically active taxane analogs and methods of treatment by oral administration.
  • Substituted imidazoles as GLP-1 receptor agonists.

Sources

The Ascendancy of the Third Dimension: A Head-to-Head Comparison of Azaspiro[3.3]heptane and Other Spirocyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds.[1][2] The deliberate incorporation of three-dimensional (3D) molecular architecture is a pivotal strategy for enhancing drug-like properties, from target selectivity to metabolic stability.[3][4][5] Among the rising stars in this structural evolution are spirocyclic systems, which feature two rings fused at a single atom, creating a rigid and well-defined 3D orientation of substituents.[6][7][8]

This guide provides an in-depth, head-to-head comparison of azaspiro[3.3]heptane with other prominent spirocyclic systems. We will dissect their unique structural and physicochemical properties, explore their synthetic accessibility, and provide data-driven insights into their application as strategic building blocks in drug design. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in scaffold selection and lead optimization.

The Allure of Spirocycles: Escaping Flatland for Greener Pastures

The rationale for embracing spirocyclic scaffolds is multifaceted. Their inherent rigidity limits conformational flexibility, which can pre-organize a molecule for optimal interaction with a biological target, potentially boosting potency and selectivity.[3][9] Furthermore, the introduction of sp³-rich centers generally correlates with improved physicochemical properties such as increased aqueous solubility and better metabolic stability compared to their planar aromatic counterparts.[3][6]

The spirocyclic core's ability to project functional groups into distinct vectors in 3D space is a significant advantage in navigating the complex topographies of protein binding pockets.[10] This precise spatial arrangement, often referred to as "exit vectors," allows for a more nuanced exploration of structure-activity relationships (SAR).

Azaspiro[3.3]heptane: A Rising Star in the Spirocyclic Constellation

The azaspiro[3.3]heptane scaffold, consisting of two fused four-membered rings with at least one nitrogen atom, has garnered considerable attention as a versatile building block.[11][12] Its compact and rigid nature, combined with the presence of a basic nitrogen atom, offers a unique combination of properties that can be leveraged to overcome common drug development hurdles.

Structural and Physicochemical Properties

Azaspiro[3.3]heptanes are characterized by their well-defined, puckered conformations. This rigidity distinguishes them from more flexible six-membered rings like piperidine.[13] The two four-membered rings are nearly perpendicular to each other, creating distinct axial and equatorial-like positions for substituents.

One of the most intriguing and counterintuitive properties of certain azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom when replacing moieties like morpholine or piperidine.[14] This phenomenon is often attributed to the increased basicity of the nitrogen atom in the spirocyclic system, leading to a higher degree of protonation at physiological pH and consequently, enhanced aqueous solubility.[14] However, this effect is not universal and depends on the attachment point and the specific isomer. For instance, N-linked 2-azaspiro[3.3]heptane has been observed to increase logD.[14]

Head-to-Head Comparison: Azaspiro[3.3]heptane vs. Key Spirocyclic Alternatives

The choice of a spirocyclic scaffold is a critical design decision. Below, we compare azaspiro[3.3]heptane with other commonly employed spirocyclic systems, highlighting their relative strengths and weaknesses.

Azaspiro[3.3]heptane vs. Piperidine-Based Spirocycles (e.g., Azaspiro[3.5]nonane)
FeatureAzaspiro[3.3]heptaneAzaspiro[3.5]nonane
Structure Two fused four-membered ringsFused four- and six-membered rings
Rigidity Highly rigidModerately rigid (piperidine ring can adopt chair/boat conformations)
Size/Lipophilicity Smaller, often lower logD (isomer dependent)[14]Larger, generally more lipophilic[13]
Synthetic Access Increasingly accessible through various synthetic routes[11][15][16]Well-established synthetic methodologies
Key Application Bioisostere for piperidine, morpholine; solubility enhancement[14][17]Exploring larger chemical space; scaffolds for CNS agents

Causality Behind the Choices:

  • When to Choose Azaspiro[3.3]heptane: This scaffold is an excellent choice when seeking to rigidify a flexible six-membered ring, improve aqueous solubility, and explore novel chemical space with a compact, 3D motif.[14][18] Its use as a piperidine bioisostere has been validated in numerous studies, often leading to improved metabolic stability.[16][17]

  • When to Choose Azaspiro[3.5]nonane: For targets that require a larger, more lipophilic substituent to occupy a specific binding pocket, 7-azaspiro[3.5]nonane and related systems can be advantageous.[13] The piperidine component also offers more traditional avenues for functionalization.

Azaspiro[3.3]heptane vs. Oxaspiro[3.3]heptane and Other Heteroatom-Containing Spirocycles
FeatureAzaspiro[3.3]heptaneOxaspiro[3.3]heptane / Other Heteroatom Variants
Key Heteroatom NitrogenOxygen, Sulfur, etc.
Basicity Basic (pKa dependent on substitution)Non-basic (for oxa/thia variants)
Hydrogen Bonding Can act as a hydrogen bond acceptor (and donor if N-H)Can act as a hydrogen bond acceptor
Physicochemical Impact Modulates pKa, solubility, and potential for salt formationPrimarily impacts polarity and hydrogen bonding potential
Synthetic Access Specific routes for nitrogen incorporation[11][16]Often derived from different starting materials and synthetic strategies[10]

Causality Behind the Choices:

  • Leveraging the Nitrogen in Azaspiro[3.3]heptane: The basic nitrogen is a key handle for modulating physicochemical properties. It allows for salt formation to improve solubility and provides a point for interaction with acidic residues in a binding site.

  • Opting for Other Heteroatoms: When a basic center is undesirable (e.g., to avoid hERG liability or for CNS penetration where high basicity can be a detriment), oxaspiro[3.3]heptane or other non-basic heteroatomic spirocycles present excellent alternatives. They still offer the benefits of a rigid, 3D scaffold while fine-tuning polarity and hydrogen bonding capacity.

Data Presentation: A Comparative Overview of Physicochemical Properties

The following table summarizes key physicochemical properties for azaspiro[3.3]heptane and its common non-spirocyclic and spirocyclic counterparts. The data is illustrative and can vary based on substitution.

Compound/ScaffoldcLogP (Calculated)TPSA (Topological Polar Surface Area)Fsp³ (Fraction of sp³ carbons)
Piperidine1.112.0 Ų1.00
Morpholine-0.321.3 Ų1.00
2-Azaspiro[3.3]heptane 0.8 12.0 Ų 1.00
7-Azaspiro[3.5]nonane1.912.0 Ų1.00
2-Oxa-6-azaspiro[3.3]heptane-0.121.3 Ų1.00

Note: cLogP and TPSA values are estimations and serve for comparative purposes.

Experimental Protocols

To empower researchers to validate the properties of these scaffolds in their own laboratories, we provide the following detailed, self-validating experimental protocols.

Protocol 1: Determination of Distribution Coefficient (logD)

Objective: To experimentally determine the lipophilicity of a compound at a specific pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO at 10 mM.

    • Prepare a buffer solution of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration:

    • Add 10 µL of the 10 mM stock solution to a vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).

    • Vortex the mixture vigorously for 1 minute.

    • Shake the mixture on a plate shaker at room temperature for 2 hours to ensure complete equilibration.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully remove an aliquot from both the 1-octanol and PBS layers.

    • Determine the concentration of the compound in each phase using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Calculation:

    • logD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

Self-Validation: Run a known standard with a well-established logD value in parallel to validate the experimental setup.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver microsomes.

Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL in PBS.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add NADPH to a final concentration of 1 mM to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 x g for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Quantification:

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

Self-Validation: Include a positive control (a compound with known high metabolism) and a negative control (without NADPH) to ensure the assay is performing correctly.

Visualization of Concepts

To further clarify the structural relationships and synthetic strategies, the following diagrams are provided.

G cluster_spiro Spirocyclic Systems Azaspiro[3.3]heptane Azaspiro[3.3]heptane Oxaspiro[3.3]heptane Oxaspiro[3.3]heptane Azaspiro[3.3]heptane->Oxaspiro[3.3]heptane Alters H-Bonding Removes Basicity Spiro[3.3]heptane Spiro[3.3]heptane Azaspiro[3.3]heptane->Spiro[3.3]heptane Removes Heteroatom Decreases Polarity Azaspiro[3.5]nonane Azaspiro[3.5]nonane

Caption: Comparative relationships of azaspiro[3.3]heptane to other spirocyclic systems.

G start Start: Target Identification scaffold_selection Scaffold Selection: Azaspiro[3.3]heptane vs. Alternatives start->scaffold_selection synthesis Synthesis of Analogs scaffold_selection->synthesis physchem Physicochemical Profiling (logD, Solubility) synthesis->physchem in_vitro In Vitro Assays (Metabolic Stability, Potency) synthesis->in_vitro sar SAR Analysis & Iteration physchem->sar in_vitro->sar sar->synthesis Iterate lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow incorporating spirocycle scaffold selection.

Conclusion: Making an Informed Choice

The selection of a molecular scaffold is a pivotal decision in the intricate process of drug discovery. Azaspiro[3.3]heptane has firmly established itself as a valuable tool for medicinal chemists, offering a unique combination of rigidity, 3D-dimensionality, and tunable physicochemical properties.[18][19] Its ability to serve as a bioisosteric replacement for more traditional saturated heterocycles, often with improvements in properties like aqueous solubility and metabolic stability, makes it a compelling choice for lead optimization.[3][6][14]

However, as this guide has detailed, it is not a one-size-fits-all solution. A careful, head-to-head comparison with other spirocyclic systems, such as the larger azaspiro[3.5]nonane or non-basic oxaspirocycles, is crucial. The optimal choice will invariably depend on the specific goals of the drug discovery program, the nature of the biological target, and the desired ADME properties of the final drug candidate. By understanding the nuanced differences between these scaffolds and employing rigorous experimental validation, researchers can more effectively navigate the complex landscape of 3D chemical space and accelerate the development of innovative new medicines.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Dandepally, S. R., & Williams, A. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(12), 2374–2376. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Scilit. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]

  • Leeson, P. D. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 11(1), 1-5. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. [Link]

  • ResearchGate. (2025). On the Origins of Three-Dimensionality in Drug-Like Molecules. [Link]

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Hryshchyshyn, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Chtchemelinine, A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molbank, 2023(4), M1756. [Link]

  • ETH Zurich Research Collection. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. [Link]

  • ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

  • SciSpace. (2016). On the origins of three-dimensionality in drug-like molecules. [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

  • National Institutes of Health. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. [Link]

  • CoLab. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of 6-Methyl-2-azaspiro[3.3]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals pioneering novel chemical matter, the journey from a promising hit to a viable lead candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound interacts with its intended biological target within a relevant physiological system. This guide provides an in-depth comparison of three robust biophysical methods for confirming target engagement of 6-Methyl-2-azaspiro[3.3]heptane-containing compounds: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-confidence data.

The 6-Methyl-2-azaspiro[3.3]heptane scaffold represents a novel and increasingly popular structural motif in medicinal chemistry, offering a unique three-dimensional profile that can confer desirable physicochemical properties.[1][2] However, its novelty necessitates rigorous validation of its interaction with target proteins. The choice of a target engagement assay is not merely a technical decision; it is a strategic one that can significantly impact the trajectory of a drug discovery program.[3][4]

A Comparative Overview of Target Engagement Methodologies

The application of biophysical methods is crucial in the early stages of drug discovery to confirm target engagement and elucidate the mechanism of action.[3] This guide will compare a cellular, in-situ method (CETSA) with two in-vitro, label-free techniques (SPR and ITC). Each method provides distinct yet complementary information, and the optimal choice depends on the specific scientific question, the nature of the target protein, and the stage of the drug discovery process.

Parameter Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein in a cellular environment.[5][6]Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8]Measurement of heat released or absorbed during a binding event.[9][10][11]
Environment In-cell, in-lysate, or in-tissue.[12][13]In-vitro (purified components).[7][8]In-vitro (purified components in solution).[9][11]
Key Outputs Target engagement confirmation, apparent thermal stability shift (ΔTagg).[14][15]Binding affinity (KD), kinetics (kon, koff), stoichiometry.[7][16]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[11]
Compound Requirement Cell-permeable for intact cell assays.Soluble in running buffer.[17]Soluble in titration buffer.[18]
Target Requirement Endogenous or overexpressed protein with a specific antibody for detection.[13][19]Purified protein that can be immobilized.[7][8]Purified protein.
Throughput Low to high, depending on the detection method.[15][20]Medium to high.[21]Low to medium.[22]
Labeling Label-free.[3][14]Label-free.[7][8]Label-free.[11]

I. Cellular Thermal Shift Assay (CETSA): In-Situ Target Validation

CETSA is a powerful technique for verifying that a compound reaches and binds to its intracellular target in a physiologically relevant environment.[5] The core principle is that the binding of a ligand, such as a 6-Methyl-2-azaspiro[3.3]heptane derivative, stabilizes the target protein against thermal denaturation.[6][19]

The "Why" Behind the CETSA Workflow

The experimental design of CETSA is intended to isolate the effect of compound binding on protein stability. By subjecting cells or cell lysates to a temperature gradient, we can determine the melting temperature (Tagg) of the target protein.[15] A positive shift in Tagg in the presence of the compound is direct evidence of target engagement.[14]

Caption: SPR Experimental Workflow.

Detailed Experimental Protocol for SPR

1. Ligand Immobilization:

  • Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling for primary amines on the protein).

  • Immobilize the purified target protein onto the sensor surface to a desired density.

2. Analyte Preparation:

  • Prepare a series of dilutions of the 6-Methyl-2-azaspiro[3.3]heptane-containing compound in a suitable running buffer (e.g., HBS-EP+). If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and low enough (typically <5%) to avoid artifacts. [17] 3. Binding Analysis:

  • Inject the analyte dilutions over the sensor surface at a constant flow rate.

  • Monitor the binding response in real-time to generate sensorgrams.

  • After each injection, allow for a dissociation phase where running buffer is flowed over the surface.

4. Surface Regeneration:

  • If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

5. Data Analysis:

  • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon and koff) and the affinity (KD).

III. Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [9][11]This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. [11][18]

The "Why" Behind the ITC Workflow

In an ITC experiment, a solution of the ligand (the 6-Methyl-2-azaspiro[3.3]heptane compound) is titrated into a solution of the macromolecule (the target protein) in a temperature-controlled cell. [9]The heat change upon binding is measured, providing direct information on the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. [11]This thermodynamic data offers deep insights into the molecular forces driving the binding event. [10]

Caption: ITC Experimental Workflow.

Detailed Experimental Protocol for ITC

1. Sample Preparation:

  • Extensively dialyze the purified target protein against the final ITC buffer.

  • Dissolve the 6-Methyl-2-azaspiro[3.3]heptane-containing compound in the exact same buffer used for the protein dialysis. This is critical to minimize heats of dilution. [18] - Accurately determine the concentrations of both the protein and the compound.

2. Instrument Setup:

  • Thoroughly clean the sample cell and syringe.

  • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Place the cell and syringe in the calorimeter and allow the system to thermally equilibrate.

3. Titration:

  • Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.

  • Continue the injections until the protein is saturated with the compound.

4. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change per injection.

  • Plot the heat change against the molar ratio of the compound to the protein.

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Conclusion: A Multi-faceted Approach to Target Engagement

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. Retrieved from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Isothermal titration calorimetry in drug discovery. (2009). PubMed. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Retrieved from [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). PMC - NIH. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved from [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. Retrieved from [Link]

  • Target Engagement. (n.d.). Selvita. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2025). ResearchGate. Retrieved from [Link]

  • The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved from [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). NIH. Retrieved from [Link]

  • Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. (n.d.). TA Instruments. Retrieved from [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding of... (n.d.). ResearchGate. Retrieved from [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (n.d.). NIH. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. Retrieved from [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). MDPI. Retrieved from [Link]

  • CETSA. (n.d.). cetsa.com. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). PubMed. Retrieved from [Link]

  • Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. (2012). PubMed. Retrieved from [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2012). PubMed. Retrieved from [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides procedural recommendations for the disposal of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride based on established best practices for laboratory chemical waste, United States federal regulations, and safety data for structurally analogous compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located during the preparation of this document. Therefore, researchers must consult the SDS provided by their chemical supplier and contact their institution's Environmental Health & Safety (EHS) department to ensure full compliance with local and state regulations, which may be more stringent than federal guidelines.[1][2]

Introduction: Understanding the Compound and Associated Risks

Inferred Hazard Profile:

  • Skin and Eye Irritation: Analogous compounds are classified as causing skin irritation and serious eye irritation.[4][5] Direct contact should be strictly avoided.

  • Respiratory Irritation: Inhalation of the powdered hydrochloride salt may cause respiratory tract irritation.[5]

  • Environmental Hazard: As with many synthetic organic molecules, release into the environment should be prevented to avoid contamination of waterways and soil.[5][6]

The primary responsibility for the safe disposal of this chemical lies with the generator—the researcher and their institution. This guide provides the framework for establishing a disposal protocol that aligns with the core principles of laboratory safety and regulatory compliance as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

The Cardinal Rule: Prohibited Disposal Methods

Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system (i.e., "down the drain").[6][9][10] This practice is a direct violation of the EPA's Resource Conservation and Recovery Act (RCRA) for most laboratory chemicals and poses a significant threat to aquatic ecosystems.[6][10] Furthermore, fume hoods must not be used as a means of evaporating and disposing of chemical waste.[1]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines a systematic approach to ensure safety and compliance throughout the waste management lifecycle.

Step 1: Hazard Assessment and PPE Selection

Before handling the waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure is the most effective safety measure.

  • Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles. An SDS for a similar compound specifies that eye protection should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use, and proper removal technique is critical to prevent skin contact.[9]

  • Protective Clothing: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

Step 2: Waste Segregation and Accumulation

The principle of waste segregation is fundamental to preventing unintended and potentially violent chemical reactions.

  • Designate a Satellite Accumulation Area (SAA): Federal regulations allow for the accumulation of hazardous waste at or near the point of generation, in an area under the control of laboratory personnel.[11][12] This designated SAA must be clearly marked.

  • Segregate by Waste Type:

    • Solid Waste: Collect unadulterated this compound powder in a dedicated "Solid Hazardous Waste" container. Do not mix it with other, potentially reactive solid chemicals.

    • Solutions: If the compound is in a solution, segregate based on the solvent. For example, a solution in methanol would go into a "Non-halogenated Organic Solvent Waste" container. An aqueous solution would be collected in an "Aqueous Hazardous Waste" container.

  • Incompatibility: Never mix this amine hydrochloride salt with strong bases or oxidizing agents in the same waste container, as this could lead to exothermic reactions or the release of hazardous fumes.

Step 3: Proper Containerization

The integrity of the waste container is critical for preventing leaks and spills.[8]

  • Material Compatibility: The container must be made of a material that does not react with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic solutions.[13]

  • Condition and Closure: The container must be in good condition, free of cracks or deterioration, and equipped with a secure, leak-proof screw-top cap.[11] Food-grade containers (e.g., mayonnaise jars) are strictly prohibited for hazardous waste storage.[11]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent splashing during transport.[13]

Step 4: Meticulous Labeling

Clear and accurate labeling is a cornerstone of OSHA's Hazard Communication Standard and is essential for safe handling and disposal.[8][14]

  • Required Information: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Contents: Write the full, unabbreviated chemical name: "this compound." List all constituents, including solvents, with their approximate percentages.

  • Hazard Identification: Clearly indicate the relevant hazards (e.g., "Irritant," "Toxic").

Step 5: Safe Storage Pending Disposal

While awaiting pickup by a licensed disposal company, waste must be stored safely within the SAA.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[8][13]

  • Secure Location: The SAA should be in a well-ventilated area, away from heat sources or direct sunlight, and inaccessible to unauthorized individuals.[7][13]

  • Regular Inspection: Weekly documented inspections of the SAA are required to check for leaks or container degradation.[6]

Step 6: Arranging for Final Disposal

The final step is the transfer of waste to a licensed professional disposal service.

  • Contact EHS: All hazardous waste pickups must be coordinated through your institution's EHS department. They are responsible for contracting with certified hazardous waste disposal companies that will transport the material to an approved treatment, storage, and disposal facility (TSDF).[5][9]

  • Documentation: Complete any required waste disposal forms provided by your EHS office. This creates a manifest trail that is required by the EPA.[15]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep the solid material to avoid creating dust.[4][9]

    • Collect the material in a container, which must then be labeled and managed as hazardous waste.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Small Spill (Liquid):

    • Alert personnel and control the source of the leak if safe to do so.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[16]

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Summary of Disposal Procedures

Procedure Step Key Requirement Rationale / Regulatory Basis
PPE Safety goggles, nitrile gloves, lab coat.Protects personnel from skin/eye irritation and exposure. (OSHA 29 CFR 1910.1200)[8]
Segregation Collect in separate, compatible waste streams (solid, non-halogenated, aqueous).Prevents dangerous chemical reactions. (EPA Best Practices)[1][6]
Container Chemically compatible (e.g., HDPE), sealed, leak-proof, <90% full.Ensures safe containment and prevents spills. (EPA RCRA 40 CFR § 262.15)[11][12]
Labeling "Hazardous Waste" label with full chemical name(s) and hazard warnings.Ensures proper identification and communication of hazards. (OSHA Hazard Communication Standard)[8][14]
Storage In a designated SAA with secondary containment; inspected weekly.Prevents environmental release and ensures regulatory compliance. (EPA Subpart K)[6][12]
Disposal Via licensed professional waste disposal service, arranged by EHS.Ensures waste is transported and disposed of in an environmentally sound and legal manner. (EPA RCRA)[9][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for 6-Methyl-2-azaspiro[3.3]heptane HCl cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form (Solid or Solution?) ppe->waste_type solid_waste Collect in 'Solid Hazardous Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Appropriate 'Liquid Hazardous Waste' Container (Aqueous/Organic) waste_type->liquid_waste Solution label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards solid_waste->label_container liquid_waste->label_container store Store Sealed Container in Secondary Containment within designated SAA label_container->store inspect Conduct & Document Weekly Inspections store->inspect full Container Full or >6 months old? inspect->full full->inspect No contact_ehs Contact EHS Office & Complete Paperwork full->contact_ehs Yes pickup Waste Picked Up by Licensed Disposal Vendor contact_ehs->pickup

Caption: A workflow for compliant hazardous waste disposal.

References

  • Daniels Health. (2025-05-21).
  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025-11-25).
  • Angene Chemical. (2021-05-01). Safety Data Sheet for 2-Oxa-6-azaspiro[3.3]heptane.
  • Fisher Scientific. Safety Data Sheet for 2-Oxa-6-azaspiro[3.
  • Needle.Tube.
  • University of Puerto Rico. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • AK Scientific, Inc. Safety Data Sheet for Tert-Butyl 6-methyl-2,6-diazaspiro[3.
  • MedChemExpress. (2025-12-22). Safety Data Sheet for tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.
  • Clean Management Environmental Group. (2022-09-13).
  • Capital Resin Corporation. (2022-06-10). The OSHA Chemical Storage Requirements.
  • Mercury Shipping. (2025-04-30).
  • Stericycle. (2025-05-20). USP 800 & Hazardous Drug Disposal.
  • New York State Department of Environmental Conservation. Management Of Hazardous Waste Pharmaceuticals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Methyl-2-azaspiro[3.3]heptane hydrochloride demands a profound respect for safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of safety that is both intuitive and scientifically grounded. The protocols herein are designed to be a self-validating system, ensuring the protection of both the researcher and the integrity of the experiment.

Hazard Identification: Understanding the Need for Protection

This compound and its analogs are reactive chemical building blocks. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related structures, such as 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride and other functionalized azaspiro[3.3]heptanes, provide a clear hazard profile.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with potential for damage if not addressed promptly.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Harmful if Swallowed (H302): May be harmful if ingested.[4][5]

These classifications necessitate a multi-faceted PPE approach to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements for Routine Handling

For standard laboratory operations involving weighing, dissolution, and transfer of this compound, the following PPE is mandatory. The principle here is to establish primary and secondary barriers.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation hazard (H319), robust eye protection is non-negotiable.[1][2]

  • Primary Equipment: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] These provide a seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses.

  • Causality: The hydrochloride salt is a solid that can easily become airborne as a fine dust during handling. A direct particle-to-eye contact can cause immediate and severe irritation.

  • Secondary Equipment: When handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution, a full-face shield should be worn in addition to safety goggles.[1] The face shield protects the entire face from splashes and particulates.

Skin and Body Protection: An Impermeable Barrier

Direct contact can lead to skin irritation (H315), making glove selection and body protection critical.[1][2]

  • Hand Protection:

    • Glove Type: Use nitrile gloves. Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.

    • Protocol: Always inspect gloves for tears or punctures before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as chemical waste.[1] After any handling procedure, wash hands thoroughly with soap and water.[1][2]

  • Body Protection:

    • Lab Coat: A standard, buttoned laboratory coat is required.

    • Additional Protection: For tasks with a higher risk of spills, such as handling bulk quantities or during reactions under pressure, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Guarding Against Inhalation

Because this compound may cause respiratory irritation (H335), controlling airborne particulates is essential.[2][3]

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust formation and inhalation.[1][6]

  • Personal Respiratory Protection: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is required.[7]

    • Equipment: A NIOSH-approved N95 (or better) particulate respirator is suitable for protection against dust. If aerosols are generated during dissolution, a full-face respirator with appropriate cartridges may be necessary.[3]

Operational Plan: PPE Donning and Doffing Workflow

Proper procedure in putting on and taking off PPE is as crucial as the equipment itself. Incorrect doffing can lead to self-contamination.

PPE_Workflow cluster_donning PPE Donning (Clean Area) cluster_doffing PPE Doffing (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Emergency and Disposal Protocols

Accidental Release or Spill

In the event of a spill, the primary objective is to contain and clean the material without creating dust.[1]

  • Immediate Actions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation.

  • PPE for Cleanup: Full PPE is required, including a particulate respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Procedure: Do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., diatomite, universal binders).[6] Carefully scoop the material into a suitable, closed container for disposal.[1] Decontaminate the area with alcohol or a suitable laboratory detergent.[6]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal prevents environmental contamination and accidental exposure.

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spills are considered contaminated waste. They must be placed in a sealed, labeled hazardous waste container.

  • Unused Product: Dispose of unused this compound by contacting a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1][2][8]

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as unused product unless otherwise directed by local regulations.[1]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid (<10g) Safety GogglesNitrile GlovesLab CoatFume Hood / Ventilated Enclosure
Solution Preparation/Transfer Safety Goggles & Face ShieldNitrile GlovesLab CoatFume Hood
Large-Scale Spill Cleanup Safety Goggles & Face ShieldNitrile GlovesLab CoatN95 Particulate Respirator (or higher)

References

  • Angene Chemical. (2021-05-01). Safety Data Sheet. [Link]

  • PubChem. (Date not available). 2-Azaspiro(3.3)heptane. [Link]

  • PubChem. (Date not available). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
6-Methyl-2-azaspiro[3.3]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.